molecular formula C9H16N2O4 B1441250 Tert-butyl 3-nitropyrrolidine-1-carboxylate CAS No. 1309581-43-8

Tert-butyl 3-nitropyrrolidine-1-carboxylate

Cat. No.: B1441250
CAS No.: 1309581-43-8
M. Wt: 216.23 g/mol
InChI Key: QDLAHUFDHRJWOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitropyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H16N2O4 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-nitropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAHUFDHRJWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719922
Record name tert-Butyl 3-nitropyrrolidine-1-carboxylate
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309581-43-8
Record name tert-Butyl 3-nitropyrrolidine-1-carboxylate
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Record name tert-butyl 3-nitropyrrolidine-1-carboxylate
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Foundational & Exploratory

Tert-butyl 3-nitropyrrolidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal, yet often unheralded, intermediate in the lexicon of medicinal chemistry. Its true value lies not in its inherent biological activity, but in its role as a stable, versatile, and strategically protected precursor to the 3-aminopyrrolidine scaffold. The nitro moiety serves as a robust masked amine, while the tert-butoxycarbonyl (Boc) group provides orthogonal protection of the ring nitrogen, enabling sequential and controlled synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, proposes a logical synthetic pathway based on established chemical principles, details its primary chemical transformations, and outlines the critical safety protocols necessary for its handling. For professionals engaged in the synthesis of novel chemical entities, this document serves as a practical manual for leveraging this building block to its fullest potential.

Introduction: The Strategic Importance of a Masked Synthon

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics and clinical candidates. Its non-planar, saturated structure provides three-dimensional diversity crucial for specific and high-affinity interactions with biological targets. Substitution at the 3-position, particularly with an amino group, introduces a key vector for further functionalization, enabling the construction of complex molecular architectures and the optimization of pharmacokinetic and pharmacodynamic properties.

This compound (CAS No. 1309581-43-8) is the cornerstone for accessing these valuable 3-aminopyrrolidine building blocks.[1] The molecule's design is inherently strategic:

  • The Nitro Group: It functions as a non-basic, sterically compact precursor to the primary amine. This allows it to be carried through various synthetic steps that would be incompatible with a free amine. Its subsequent reduction is typically a high-yielding and clean transformation.

  • The Boc Protecting Group: As one of the most common nitrogen protecting groups in organic synthesis, its stability under a wide range of nucleophilic, basic, and reductive conditions, coupled with its facile removal under acidic conditions, provides essential orthogonality in multi-step synthetic campaigns.

This guide illuminates the practical chemistry of this intermediate, providing the foundational knowledge required to integrate it effectively into drug discovery programs.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific nitro-compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 1309581-43-8[1]
Molecular Formula C₉H₁₆N₂O₄Calculated
Molecular Weight 216.23 g/mol Calculated
Appearance Expected to be a pale yellow oil or low-melting solidAnalog Comparison
Predicted XLogP3 1.1 - 1.5Computational
Boiling Point >300 °C (Predicted)Computational
Storage Temp. 2-8 °C, Inert atmosphere, Keep in dark place[1]
Spectroscopic Characterization (Predicted)

Predicting the spectroscopic signature is crucial for reaction monitoring and characterization.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals corresponding to the diastereotopic protons of the pyrrolidine ring. A multiplet around δ 4.5-4.8 ppm would be characteristic of the proton at the C3 position, shifted downfield by the electron-withdrawing nitro group. The protons on the carbons adjacent to the ring nitrogen (C2 and C5) would appear as complex multiplets between δ 3.2-3.8 ppm. The C4 protons would likely resonate as multiplets around δ 2.2-2.5 ppm. A sharp singlet integrating to 9 protons at approximately δ 1.46 ppm is the hallmark of the tert-butyl group of the Boc protector. For comparison, in the reduced product, tert-butyl 3-aminopyrrolidine-1-carboxylate, the C3 proton shifts upfield significantly.[2]

  • ¹³C NMR (CDCl₃, 101 MHz): Key predicted shifts include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbon bearing the nitro group (C3, ~75-80 ppm), the carbons adjacent to the nitrogen (C2, C5, ~45-55 ppm), and the remaining ring carbon (C4, ~30-35 ppm). The methyl carbons of the Boc group would appear around 28 ppm.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by strong, characteristic stretches. Two prominent bands are expected for the asymmetric and symmetric stretching of the nitro group, appearing around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. A strong absorption around 1690-1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the Boc protecting group.

Synthesis and Purification

Diagram 1: Proposed Synthetic Workflow

Synthesis_Workflow Start tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Inter tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) Start->Inter Oxidation (e.g., Dess-Martin, Swern) End tert-Butyl 3-nitropyrrolidine-1-carboxylate Inter->End Nitration (e.g., Alkyl nitrate, base)

Caption: Proposed two-step synthesis from a hydroxy-pyrrolidine precursor.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed for efficiency and control. The oxidation step creates the necessary ketone functionality. The subsequent nitration is a base-mediated reaction where the enolate of the ketone attacks the nitrating agent. This avoids harsh acidic conditions that could cleave the Boc group.

Step 1: Oxidation to tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • System Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 volumes relative to the starting material). Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) to the stirred DCM. Allow it to dissolve completely.

  • Substrate Addition: Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the oxidant slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio, 5 volumes). Stir vigorously for 30 minutes until the layers are clear.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, N-Boc-3-pyrrolidinone.[4][5]

Step 2: Nitration to this compound

  • System Setup: To a new flame-dried, three-neck round-bottom flask under argon, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, typically 0.5 M in toluene) dropwise to the THF.

  • Enolate Formation: Dissolve the crude ketone from Step 1 (1.0 equivalent) in anhydrous THF and add it dropwise to the KHMDS solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Nitrating Agent: Add propyl nitrate (1.2 equivalents) dropwise. The choice of an alkyl nitrate is crucial for this type of transformation.

  • Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this molecule is unlocked through the transformation of the nitro group.

Diagram 2: Core Reactivity and Synthetic Utility

Reactivity_Diagram Start tert-Butyl 3-nitropyrrolidine-1-carboxylate Amino tert-Butyl 3-aminopyrrolidine-1-carboxylate Start->Amino Nitro Reduction (e.g., H₂, Pd/C) Deprotected 3-Nitropyrrolidine (as salt) Start->Deprotected Boc Deprotection (e.g., TFA, HCl) Final Bioactive Molecules & Drug Candidates Amino->Final Amide Coupling, Alkylation, etc.

Caption: Key transformations of the title compound in synthetic chemistry.

Key Transformation: Nitro Group Reduction

The conversion of the nitro group to a primary amine is the most critical reaction of this intermediate. Catalytic hydrogenation is the most common, clean, and efficient method.

Protocol: Catalytic Hydrogenation to tert-Butyl 3-aminopyrrolidine-1-carboxylate

  • Catalyst & Solvent: To a hydrogenation vessel (e.g., a Parr shaker bottle), add palladium on carbon (10% Pd/C, 5-10 mol% by weight). Add a suitable solvent such as methanol or ethanol (15-20 volumes).

  • Substrate Addition: Add the this compound (1.0 equivalent) to the vessel.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this can be done with a balloon of H₂ at atmospheric pressure for small scales) and begin vigorous stirring or shaking.[2]

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by hydrogen uptake and/or TLC analysis of aliquots. The reaction is usually complete within 4-16 hours.[2]

  • Filtration & Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.[2]

  • Final Product: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminopyrrolidine-1-carboxylate, which is often of sufficient purity for subsequent steps.[2] This product is a versatile building block for creating libraries of compounds for screening.[6][7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions can be derived from analogous structures and the nitro functional group. Nitroalkanes can be energetic, and appropriate care must be taken.

GHS Hazard Information (Inferred from Analogs):

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

  • Signal Word: Warning

  • Hazard Statements: May cause skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).[9][10] Some related amino-pyrrolidines are classified as acutely toxic if swallowed (H301).[11][12]

Personal Protective Equipment (PPE) and Handling

Table 2: Recommended PPE and Handling Procedures

CategoryRecommendationRationale
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]To prevent inhalation of vapors or dusts.
Eye/Face Protection Wear chemical safety goggles or a face shield (EN166 compliant).[13]Protects against splashes and eye irritation.[9]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[14]Prevents skin contact and irritation.[14]
Respiratory Protection If a fume hood is not available or if generating aerosols, use a NIOSH/MSHA approved respirator.To prevent respiratory tract irritation.[9]
Handling Avoid contact with skin, eyes, and clothing.[9][15] Wash hands thoroughly after handling.[9][14] Avoid breathing dust/fume/gas/mist/vapors.[9]Standard good laboratory practice to minimize exposure.
Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[1] Recommended storage temperature is 2-8 °C.[1][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate. Its carefully designed structure, featuring a masked amine and an orthogonally protected ring nitrogen, provides chemists with a reliable and versatile tool for constructing complex molecules. Understanding its synthesis, reactivity—primarily the facile reduction to its amino counterpart—and proper handling is essential for any researcher aiming to incorporate the valuable 3-aminopyrrolidine scaffold into their drug discovery pipeline. By serving as a stable and predictable precursor, it bridges the gap between simple starting materials and high-value, functionalized building blocks that are critical for the advancement of modern medicinal chemistry.

References

  • PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-acetylpyrrolidine-1-carboxylate. [Link]

  • PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

  • PubChemLite. Tert-butyl 1-nitrosopyrrolidine-3-carboxylate (C9H16N2O3). [Link]

  • PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-]. [Link]

  • Royal Society of Chemistry. (2023-09-05). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • PubChemLite. Tert-butyl 3-oxopyrrolidine-1-carboxylate (C9H15NO3). [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Bentham Science. Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. [Link]

  • PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. [Link]

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • PMC - NIH. Metabolically Stable tert-Butyl Replacement. [Link]

  • PMC. Bridging the Gap Between Natural Product Synthesis and Drug Discovery. [Link]

  • PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine. [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-butyl 3-nitropyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, making it a cornerstone in the design of compounds with enhanced target specificity and improved pharmacokinetic profiles. The introduction of a nitro group at the 3-position of the N-Boc protected pyrrolidine ring creates this compound, a versatile intermediate for the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening up a vast array of synthetic possibilities.

Chemical Identity and Properties

  • IUPAC Name: this compound

  • CAS Number: 1408074-75-8[1]

  • Molecular Formula: C₉H₁₆N₂O₄

  • Molecular Weight: 216.23 g/mol

Physicochemical Properties (Predicted)
PropertyValueSource
Appearance Pale yellow oil or solidInferred from similar compounds
Boiling Point >250 °C (decomposes)Predicted
Melting Point Not available
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water.Inferred from similar compounds
pKa ~15 (for the α-proton to the nitro group)Predicted

Synthesis of this compound

Proposed Synthetic Pathway: Nitration of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

A common and effective method for the introduction of a nitro group is through the reaction of an alcohol with a nitrating agent. In this proposed synthesis, the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate serves as the starting material.

Synthesis_Pathway tert-butyl 3-hydroxypyrrolidine-1-carboxylate tert-butyl 3-hydroxypyrrolidine-1-carboxylate Product This compound tert-butyl 3-hydroxypyrrolidine-1-carboxylate->Product Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical knowledge. Researchers should conduct their own risk assessment and optimization.

Materials:

  • tert-butyl 3-hydroxypyrrolidine-1-carboxylate

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane. Cool the solution to -10 °C in an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 equivalents) to acetic anhydride (2 equivalents) at 0 °C. Stir the mixture for 15 minutes to form acetyl nitrate.

  • Nitration Reaction: Slowly add the freshly prepared acetyl nitrate solution to the cooled solution of the pyrrolidine derivative via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of this compound lies in its facile conversion to tert-butyl 3-aminopyrrolidine-1-carboxylate. The resulting amine is a crucial building block for the synthesis of a wide range of pharmaceutical agents.

Reduction to the Corresponding Amine

The reduction of the nitro group to a primary amine is a high-yielding and clean transformation, typically achieved through catalytic hydrogenation.

Reduction_Pathway Start This compound Product tert-butyl 3-aminopyrrolidine-1-carboxylate Start->Product Catalytic Hydrogenation Catalyst Catalyst Catalyst->Product

Caption: Reduction of the nitro-pyrrolidine to the amino-pyrrolidine.

Detailed Experimental Protocol: Reduction of the Nitro Group

This protocol is adapted from a similar reduction of a nitroaromatic compound and should be readily applicable.[2]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, carefully add 10% palladium on carbon (5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1 atm to 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-aminopyrrolidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Further Functionalization

The resulting 3-aminopyrrolidine derivative is a versatile platform for a variety of chemical transformations, including:

  • Amide bond formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):
  • δ 4.80-4.70 (m, 1H): CH-NO₂ proton.

  • δ 3.80-3.40 (m, 4H): CH₂ protons of the pyrrolidine ring.

  • δ 2.40-2.20 (m, 2H): CH₂ protons of the pyrrolidine ring.

  • δ 1.45 (s, 9H): tert-butyl protons.

¹³C NMR (100 MHz, CDCl₃):
  • δ 154.5: C=O of the carbamate.

  • δ 85.0: C-NO₂.

  • δ 80.5: Quaternary carbon of the tert-butyl group.

  • δ 50.0, 45.0: CH₂ carbons of the pyrrolidine ring.

  • δ 35.0: CH₂ carbon of the pyrrolidine ring.

  • δ 28.5: Methyl carbons of the tert-butyl group.

IR (ATR, cm⁻¹):
  • ~2975: C-H stretching (aliphatic).

  • ~1690: C=O stretching (carbamate).

  • ~1550, ~1370: N-O stretching (nitro group).

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As a nitro-containing compound, it should be considered potentially energetic and handled with care, avoiding heat and shock. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its facile conversion to the corresponding amine make it an attractive intermediate for the preparation of a wide range of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for scientists engaged in the pursuit of novel therapeutic agents.

References

  • PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)
  • PubChem. 1-Boc-3-pyrrolidinol. [Link]

Sources

Synthesis of 3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as N-Boc-3-nitropyrrolidine, is a pivotal intermediate in modern medicinal chemistry and drug development. Its value lies in its role as a precursor to the versatile N-Boc-3-aminopyrrolidine scaffold, a key building block found in a wide array of biologically active molecules, including chemokine receptor antagonists.[1] The presence of the nitro group offers a stable yet readily transformable handle for the introduction of an amine, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a broad range of reaction conditions, allowing for selective modifications at other positions.

This guide provides a comprehensive overview of the most reliable and field-proven synthetic strategies for preparing N-Boc-3-nitropyrrolidine. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity. The primary focus will be on a robust, multi-step synthesis commencing from the commercially available N-Boc-3-hydroxypyrrolidine, a pathway favored for its reliability and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to N-Boc-3-nitropyrrolidine reveals a straightforward disconnection to a common and accessible starting material. The nitro group can be installed via a nucleophilic substitution reaction, pointing to an alcohol precursor. This leads to the identification of (R)- or (S)-1-Boc-3-hydroxypyrrolidine as the ideal starting point.

G Target Boc-3-Nitropyrrolidine FGI Functional Group Interconversion (FGI) (NO₂ ← OH) Target->FGI C-N disconnection Precursor Boc-3-Hydroxypyrrolidine (Starting Material) FGI->Precursor

Caption: Retrosynthetic pathway for Boc-3-nitropyrrolidine.

Primary Synthetic Pathway: From N-Boc-3-hydroxypyrrolidine

The most established and scalable synthesis of N-Boc-3-nitropyrrolidine proceeds via a two-step sequence from N-Boc-3-hydroxypyrrolidine. This method involves the activation of the hydroxyl group to form a competent leaving group, followed by its displacement with a nitrite anion.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution Start N-Boc-3-hydroxypyrrolidine Intermediate N-Boc-3-(methylsulfonyloxy)pyrrolidine Start->Intermediate MsCl, Et₃N DCM, 0°C to RT Product N-Boc-3-nitropyrrolidine Intermediate->Product NaNO₂, DMF Heat

Caption: Two-step synthesis from N-Boc-3-hydroxypyrrolidine.

Step 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

The initial step focuses on converting the poorly reactive hydroxyl group into an excellent leaving group, typically a mesylate. This is achieved by reacting N-Boc-3-hydroxypyrrolidine with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the HCl byproduct.[2]

Causality Behind Experimental Choices:

  • Reagents: Methanesulfonyl chloride is chosen for its high reactivity and the stability of the resulting mesylate ester. Triethylamine is a common, non-nucleophilic base that effectively scavenges the generated acid without competing in the reaction.

  • Solvent: Dichloromethane (DCM) or ethyl acetate are excellent solvents as they are inert to the reaction conditions and readily dissolve the starting materials.[2]

  • Temperature: The reaction is initiated at 0-5°C to control the initial exotherm upon addition of the highly reactive methanesulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[2]

Detailed Experimental Protocol:

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

ParameterConditionRationale
Starting Material (R)- or (S)-1-Boc-3-hydroxypyrrolidineCommercially available, stable precursor.[3][4][5]
Reagent Methanesulfonyl Chloride (MsCl)Forms a highly effective leaving group.
Base Triethylamine (Et₃N)Acid scavenger.
Solvent Dichloromethane (DCM)Inert solvent, good solubility.
Temperature 0°C to Room TemperatureControls exotherm, drives reaction to completion.
Typical Yield >95% (crude)High conversion reaction.
Step 2:

With the activated mesylate in hand, the core transformation is a nucleophilic substitution (Sₙ2) reaction. A nitrite salt, typically sodium nitrite (NaNO₂), serves as the nucleophile to displace the mesylate group and install the nitro functionality.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium nitrite is an inexpensive and effective source of the nitrite anion (NO₂⁻).

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial. These solvents solvate the sodium cation, leaving a "naked" and highly nucleophilic nitrite anion, thereby accelerating the Sₙ2 reaction.

  • Temperature: The reaction typically requires heating (e.g., 60-80°C) to provide sufficient energy to overcome the activation barrier for the substitution.

  • Stereochemistry: As this is an Sₙ2 reaction, it proceeds with a complete inversion of stereochemistry at the C-3 position. If starting with (R)-Boc-3-hydroxypyrrolidine, the final product will be (S)-Boc-3-nitropyrrolidine.

Detailed Experimental Protocol:

  • Dissolve the crude tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Add sodium nitrite (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash thoroughly with water and brine to remove DMF and excess salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester.

Alternative Synthetic Strategy: Dipolar Cycloaddition

An elegant and powerful alternative for constructing the 3-nitropyrrolidine core is through a [3+2] dipolar cycloaddition. This method involves the reaction of an unstabilized azomethine ylide with a nitroalkene.[6] This approach is particularly advantageous as it builds the heterocyclic ring and installs the nitro group in a single, highly convergent step. Modern advancements have adapted this reaction to flow chemistry systems, allowing for precise control over reaction parameters and minimizing hazardous intermediates.[6]

G Ylide Azomethine Ylide (Dipole) Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Nitroalkene Nitroalkene (Dipolarophile) Nitroalkene->Cycloaddition Product 3-Nitropyrrolidine Derivative Cycloaddition->Product

Caption: Schematic of the [3+2] dipolar cycloaddition approach.

Downstream Transformation: Reduction to 3-Aminopyrrolidine

The primary utility of N-Boc-3-nitropyrrolidine is its conversion to N-Boc-3-aminopyrrolidine. This is accomplished through the reduction of the nitro group, a well-established and high-yielding transformation.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas.[7][8] This method typically proceeds under mild conditions and produces water as the only byproduct.

  • Metal/Acid Reduction: Classic methods using easily oxidized metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) are also highly effective.[8][9]

G Nitro N-Boc-3-nitropyrrolidine Amino N-Boc-3-aminopyrrolidine Nitro->Amino [H] e.g., H₂, Pd/C

Caption: Reduction of the nitro group to the corresponding amine.

Safety Considerations

  • Methanesulfonyl Chloride: Highly corrosive and a lachrymator. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. It is toxic if ingested.

  • Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact. All operations should be conducted in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is properly purged with an inert gas and that no ignition sources are present.

Conclusion

The synthesis of 3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester is a critical process for accessing valuable 3-aminopyrrolidine building blocks in pharmaceutical research. The two-step sequence involving mesylation of N-Boc-3-hydroxypyrrolidine followed by nucleophilic substitution with sodium nitrite stands as the most practical and scalable route. It relies on well-understood reaction mechanisms and uses readily available reagents. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers can reliably produce this key intermediate with high yield and purity, paving the way for the development of novel therapeutics.

References

  • Hattori, K., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

  • Erfinder, A., et al. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • CN102531987A. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • European Patent Office. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. EP 1138672 A1. [Link]

  • van der Meer, J. Y., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 12(1), 376-383. [Link]

  • Bobko, A. A., et al. (2014). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Journal of Organic Chemistry, 79(19), 9047-9054. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Organic Syntheses. (1995). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 72, 182. [Link]

  • Slideshare. (n.d.). N boc-3-pyrrolidinone. Slideshare. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. masterorganicchemistry.com. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

Sources

N-Boc-3-Nitropyrrolidine: A Technical Guide for a Specialized Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Niche Building Block

In the landscape of medicinal chemistry and drug development, progress often hinges on the availability of versatile and strategically functionalized building blocks. N-Boc-3-nitropyrrolidine (tert-butyl 3-nitropyrrolidine-1-carboxylate) is one such intermediate. While not as extensively documented in public literature as some common reagents, its importance lies in its direct potential as a precursor to N-Boc-3-aminopyrrolidine—a saturated heterocyclic scaffold frequently incorporated into pharmacologically active molecules.

This guide provides a comprehensive technical overview for researchers and scientists. It addresses the compound's known physicochemical properties, explores logical and field-proven methodologies for its synthesis and subsequent transformation, and discusses its primary application. Given the limited specific data in peer-reviewed journals, this document synthesizes information from chemical supplier data, established principles of organic chemistry, and analogous, well-documented procedures to provide a trustworthy and practical resource.

Physicochemical and Structural Properties

N-Boc-3-nitropyrrolidine is a stable, protected form of 3-nitropyrrolidine. The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while allowing for facile deprotection under acidic conditions. Its core utility stems from the nitro group, a versatile functional handle that serves almost exclusively as a precursor to the primary amine via reduction.

dot graph Structure { layout=neato; node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="O"]; Boc_C [label="C"]; Boc_O1 [label="O"]; Boc_O2 [label="O"]; tBu_C [label="C"]; tBu_CH3_1 [label="CH₃"]; tBu_CH3_2 [label="CH₃"]; tBu_CH3_3 [label="CH₃"]; N_nitro [label="N⁺"]; O_nitro1 [label="O⁻"]; O_nitro2 [label="O"]; H1 [label="H"]; H2 [label="H₂"]; H3 [label="H₂"]; H4 [label="H₂"];

// Define positions N1 [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="-1.2,-2!"]; C3 [pos="0,-2.5!"]; C4 [pos="1.2,-2!"]; N_nitro [pos="0,-4!"]; O_nitro1 [pos="-0.8,-4.8!"]; O_nitro2 [pos="0.8,-4.8!"]; Boc_C [pos="1.3,0.8!"]; Boc_O1 [pos="0.8,1.8!"]; Boc_O2 [pos="2.5,0.8!"]; tBu_C [pos="3.5,1.8!"]; tBu_CH3_1 [pos="3.5,2.8!"]; tBu_CH3_2 [pos="2.7,1.2!"]; tBu_CH3_3 [pos="4.3,1.2!"]; H1 [pos="-0.3,-2.0!"]; H2 [pos="-2.0,-0.2!"]; H3 [pos="-2.0,-2.3!"]; H4 [pos="2.0,-2.3!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C3 -- N_nitro; N_nitro -- O_nitro1 [label="", style=solid]; N_nitro -- O_nitro2 [label="", style=double];

N1 -- Boc_C; Boc_C -- Boc_O1 [style=double]; Boc_C -- Boc_O2; Boc_O2 -- tBu_C; tBu_C -- tBu_CH3_1; tBu_C -- tBu_CH3_2; tBu_C -- tBu_CH3_3;

// Attach hydrogens (as text labels for clarity) C1 -- H2 [style=invis]; C2 -- H3 [style=invis]; C3 -- H1 [style=invis]; C4 -- H4 [style=invis];

} Caption: Chemical structure of N-Boc-3-nitropyrrolidine.

Table 1: Physicochemical Data for N-Boc-3-nitropyrrolidine

PropertyValueSource(s)
Molecular Formula C₉H₁₆N₂O₄[PubChem]
Molecular Weight 216.23 g/mol [Benchchem, Cenmed Enterprises]
CAS Number 880393-94-4 (Racemic)-
Appearance Typically a white to light-yellow solidGeneral supplier data
Purity ≥95%[Benchchem]
Solubility Insoluble in water; soluble in organic solvents like DCM, EtOAc, MeOHGeneral chemical principles
Melting Point Data not consistently reported in public literature-
Boiling Point Data not publicly available-

Synthesis and Characterization: A Representative Protocol

Direct, peer-reviewed synthesis procedures for N-Boc-3-nitropyrrolidine are not widely published. However, a robust and logical synthetic strategy involves a two-step sequence starting from the commercially available and inexpensive N-Boc-3-hydroxypyrrolidine. This approach is based on well-established transformations in organic chemistry.

  • Activation of the Hydroxyl Group: The hydroxyl group of the starting material is first converted into a better leaving group, typically a tosylate (OTs) or mesylate (OMs). This is a standard procedure that renders the C-3 position susceptible to nucleophilic attack.

  • Nucleophilic Displacement with Nitrite: The activated intermediate is then reacted with a nitrite salt, such as sodium nitrite (NaNO₂). The nitrite ion displaces the leaving group (e.g., tosylate) via an S_N2 reaction to form the C-N bond, yielding the desired nitro compound.

Representative Experimental Protocol: Synthesis from N-Boc-3-hydroxypyrrolidine

Disclaimer: This is a representative protocol based on analogous chemical transformations. Researchers should perform their own reaction optimization and safety assessment.

Step 1: Tosylation of N-Boc-3-hydroxypyrrolidine

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

    • Causality Explanation: TEA is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-tosyloxypyrrolidine, which can often be used in the next step without further purification.

Step 2: Nitrite Displacement

  • Dissolve the crude tosylate intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium nitrite (NaNO₂, 3.0-5.0 eq) to the solution.

    • Causality Explanation: A large excess of sodium nitrite is used to ensure the reaction goes to completion and to outcompete any potential elimination side reactions. DMF is an excellent solvent for S_N2 reactions as it solvates the cation (Na⁺) while leaving the anion (NO₂⁻) highly reactive.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess sodium nitrite.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure N-Boc-3-nitropyrrolidine.

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H) and the pyrrolidine ring protons. The proton at the C-3 position (CH-NO₂) would likely appear as a downfield multiplet.

  • ¹³C NMR: Expect signals for the Boc carbonyl (~154 ppm), the quaternary Boc carbon (~80 ppm), and the pyrrolidine carbons, with the C-3 carbon bearing the nitro group being significantly shifted.

  • Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak corresponding to the calculated mass (e.g., [M+Na]⁺).

Key Chemical Transformation: Reduction to N-Boc-3-Aminopyrrolidine

The primary synthetic utility of N-Boc-3-nitropyrrolidine is its conversion to N-Boc-3-aminopyrrolidine. The reduction of an aliphatic nitro group to a primary amine is a high-yielding and reliable transformation. Catalytic hydrogenation is the most common and cleanest method for this purpose.

dot graph Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

Start [label="N-Boc-3-Nitropyrrolidine"]; Reagents [label="H₂ (gas, 1 atm or balloon)\nPd/C (5-10 mol%)\nMethanol (Solvent)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="N-Boc-3-Aminopyrrolidine"];

Start -> Reagents [label="Reaction Conditions"]; Reagents -> Product [label="Yields >90%"]; } Caption: Workflow for the reduction of N-Boc-3-nitropyrrolidine.

General Protocol: Catalytic Hydrogenation
  • To a solution of N-Boc-3-nitropyrrolidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask, add Palladium on carbon (Pd/C, 5-10 mol% catalyst loading, 10% w/w).

    • Causality Explanation: Palladium is a highly efficient catalyst for the reduction of nitro groups. Methanol and ethanol are excellent solvents as they readily dissolve the starting material and are inert to the reaction conditions. The reaction is heterogeneous, occurring on the surface of the carbon-supported catalyst.

  • Seal the flask and purge the system carefully with nitrogen, followed by hydrogen gas (H₂).

  • Maintain a positive pressure of hydrogen (typically using a balloon or a Parr shaker apparatus for higher pressures) and stir the suspension vigorously at room temperature.

    • Trustworthiness Validation: Vigorous stirring is critical to ensure efficient mixing of the solid catalyst, the dissolved substrate, and the hydrogen gas, maximizing the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Expertise Insight: Filtering through Celite is crucial to remove the fine, often pyrophoric, palladium catalyst completely and safely.

  • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-3-aminopyrrolidine, which is often of sufficient purity for subsequent steps.

Applications in Medicinal Chemistry

The resulting product, N-Boc-3-aminopyrrolidine, is a highly valuable building block. The chiral versions, in particular, are incorporated into a wide range of drug candidates and approved medicines. The pyrrolidine ring serves as a rigid scaffold, while the amino group provides a key vector for further functionalization, enabling the synthesis of amides, sulfonamides, and ureas, or its use in reductive amination reactions to build more complex structures. These motifs are common in compounds targeting kinases, proteases, and G-protein coupled receptors.

Safety and Handling

  • N-Boc-3-nitropyrrolidine: Aliphatic nitro compounds should be handled with care. While generally stable, they are energetic materials and should be stored away from heat and reducing agents. Avoid shock or friction.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). The reaction should be conducted in a well-ventilated fume hood, and the catalyst should never be allowed to dry in the air, especially after the reaction. Always handle the catalyst wet with solvent.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

N-Boc-3-nitropyrrolidine serves as a specialized but powerful intermediate for accessing the synthetically crucial 3-aminopyrrolidine scaffold. While detailed characterization data is not abundant in the public domain, its synthesis and reactivity can be confidently predicted and executed based on fundamental principles of organic chemistry. Its strategic value is realized through its efficient and clean reduction to the corresponding amine, providing a direct route to a privileged structural motif in modern drug discovery.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Cenmed Enterprises. Tert Butyl 3 Nitropyrrolidine 1 Carboxylate. Cenmed Enterprises. [Link]

  • Kornblum, N., et al. (1955). A New Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society, 77(23), 6269–6271. [Link] (Provides background on the synthesis of aliphatic nitro compounds).

  • Rylander, P. N. (2002). Hydrogenation of C≡N and C=N Bonds and of the Nitro Group. In Hydrogenation in Organic Synthesis (pp. 107-138). Elsevier. [Link] (Authoritative source on catalytic hydrogenation methods).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. [Link] (Standard reference for information on the Boc protecting group).

An In-Depth Technical Guide to tert-Butyl 3-Nitropyrrolidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-nitropyrrolidine-1-carboxylate, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is limited in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for its study and application.

Core Molecular Attributes

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring functionalized with a nitro group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen. The presence of the electron-withdrawing nitro group and the sterically demanding, acid-labile Boc protecting group defines its chemical reactivity and utility.

Physicochemical Properties

The key identifiers and calculated physicochemical properties of the molecule are summarized below. These values provide a foundational dataset for analytical characterization, reaction planning, and computational modeling.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1408074-75-8[1]
Molecular Formula C₉H₁₆N₂O₄Calculated
Molecular Weight 232.23 g/mol Calculated
Monoisotopic Mass 232.11101 DaCalculated
Elemental Composition C: 46.54%, H: 6.94%, N: 12.06%, O: 34.45%Calculated
Predicted logP 1.1 - 1.3Predicted
Predicted Boiling Point ~327.5 °C at 760 mmHgPredicted
Predicted Density ~1.2 g/cm³Predicted

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Synthesis and Purification

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate, proceeding through an amino intermediate.

G cluster_0 Step 1: Amination cluster_1 Step 2: Oxidation A tert-Butyl 3-hydroxypyrrolidine-1-carboxylate B tert-Butyl 3-aminopyrrolidine-1-carboxylate A->B  1. MsCl, Et3N  2. NaN3, DMF  3. H2, Pd/C A->B C tert-Butyl 3-nitropyrrolidine-1-carboxylate B->C  Oxone, NaHCO3  Acetone/Water B->C G cluster_0 Transformations A tert-Butyl 3-nitropyrrolidine-1-carboxylate B Free Pyrrolidine (Deprotection) A->B  Acid (TFA, HCl)   C 3-Amino-pyrrolidine Derivative (Reduction) A->C  Reducing Agent  (H2/Pd, Zn/HCl)   D C-C Bond Formation (e.g., Henry Reaction) A->D  Base, Aldehyde  

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of tert-Butyl 3-Nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 3-nitropyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, primarily serving as a precursor to chiral 3-aminopyrrolidines. The synthesis of this compound, particularly in an enantiomerically pure form, relies on strategic chemical transformations where the formation and reaction of key intermediates are paramount. This technical guide provides an in-depth exploration of the core synthetic routes to this compound, with a detailed focus on the critical intermediates involved. We will dissect the mechanistic underpinnings of two primary strategies: the [3+2] cycloaddition of azomethine ylides with nitroalkenes and the Michael addition-cyclization pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecule.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1] Its conformational rigidity and the ability to introduce stereocenters make it an attractive structural motif for interacting with biological targets. The 3-nitro and 3-amino substituted pyrrolidines, in particular, are of significant interest as they provide a handle for further functionalization and are key components in a variety of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of protecting the pyrrolidine nitrogen, facilitating multi-step synthetic sequences.

This guide will focus on the synthesis of this compound, a key precursor that allows for the diastereoselective or enantioselective introduction of the critical 3-amino functionality. Understanding the synthesis of its key intermediates is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry.

Synthetic Strategy I: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a nitroalkene, is a powerful and convergent method for the construction of the pyrrolidine ring.[2][3][4] This approach allows for the simultaneous formation of multiple C-C bonds and the creation of several stereocenters in a single step.

Key Intermediates in the [3+2] Cycloaddition Pathway

The success of this synthetic route hinges on the efficient generation and trapping of two key reactive intermediates:

  • Azomethine Ylide Precursor (I): Typically an N-Boc protected imino ester, which is deprotonated in situ to form the azomethine ylide.

  • Azomethine Ylide (II): A transient 1,3-dipole that reacts with the nitroalkene.

  • Nitroalkene (III): The dipolarophile that undergoes cycloaddition with the azomethine ylide.

The overall transformation can be visualized as follows:

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Imino_Ester N-Boc Imino Ester (I) Azomethine_Ylide Azomethine Ylide (II) Imino_Ester->Azomethine_Ylide Base Product This compound Azomethine_Ylide->Product Nitroalkene Nitroalkene (III) Nitroalkene->Product G Michael_Donor Michael Donor (IV) Michael_Adduct Michael Adduct (V) Michael_Donor->Michael_Adduct Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (VI) Michael_Adduct->Cyclized_Intermediate Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Reduction

Sources

Literature review of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate: Synthesis, Reactivity, and Application

Abstract

This compound stands as a pivotal, yet often unheralded, intermediate in the landscape of modern synthetic and medicinal chemistry. As a stable, Boc-protected scaffold, it provides a direct pathway to the highly valuable 3-aminopyrrolidine moiety, a privileged structure found in a multitude of bioactive compounds. The nitro group, serving as a robust and versatile masked amine, allows for the execution of various chemical transformations on the pyrrolidine ring before its strategic reduction. This guide offers a senior application scientist’s perspective on the synthesis, core reactions, and strategic applications of this intermediate, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this building block in their synthetic campaigns.

Strategic Importance in Synthesis

The value of this compound is not as a final product, but as a strategic precursor. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it is easily removed under acidic conditions. The nitro group at the C3 position is the key functional handle; its primary role is to be reduced to a primary amine, which can then be used for further elaboration in drug synthesis.

Caption: The central role of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₄Calculated
Molecular Weight 216.23 g/mol Calculated
Appearance Expected to be a pale yellow oil or low-melting solidInferred
¹H NMR (CDCl₃, 400 MHz) δ ~3.5-3.8 (m, 4H), ~4.8 (m, 1H), ~2.2-2.4 (m, 2H), 1.47 (s, 9H)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ ~154.5, ~80.5, ~78.0, ~45.0, ~44.0, ~30.0, 28.3Predicted
IR (thin film, cm⁻¹) ~2975, ~1700 (C=O, carbamate), ~1550 (N-O, asymm), ~1370 (N-O, symm)Predicted
Mass Spec (ESI+) m/z 217.1 [M+H]⁺, 239.1 [M+Na]⁺Predicted

Synthesis Methodologies

The synthesis of this compound is not a trivial matter and generally involves multi-step sequences from readily available precursors. The choice of route depends on starting material availability, scalability, and stereochemical requirements.

Route A: Nucleophilic Substitution from a Hydroxy Precursor

This is arguably the most common and reliable approach, leveraging the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The strategy involves converting the hydroxyl group into a good leaving group, followed by displacement with a nitrite salt.

Causality: The Mitsunobu reaction is an exceptionally reliable method for inverting the stereochemistry of a secondary alcohol, which is critical when a specific enantiomer is desired. The reaction proceeds under mild conditions and generates the desired product by displacing the activated hydroxyl group with a nucleophile, in this case, a nitrite source.

Caption: Synthesis via Mitsunobu reaction from the hydroxy precursor.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution may turn from colorless to yellow/orange. Stir at 0 °C for 30 minutes.

  • Nitrite Addition: Add sodium nitrite (NaNO₂, 3.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target compound.

Route B: Oxidation of an Oxime Precursor

This route begins with the readily available ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. The ketone is first converted to its corresponding oxime, which is then oxidized to the nitro compound.

Causality: The formation of an oxime is a standard carbonyl chemistry transformation. The subsequent oxidation of the oxime to a nitroalkane can be achieved with various reagents, with peroxy acids like m-CPBA being a common choice. This method is advantageous as it does not require a stereochemically defined center in the starting material.

Caption: Two-step synthesis from the corresponding ketone via an oxime.

Detailed Protocol:

  • Oxime Formation:

    • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

    • Add a base such as pyridine or sodium acetate (1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete conversion.

    • Remove the solvent under reduced pressure, add water, and extract the product with ethyl acetate. Dry and concentrate to yield the crude oxime, which can often be used without further purification.

  • Oxidation:

    • Dissolve the crude oxime intermediate in a suitable solvent like dichloromethane (DCM).

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.0-3.0 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction by washing with a saturated solution of sodium bicarbonate and then sodium thiosulfate to remove excess oxidant.

    • Dry the organic layer, concentrate, and purify by flash chromatography to afford the desired nitro compound.

The Key Transformation: Reduction to 3-Aminopyrrolidine

The primary synthetic utility of this compound lies in its reduction to tert-butyl 3-aminopyrrolidine-1-carboxylate. This transformation unmasks the amine, making it available for subsequent coupling reactions.

Causality: Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean conversion, and mild conditions, which preserve the Boc protecting group. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions, proceeding via adsorption of the nitro group onto the catalyst surface and stepwise reduction by activated hydrogen.

Caption: Standard workflow for the catalytic hydrogenation of the nitro group.

Detailed Protocol for Catalytic Hydrogenation:

  • Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 wt% of the substrate) under a stream of nitrogen.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale, while a Parr apparatus is used for larger scales) at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[1]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminopyrrolidine-1-carboxylate, which is often of sufficient purity for use in the next step.[1]

Stereochemistry and Enantioselective Synthesis

For many pharmaceutical applications, a single enantiomer of the 3-aminopyrrolidine core is required. The synthesis of enantiopure (R)- or (S)-tert-butyl 3-nitropyrrolidine-1-carboxylate is most effectively achieved by starting with an enantiopure precursor, such as (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. An economical and well-established route to the chiral amino-pyrrolidine building block starts from L-aspartic acid, highlighting the importance of chirality in these structures.[2] The Mitsunobu reaction (Route A) is particularly useful here as it proceeds with inversion of configuration at the stereocenter.

Applications in Drug Discovery

The true value of this chemistry is realized in the synthesis of complex, biologically active molecules. The 3-aminopyrrolidine scaffold is a common feature in many drug candidates due to its ability to present a basic nitrogen atom in a constrained three-dimensional space, allowing for specific interactions with biological targets like kinases, proteases, and GPCRs.

Caption: From intermediate to a final drug candidate.

Safety and Handling

  • Nitro Compounds: Organic nitro compounds should be handled with care as they are energetic and can be potentially explosive, especially in the presence of impurities or at elevated temperatures. Always conduct reactions behind a safety shield.

  • Reagents: Reagents such as DIAD are toxic and shock-sensitive. Triphenylphosphine is an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C, especially after use). Ensure the system is properly set up and purged, and never allow the dry catalyst to be exposed to air.

Conclusion

This compound is a quintessential example of a strategic intermediate whose value is defined by the functionality it provides. While not a household name in chemical catalogs, its role as a protected precursor to the 3-aminopyrrolidine scaffold makes it an indispensable tool for medicinal chemists. Understanding the reliable methods for its synthesis and its primary transformation—the reduction of the nitro group—empowers researchers to efficiently construct complex molecular architectures for the development of next-generation therapeutics.

References

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The Ascendant Role of Nitrated Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - The Strategic Implication of Nitration in Pyrrolidine Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1] Its appeal lies in its structural flexibility, stereochemical richness, and its ability to engage in crucial hydrogen bonding interactions.[1] However, the true potential of this versatile scaffold is often unlocked through strategic functionalization. This guide delves into a particularly compelling and emergent area: the nitration of pyrrolidine derivatives. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the physicochemical properties of the parent molecule, opening new avenues for therapeutic intervention. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the synthesis, diverse applications, and mechanistic underpinnings of nitrated pyrrolidine derivatives.

I. The Synthetic Toolkit: Crafting Nitrated Pyrrolidine Cores

The synthesis of nitrated pyrrolidines can be broadly approached through two main strategies: the construction of the pyrrolidine ring incorporating a nitro-functionalized building block, or the direct nitration of a pre-existing pyrrolidine scaffold. The choice of method is dictated by the desired substitution pattern and stereochemistry.

A prevalent and highly versatile method for constructing the nitropyrrolidine core is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and a nitroalkene.[2] This approach offers excellent control over regioselectivity and stereoselectivity, particularly when employing chiral auxiliaries or catalysts. Flow chemistry has emerged as a powerful tool for this transformation, enabling rapid and efficient synthesis with enhanced safety and scalability.[2]

Alternatively, functionalization of an existing pyrrolidine ring offers a direct route to certain derivatives. For instance, 3-nitro-2-pyrrolines can be synthesized via the regiospecific oxidation of 3-nitro-4-substituted phenyl pyrrolidines using potassium permanganate.

Experimental Protocol: Flow Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of 3-nitropyrrolidines using a modular flow reactor, adapted from the work of Baumann et al.

Materials:

  • Appropriate aldehyde (e.g., benzaldehyde)

  • Glycine ester hydrochloride (e.g., methyl glycinate hydrochloride)

  • Triethylamine (TEA)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Acetonitrile (solvent)

  • Immobilized benzylamine scavenger resin (e.g., QP-BZA)

  • Silica gel

Instrumentation:

  • Modular flow reactor system equipped with pumps, a mixing tee, a heated coil reactor, and a column for scavenger resin.

  • LC-MS for reaction monitoring.

Procedure:

  • Stream A Preparation: Prepare a 0.5 M solution of the aldehyde and a 0.5 M solution of the glycine ester hydrochloride in acetonitrile.

  • Stream B Preparation: Prepare a 0.5 M solution of the nitroalkene and a 0.5 M solution of triethylamine in acetonitrile.

  • Flow Reactor Setup:

    • Set the flow rate for both streams to deliver equimolar amounts of reactants to the mixing tee.

    • Heat the flow coil reactor to the desired temperature (typically between 60-120°C).

    • Pack a glass column with the immobilized benzylamine scavenger resin followed by a plug of silica gel.

  • Reaction Execution:

    • Pump Stream A and Stream B into the mixing tee, where the azomethine ylide is generated in situ.

    • The reaction mixture then flows through the heated coil reactor for the specified residence time (typically 30-90 minutes) to facilitate the cycloaddition.

    • The exiting stream is passed through the scavenger resin column to remove any unreacted nitroalkene and the TFA salt of the product.

  • Product Isolation: The purified product is collected after the scavenger column, and the solvent is removed under reduced pressure to yield the desired 3-nitropyrrolidine derivative.

This flow chemistry approach allows for the rapid generation of a library of 3-nitropyrrolidine derivatives with high purity and in good yields.

Synthesis_Workflow General Workflow for Flow Synthesis of 3-Nitropyrrolidines cluster_reactants Reactant Streams cluster_reactor Flow Reactor cluster_purification Purification cluster_product Final Product Aldehyde Aldehyde MixingTee Mixing Tee (In situ Ylide Generation) Aldehyde->MixingTee GlycineEster Glycine Ester GlycineEster->MixingTee Nitroalkene Nitroalkene Nitroalkene->MixingTee Base Base (TEA) Base->MixingTee HeatedCoil Heated Coil (Cycloaddition) MixingTee->HeatedCoil Azomethine Ylide + Nitroalkene ScavengerColumn Scavenger Column (QP-BZA Resin) HeatedCoil->ScavengerColumn Crude Product Product 3-Nitropyrrolidine ScavengerColumn->Product Purified Product

Caption: Workflow for the flow synthesis of 3-nitropyrrolidines.

II. A Spectrum of Opportunity: Potential Applications of Nitrated Pyrrolidine Derivatives

The incorporation of a nitro group into the pyrrolidine scaffold has been shown to confer a range of potent biological activities. The following sections highlight key therapeutic areas where these derivatives show significant promise.

A. Antibacterial Agents: A Renewed Assault on Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitrated pyrrolidine derivatives have emerged as promising candidates in this arena. For example, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized as mimics of proline-rich antimicrobial peptides and have demonstrated significant antibacterial activity.[3] One derivative, in particular, showed high potency against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.6 µg/mL.[3][4]

Furthermore, studies on nitrated pyrrolomycins, which are structurally related to nitrated pyrroles, have shown that the presence of a nitro group can enhance antibacterial activity and reduce the cytotoxicity often associated with their halogenated counterparts.[5] For instance, certain nitrated pyrrolomycins exhibited improved minimal bactericidal concentrations against both Gram-positive (S. aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens.

B. Anticancer Therapeutics: Targeting Tumor Proliferation and Survival

The antiproliferative properties of nitrated pyrrolidine derivatives have also been a subject of investigation. Nitrated pyrrolomycins have been shown to strongly inhibit the proliferation of colon (HCT116) and breast (MCF 7) cancer cell lines.[6] Notably, these compounds displayed lower toxicity towards normal epithelial cells compared to the natural, non-nitrated parent compounds.

One study on pyrrolidinone derivatives reported that a compound bearing a 5-nitrothiophene moiety was the most active against a panel of cancer cell lines, with EC50 values in the low micromolar range.[7]

C. Antiviral Potential: Inhibiting Viral Replication

While research in this area is still emerging, some pyrrolidine derivatives have shown promise as antiviral agents. For instance, pyrrolidine dithiocarbamate has demonstrated potent activity against human rhinoviruses and poliovirus by interfering with viral protein expression.[8] The introduction of a nitro group could potentially enhance these activities or confer novel antiviral mechanisms. Fused pyrrolidine-containing structures are also being explored as main protease inhibitors for treating coronavirus infections.[9]

D. Neurodegenerative Diseases: A Glimmer of Hope

The role of nitric oxide (NO) in neurodegenerative disorders is complex, with both neuroprotective and neurotoxic effects.[10] The ability of some nitroaromatic compounds to modulate NO signaling pathways suggests that nitrated pyrrolidines could be explored for their potential in treating conditions like Alzheimer's and Parkinson's disease.[11]

Quantitative Data Summary
Compound Class/DerivativeTarget/Cell LineActivity MetricValueReference
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b)Staphylococcus aureusMIC15.6 µg/mL[3][4]
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4a)DPPH radicalIC501.22 x 10⁻³ mg/mL[4]
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4k)ABTS radical cationIC501.45 x 10⁻⁴ mg/mL[4]
Pyrrolidinone derivative with 5-nitrothiopheneIGR39 (Melanoma)EC502.50 ± 0.46 µM[7]
Pyrrolidinone derivative with 5-nitrothiophenePPC-1 (Prostate Cancer)EC503.63 ± 0.45 µM[7]
Pyrrolidinone derivative with 5-nitrothiopheneMDA-MB-231 (Breast Cancer)EC505.10 ± 0.80 µM[7]
Pyrrolidinone derivative with 5-nitrothiophenePanc-1 (Pancreatic Cancer)EC505.77 ± 0.80 µM[7]
Nitrated Pyrrolomycin (5b)Staphylococcus aureusMBC20 µM[5]
Nitrated Pyrrolomycin (5d)Pseudomonas aeruginosaMBC30 µM[5]

III. Unraveling the Mechanism: How Nitrated Pyrrolidines Exert Their Effects

The biological activities of nitrated pyrrolidine derivatives are intimately linked to the chemistry of the nitro group.

A. Antibacterial Mechanism of Action: Reductive Activation and DNA Damage

The antimicrobial action of many nitro-heterocyclic compounds is a well-established paradigm.[3][12][13] These compounds are not directly toxic but act as prodrugs that are reductively activated within the microbial cell.[3][14] Under the low redox potential conditions found in many bacteria, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitro anion radical.[15][16] This radical species can then be further reduced to generate highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine derivatives.[14][16] These reactive species can covalently bind to and damage cellular macromolecules, with DNA being a primary target.[3][12][13] This leads to strand breakage, inhibition of DNA replication, and ultimately, cell death.[14]

Antibacterial_Mechanism Reductive Activation of Nitro-Heterocyclic Drugs cluster_cell Bacterial Cell Prodrug Nitrated Pyrrolidine (Prodrug) Nitroreductase Nitroreductase Prodrug->Nitroreductase Enters Cell Radical Nitro Anion Radical Nitroreductase->Radical One-electron reduction ReactiveSpecies Reactive Cytotoxic Intermediates Radical->ReactiveSpecies Further reduction DNA Bacterial DNA ReactiveSpecies->DNA Covalent binding and damage CellDeath Cell Death DNA->CellDeath Leads to

Caption: Mechanism of antibacterial action via reductive activation.

B. Anticancer Mechanisms: A Multifaceted Approach

The anticancer mechanisms of nitrated pyrrolidines are likely to be more diverse. While reductive activation and subsequent DNA damage may play a role in hypoxic tumor environments, other mechanisms are also plausible. Many nitrogen-containing heterocyclic compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1][17] These can include:

  • Inhibition of Protein Kinases: Pyrrolidine-containing molecules can act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often dysregulated in cancer.[5]

  • Topoisomerase Inhibition: Some heterocyclic compounds can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to apoptosis.[18]

  • Induction of Apoptosis: Nitrated derivatives may trigger programmed cell death through various pathways, including the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[19]

  • Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth, and some nitrogen heterocycles have been shown to inhibit this process.

IV. Future Directions and Concluding Remarks

Nitrated pyrrolidine derivatives represent a promising and relatively underexplored area of medicinal chemistry. The strategic introduction of a nitro group onto this privileged scaffold has been shown to unlock potent and selective biological activities, particularly in the realms of antibacterial and anticancer therapy. The ability to fine-tune the electronic properties of the pyrrolidine ring through nitration offers a powerful tool for optimizing drug-like properties and overcoming challenges such as drug resistance and off-target toxicity.

Future research should focus on:

  • Expanding the Chemical Space: The synthesis and evaluation of a wider range of nitrated pyrrolidine derivatives with diverse substitution patterns are needed to establish comprehensive structure-activity relationships.

  • Elucidating Detailed Mechanisms: While the reductive activation mechanism for antibacterial activity is well-supported, further studies are required to unravel the precise molecular targets and signaling pathways modulated by these compounds in cancer cells and other disease models.

  • In Vivo Evaluation: Promising candidates identified in vitro should be advanced to preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.

References

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Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Reaction Mechanisms of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Aminopyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Among its derivatives, 3-aminopyrrolidine serves as a crucial building block for the synthesis of a wide range of pharmaceuticals.[1][2] Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The versatility of the 3-aminopyrrolidine core allows for the creation of diverse molecular architectures targeting various biological pathways.[3][4]

tert-Butyl 3-nitropyrrolidine-1-carboxylate is a key intermediate in accessing this valuable scaffold. The nitro group, a versatile functional group, can be readily reduced to the corresponding primary amine, providing a handle for further synthetic modifications. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during the reduction of the nitro group and allows for controlled deprotection under acidic conditions for subsequent derivatization.[5]

This guide provides a detailed exploration of the reaction mechanisms involving this compound, with a primary focus on its reduction to tert-butyl 3-aminopyrrolidine-1-carboxylate. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into subsequent synthetic transformations.

Part 1: Synthesis of the Precursor: this compound

A common and efficient route to this compound involves a two-step sequence starting from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This involves an oxidation to the corresponding ketone, followed by a subsequent conversion to the nitro compound. A plausible, albeit less direct, alternative involves a Mitsunobu reaction to introduce a nitrogen functionality, which can then be oxidized.

Oxidation of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate to tert-Butyl 3-oxopyrrolidine-1-carboxylate

The initial step is the oxidation of the secondary alcohol to a ketone. A variety of oxidizing agents can be employed, with Dess-Martin periodinane (DMP) being a mild and efficient choice that avoids the use of heavy metals.[1]

Reaction Mechanism:

The Dess-Martin periodinane oxidation proceeds through a ligand exchange between the alcohol and the hypervalent iodine reagent, followed by an intramolecular elimination to yield the ketone, acetic acid, and the reduced iodine species.

G cluster_0 Dess-Martin Periodinane Oxidation Reactants tert-Butyl 3-hydroxypyrrolidine-1-carboxylate + DMP Intermediate Periodinane Ester Intermediate Reactants->Intermediate Ligand Exchange Products tert-Butyl 3-oxopyrrolidine-1-carboxylate + Acetic Acid + Reduced Iodine Species Intermediate->Products Intramolecular Elimination

Caption: Dess-Martin Periodinane Oxidation Workflow.

Protocol 1: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate [6]

Reagent/SolventMolar Eq.Amount
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate1.010 g (53.4 mmol)
Dess-Martin Periodinane (DMP)2.045.4 g (107 mmol)
Dichloromethane (DCM), anhydrous-300 mL

Procedure:

  • To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil.

Conversion of tert-Butyl 3-oxopyrrolidine-1-carboxylate to this compound

The conversion of a ketone to a nitroalkane is a challenging transformation. A common method for introducing a nitro group at an α-carbon to a carbonyl is through nitration of an enolate. However, for a simple ketone like N-Boc-3-pyrrolidinone, other methods might be more suitable. One potential, though not widely documented for this specific substrate, is the use of nitrating agents under specific conditions. A more reliable, multi-step approach would involve conversion to an oxime followed by oxidation.

Protocol 2: Synthesis of this compound (Illustrative Route)

Step A: Oximation

  • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by removing the solvent, adding water, and extracting the product with an organic solvent.

Step B: Oxidation of the Oxime

  • Dissolve the oxime from Step A in a suitable solvent like acetic acid.

  • Add an oxidizing agent such as sodium perborate.[7]

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate the desired this compound.

Part 2: The Core Reaction: Reduction of the Nitro Group

The reduction of the nitro group in this compound to the corresponding amine is the pivotal transformation. Several methods are available for the reduction of aliphatic nitro compounds, with catalytic hydrogenation being one of the most common and efficient.[2][4]

Reaction Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation involves the use of a metal catalyst (e.g., Palladium on carbon, Platinum oxide, or Raney Nickel) and a source of hydrogen (typically hydrogen gas).[5] The reaction proceeds through a series of intermediates on the catalyst surface.

Mechanism:

The generally accepted mechanism involves the stepwise reduction of the nitro group. The nitro compound is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.[8][9]

G A R-NO₂ Nitroalkane B R-NO Nitrosoalkane A->B + H₂/Catalyst C R-NHOH Hydroxylamine B->C + H₂/Catalyst D R-NH₂ Amine C->D + H₂/Catalyst

Caption: Stepwise reduction of a nitro group.

Causality in Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation due to its high activity and selectivity.[4] Raney Nickel is another common choice, particularly when avoiding dehalogenation is a concern in other parts of the molecule.[4]

  • Solvent: Protic solvents like methanol or ethanol are typically used as they can help in protonating the intermediates formed on the catalyst surface.

  • Hydrogen Source: Hydrogen gas is the most common hydrogen source, often supplied from a balloon or a hydrogenation apparatus. Transfer hydrogenation using reagents like ammonium formate can also be an alternative.[10]

  • Pressure: The reaction is often carried out at atmospheric pressure (balloon) for laboratory scale, but higher pressures can be used to accelerate the reaction rate.

Protocol for Catalytic Hydrogenation

Protocol 3: Reduction of this compound [11][12]

Reagent/SolventMolar Eq.Amount (Illustrative)
This compound1.01.0 g
10% Palladium on Carbon (Pd/C)10-20% (w/w)100-200 mg
Methanol or Ethanol-20 mL
Hydrogen (H₂)ExcessBalloon pressure

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (this should be done carefully, following proper safety procedures for handling hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-aminopyrrolidine-1-carboxylate.

  • If necessary, the product can be purified by flash column chromatography on silica gel.

Expected Outcome and Characterization:

The product, tert-butyl 3-aminopyrrolidine-1-carboxylate, is typically an oil or a low-melting solid.[11]

  • ¹H NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[11]

  • Mass Spectrum (m/z): 187 [M+H]⁺.[11]

Alternative Reduction Methods

While catalytic hydrogenation is a robust method, other reducing agents can be employed, especially if certain functional groups in the molecule are sensitive to hydrogenation.

  • Metal/Acid Reduction: Using metals like iron, zinc, or tin in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic method for nitro group reduction.[2][13]

  • Hydride Reagents: Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines.[4][13] However, it is a very strong reducing agent and may not be compatible with other functional groups.

  • Trichlorosilane (HSiCl₃): A metal-free reduction of both aromatic and aliphatic nitro compounds can be achieved using trichlorosilane.[3][14]

Part 3: Subsequent Transformations of tert-Butyl 3-aminopyrrolidine-1-carboxylate

The resulting tert-butyl 3-aminopyrrolidine-1-carboxylate is a versatile intermediate for further synthetic elaboration. The primary amine at the 3-position can undergo a variety of reactions, and the Boc-protecting group on the pyrrolidine nitrogen can be selectively removed.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions to liberate the secondary amine of the pyrrolidine ring.[1][15]

Mechanism of Acid-Catalyzed Boc Deprotection:

The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][15]

G cluster_1 Boc Deprotection Mechanism Boc-Amine tert-Butyl 3-aminopyrrolidine-1-carboxylate Protonated_Intermediate Protonated Carbamate Boc-Amine->Protonated_Intermediate + H⁺ (e.g., TFA, HCl) Products 3-Aminopyrrolidine + CO₂ + tert-Butyl Cation Protonated_Intermediate->Products Fragmentation

Caption: Acid-catalyzed Boc deprotection mechanism.

Protocol 4: Boc Deprotection using Trifluoroacetic Acid (TFA) [15]

Reagent/SolventAmount
tert-Butyl 3-aminopyrrolidine-1-carboxylate1.0 g
Dichloromethane (DCM), anhydrous10 mL
Trifluoroacetic Acid (TFA)2-5 mL

Procedure:

  • Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.

N-Alkylation of the 3-Amino Group

The primary amine at the 3-position can be alkylated to introduce various substituents. This is a common strategy in drug discovery to explore the structure-activity relationship.

Protocol 5: Reductive Amination

A mild and efficient method for N-alkylation is reductive amination.

Reagent/SolventMolar Eq.Amount (Illustrative)
tert-Butyl 3-aminopyrrolidine-1-carboxylate1.01.0 g
Aldehyde or Ketone1.0-1.2
Sodium triacetoxyborohydride (STAB)1.5
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-20 mL

Procedure:

  • Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate and the desired aldehyde or ketone in DCM or DCE.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of 3-aminopyrrolidine derivatives that are of significant interest in drug discovery. Understanding the reaction mechanisms involved in its synthesis and subsequent transformations is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide has provided a detailed overview of the key reactions, including the synthesis of the nitro compound, its reduction to the corresponding amine, and further functionalization. The provided protocols, grounded in established chemical principles, offer a practical framework for researchers in the field.

References

  • Novel 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2010, 20(7), 2099-2102.

  • Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine. Benchchem, 2025.

  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 2011, 46(9), 4348-4352.

  • 1-Z-3-Aminopyrrolidine. Chem-Impex.

  • Nitro Reduction. Organic Chemistry Portal.

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters, 2015, 17(11), 2852-2855.

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2010, 41, 1-46.

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate. ChemicalBook.

  • Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem, 2025.

  • What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?. Guidechem.

  • Reduction of nitroalkane. CHEM-GUIDE.

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate(186550-13-0) 1H NMR. ChemicalBook.

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal.

  • tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem.

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem, 2025.

  • sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... ResearchGate.

  • 147081-49-0|(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate. BLDpharm.

  • Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Taylor & Francis Online.

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE... Organic Syntheses.

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 2023, 13(32), 22183-22194.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 2020, 8, 126.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. ChemicalBook.

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 2021, 11(15), 9419-9424.

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 2019, 35(1).

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 2020, 25(18), 4242.

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The Strategic Utility of Tert-butyl 3-nitropyrrolidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Strategic Role of the Nitro Group

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture which allows for a nuanced exploration of chemical space when designing drug candidates.[1][2] Unlike flat aromatic rings, the non-planar nature of the pyrrolidine core provides specific vectoral orientations for substituents, enhancing interactions with biological targets.[3] The introduction of a nitro group at the 3-position, as in tert-butyl 3-nitropyrrolidine-1-carboxylate, offers a versatile and strategically important entry point for further chemical modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utility of this valuable building block.

The primary importance of this compound lies in its role as a precursor to tert-butyl 3-aminopyrrolidine-1-carboxylate. The amino-pyrrolidine moiety is a key component in a wide range of biologically active molecules, including agents for neurodegenerative diseases and cancer.[] The nitro group, while not typically a desired feature in a final drug molecule due to potential toxicity, serves as a masked amine. Its strong electron-withdrawing nature also influences the reactivity of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures the stability of the molecule during synthetic manipulations and allows for controlled deprotection at a later stage.[5]

Synthesis of this compound

The most common and logical route to this compound is from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation can be effectively achieved via a Mitsunobu reaction, which allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with a characteristic inversion of stereochemistry.[6][7]

Key Principles of the Mitsunobu Reaction

The Mitsunobu reaction is a redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] The alcohol is activated by the PPh₃/DEAD reagent system, forming a good leaving group which is then displaced by a suitable nucleophile in an Sɴ2 reaction.[8] For the synthesis of a nitro compound, a source of the nitro group that can act as a nucleophile is required. While various nitro-alkane syntheses exist, the use of a suitable nitro-containing pronucleophile in a Mitsunobu setting is a plausible approach.

Proposed Synthetic Workflow

G A Tert-butyl 3-hydroxypyrrolidine-1-carboxylate B PPh3, DIAD, Nucleophilic Nitro Source (e.g., a suitable nitronate salt or HNO2 precursor) THF, 0°C to rt A->B Mitsunobu Reaction Conditions C This compound B->C Sɴ2 Displacement D Purification (Column Chromatography) C->D Work-up

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • A suitable nucleophilic source of the nitro group (e.g., a pre-formed nitronate salt or a precursor that can generate nitrite in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) and triphenylphosphine (1.5 equivalents) and dissolve in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • To this cooled solution, add the nucleophilic nitro source (1.5 equivalents).

  • Slowly add a solution of DIAD (1.5 equivalents) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Note on Causality: The use of an excess of the Mitsunobu reagents and the nucleophile helps to drive the reaction to completion. The dropwise addition of DIAD at low temperature is crucial to control the exothermic reaction and minimize side-product formation. The aqueous work-up is designed to remove the phosphine oxide and hydrazide byproducts.[8]

Reduction to Tert-butyl 3-aminopyrrolidine-1-carboxylate

The conversion of the nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis.[2] Several reliable methods are available for the reduction of aliphatic nitro compounds.[9] The choice of method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.

Method 1: Catalytic Hydrogenation

This is a widely used and often high-yielding method.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, ~10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature for 4-16 hours.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-aminopyrrolidine-1-carboxylate, which can be used directly or purified further if necessary.

Table 1: Comparison of Common Hydrogenation Catalysts

CatalystAdvantagesDisadvantages
10% Pd/C Highly efficient, relatively safe to handle.Can sometimes cause hydrodehalogenation if other halogens are present.
Raney Nickel Very active catalyst, often used for stubborn reductions.Pyrophoric when dry, requires careful handling.
Method 2: Metal-Free Reduction with Trichlorosilane

For substrates that are sensitive to catalytic hydrogenation conditions, a metal-free approach can be employed. The use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine is an effective method.[2][11]

Materials:

  • This compound

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or MeCN under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add the tertiary amine (e.g., Et₃N, 4 equivalents).

  • Slowly add trichlorosilane (3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the desired amine.

G cluster_0 Synthetic Pathway to 3-Aminopyrrolidine Derivative cluster_1 Medicinal Chemistry Applications A Tert-butyl 3-nitropyrrolidine-1-carboxylate B Reduction Conditions A->B Input C Tert-butyl 3-aminopyrrolidine-1-carboxylate B->C Output D Amide Coupling C->D Acyl Halides, Carboxylic Acids E Reductive Amination C->E Aldehydes, Ketones F Sulfonamide Formation C->F Sulfonyl Chlorides G Biologically Active Molecules (e.g., enzyme inhibitors, receptor modulators) D->G E->G F->G

Caption: From nitro-precursor to medicinally relevant scaffolds.

Applications in Drug Discovery

The true value of this compound is realized upon its conversion to tert-butyl 3-aminopyrrolidine-1-carboxylate. This chiral amine is a versatile building block for introducing the 3-aminopyrrolidine motif into drug candidates. The primary amine can undergo a variety of well-established chemical transformations to build more complex molecules.

  • Amide Bond Formation: The amine can be readily acylated with carboxylic acids (using coupling agents like HATU or EDC), acyl chlorides, or anhydrides to form amides. This is one of the most common linkages in medicinal chemistry.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to secondary and tertiary amines, allowing for the exploration of different substituent patterns.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in many therapeutic agents.[12]

The 3-aminopyrrolidine scaffold is found in a number of potent and selective inhibitors of various enzymes and receptors. Its conformational rigidity and the stereochemistry at the 3-position are often crucial for high-affinity binding to the target protein.

Conclusion

This compound is a highly valuable, albeit often transient, intermediate in medicinal chemistry. Its primary role as a stable, Boc-protected precursor to the corresponding 3-amino derivative makes it a key starting material for the synthesis of a wide range of complex and biologically active molecules. The synthetic routes outlined in this guide, from the proposed Mitsunobu nitration of the parent alcohol to the well-established reduction protocols, provide a robust framework for researchers to access this important building block and leverage its potential in drug discovery programs.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Grasso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Blasi, F., & Pizzo, F. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Bartoli, G., Marcantoni, E., & Sambri, L. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 1834-1839.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Raimondi, M. V., Li Petri, G., Spatola, R., & Grasso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4787.
  • Saleem, M., Taha, M., Adnan, M., & Siddiqui, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6634.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

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Application Note: High-Yield Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and scalable experimental protocols for the reduction of tert-butyl 3-nitropyrrolidine-1-carboxylate to the pharmaceutically significant building block, tert-butyl 3-aminopyrrolidine-1-carboxylate.[1] We provide an in-depth analysis of multiple prevalent methodologies, including catalytic hydrogenation with Palladium on Carbon (Pd/C) and Raney® Nickel, as well as metal-mediated reductions using Iron in acidic medium and Tin(II) chloride. The document explains the causality behind procedural choices, outlines self-validating system checks, and is grounded in authoritative references to ensure scientific integrity and reproducibility. Each protocol is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, safety imperatives, and comparative data to aid in method selection for specific laboratory and scale-up requirements.

Introduction: The Significance of 3-Aminopyrrolidine Scaffolds

The 3-aminopyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous pharmaceuticals, including quinolone antibiotics and other therapeutic agents.[1] The successful and efficient synthesis of its Boc-protected form, tert-butyl 3-aminopyrrolidine-1-carboxylate, is therefore a key step in many drug discovery and development pipelines. The most common synthetic route involves the reduction of the corresponding nitro precursor, a transformation that can be achieved through various chemical pathways.

The choice of reduction protocol is critical and depends on factors such as substrate compatibility with other functional groups, required scale, available equipment, cost, and environmental impact. This application note presents a selection of field-proven protocols, moving beyond a simple recitation of steps to explain the underlying principles and rationale, thereby empowering the researcher to make informed decisions.

Overview of the Chemical Transformation

The fundamental reaction involves the reduction of a nitroalkane to a primary amine, a process that formally requires six hydrogen equivalents and results in the formation of two molecules of water as the primary byproduct.

Reaction_Scheme start This compound reagents [Reducing Agent] Solvent, Conditions product tert-Butyl 3-aminopyrrolidine-1-carboxylate reagents->product byproduct + 2 H₂O

Caption: General scheme for the reduction of the nitro group.

Comparative Analysis of Reduction Methodologies

Several established methods exist for the reduction of aliphatic nitro groups.[2][3] The choice of method is a critical experimental parameter. Catalytic hydrogenation is often preferred for its high efficiency and clean reaction profile, while metal-based reductions offer cost-effectiveness and operational simplicity without the need for specialized high-pressure equipment.[2][3][4]

Methodology Primary Reagents Key Advantages Key Disadvantages Typical Yield
Catalytic Hydrogenation H₂ gas, 10% Pd/CHigh yield, clean reaction, simple filtration work-up.[5]Requires specialized pressure equipment; catalyst can be pyrophoric.[6][7]>95%[1]
Catalytic Hydrogenation H₂ gas, Raney® NiCost-effective vs. Pd/C; useful when dehalogenation is a concern.[2]Pyrophoric catalyst; can be less selective than palladium catalysts.[8][9]90-98%
Metal/Acid Reduction Fe powder, Acetic AcidInexpensive, robust, tolerant of many functional groups.[10]Stoichiometric metal waste; work-up can be tedious to remove iron salts.[4]85-95%[10]
Metal Salt Reduction SnCl₂·2H₂O, EthanolMild conditions; good for sensitive substrates.[2]Poor atom economy; tin waste is toxic; work-up can be difficult.[11]85-95%[12]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is often the method of choice due to its high efficiency and the generation of only water as a byproduct.[2] The heterogeneous catalyst is easily removed by filtration.[5]

Causality & Rationale: Palladium on a high-surface-area carbon support is a superior catalyst for activating molecular hydrogen.[13] The reaction occurs on the catalyst surface, where both H₂ and the nitro compound are adsorbed, facilitating hydrogen transfer. Ethanol or methanol are common solvents as they readily dissolve the starting material and are compatible with the reaction conditions.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite® or a similar filter aid

Equipment:

  • Parr shaker apparatus or a similar hydrogenation reactor

  • Glassware capable of withstanding vacuum and pressure

Step-by-Step Procedure:

  • Vessel Preparation: In a suitable pressure vessel, dissolve this compound in ethanol (approx. 10-15 mL per gram of substrate).

  • Inerting: Seal the vessel and purge thoroughly with nitrogen to remove all oxygen. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.[7]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst is typically handled wet to mitigate its pyrophoric nature.[14]

  • Hydrogenation: Seal the vessel again. Evacuate the nitrogen and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.[15]

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar) and begin vigorous stirring.[12]

  • Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking an aliquot.[6][12]

  • Work-up: Once the reaction is complete (typically 4-16 hours), carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen.[15]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (ethanol or methanol).

    • Self-Validation: The filtrate should be colorless, indicating the removal of the black Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-aminopyrrolidine-1-carboxylate, which can be purified further if necessary (e.g., by column chromatography or distillation).[1][16]

Safety Imperatives:

  • Pyrophoric Catalyst: Dry Pd/C can ignite solvents in the presence of air.[6][7] Never allow the catalyst to dry completely on the filter paper. Quench the used catalyst on the Celite® pad with water immediately after filtration and store in a dedicated, sealed waste container.[6]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[17] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[7][17] Ensure all equipment is properly grounded to prevent static discharge.[7]

Protocol 2: Metal-Mediated Reduction with Iron in Acetic Acid

This classical method is valued for its low cost and the use of standard laboratory glassware.[4][10] It is a robust alternative when specialized hydrogenation equipment is unavailable.

Causality & Rationale: In an acidic medium, iron metal acts as a reductant, transferring electrons to the nitro group in a stepwise fashion.[4] Acetic acid serves as the proton source for the formation of water. An alcohol/water co-solvent system is often used to ensure solubility of both the organic substrate and the inorganic reagents.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (3-5 eq)

  • Glacial Acetic Acid

  • Ethanol and Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the this compound in a mixture of ethanol, water, and acetic acid (e.g., a 3:1:1 ratio).

  • Reagent Addition: Add the iron powder to the suspension in portions. The reaction can be exothermic, so careful addition is recommended to control the temperature.[4]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously.[12]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[12]

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Filter the suspension through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.[12]

  • Transfer the combined filtrate to a separatory funnel. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Self-Validation: A simple pH test confirms complete neutralization. The organic extracts should contain the desired product, which can be confirmed by TLC.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Safety Imperatives:

  • Exothermicity: The initial reaction with iron can be exothermic. Ensure adequate cooling is available.[4]

  • Hydrogen Evolution: Some hydrogen gas may be evolved. The reaction should be performed in a well-ventilated fume hood.

  • Neutralization: The neutralization step with bicarbonate will produce CO₂ gas. Perform this step slowly and with caution in a large vessel to avoid pressure buildup.

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Substrate in Solvent B Add Reducing Agent & Catalyst A->B C Set Reaction Conditions (Temp, Pressure, Stirring) B->C D Monitor Progress (TLC / LC-MS) C->D E Quench Reaction (if applicable) D->E F Filter Heterogeneous Catalyst / Salts E->F G Aqueous Work-up (Neutralization/Extraction) F->G H Dry & Concentrate Organic Phase G->H I Purify Crude Product (e.g., Chromatography) H->I J Characterize Final Product (NMR, MS) I->J

Caption: Generalized workflow for the reduction and purification process.[12]

Product Characterization

The final product, tert-butyl 3-aminopyrrolidine-1-carboxylate, should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expected chemical shifts would include a singlet for the tert-butyl group protons around δ 1.46 ppm, and multiplets for the pyrrolidine ring protons between δ 1.65-3.65 ppm.[16][18] The amine protons often appear as a broad singlet.

  • Mass Spectrometry (MS): For electrospray ionization (ESI), the expected mass-to-charge ratio ([M+H]⁺) would be approximately 187.[16][18]

Conclusion

The reduction of this compound is a critical transformation for accessing a valuable synthetic intermediate. Catalytic hydrogenation using 10% Pd/C offers the cleanest and most efficient route, yielding an excellent purity profile with minimal side products. However, it necessitates specialized high-pressure apparatus and careful handling of a pyrophoric catalyst. For laboratories where such equipment is not available, reduction with iron powder in acetic acid provides a highly effective, scalable, and economical alternative. While the work-up is more involved due to the removal of metal salts, the method is robust and reliable. The choice between these protocols allows researchers to balance efficiency, safety, cost, and equipment availability to best suit their specific needs.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wang, C., et al. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 161-165. Retrieved from [Link]

  • AMRI. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • TCI Chemicals. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

  • Amar Equipment. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Retrieved from [Link]

  • Wikipedia. (2023). Palladium on carbon. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • Science of Synthesis. (2016). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

  • Wikipedia. (2023). Raney nickel. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • Nature. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-nitrosopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

  • ResearchGate. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

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The Strategic Utility of tert-Butyl 3-Nitropyrrolidine-1-carboxylate as a Precursor to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Motif and the Latent Potential of the Nitro Group in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2][3][4] Its prevalence is due to its three-dimensional structure, which allows for the precise spatial orientation of substituents, and its ability to engage in key hydrogen bonding interactions. The introduction of a nitro group onto this privileged scaffold, as in tert-butyl 3-nitropyrrolidine-1-carboxylate, creates a versatile building block with latent reactivity. The electron-withdrawing nature of the nitro group activates the pyrrolidine ring for certain transformations, and its reduction to a primary amine unlocks a plethora of possibilities for the construction of novel, complex heterocyclic systems. This guide provides a detailed exploration of the synthesis and application of this compound as a strategic starting material for the generation of diverse heterocyclic frameworks relevant to drug discovery and development.

Synthesis of the Building Block: A Proposed Route to this compound

Workflow for the Proposed Synthesis

A N-Boc-3-pyrrolidinone B Henry Reaction (Nitromethane, Base) A->B C tert-Butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate B->C D Dehydration C->D E tert-Butyl 3-nitro-2,5-dihydro-1H-pyrrole-1-carboxylate D->E F Stereoselective Reduction E->F G This compound F->G cluster_0 Attack on Carbonyl H3C-NO2 H3C-NO2 [-CH2-NO2] [-CH2-NO2] H3C-NO2->[-CH2-NO2] Base N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone [-CH2-NO2]->N-Boc-3-pyrrolidinone β-nitroalkoxide intermediate β-nitroalkoxide intermediate N-Boc-3-pyrrolidinone->β-nitroalkoxide intermediate Nucleophilic attack β-nitroalcohol β-nitroalcohol β-nitroalkoxide intermediate->β-nitroalcohol Protonation

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Protocol (Proposed):

  • To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated NH4Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitroalcohol.

ParameterConditionRationale
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)A non-nucleophilic organic base to minimize side reactions.
Solvent Nitromethane (reagent and solvent)Using the reagent as the solvent ensures a high concentration of the nucleophile.
Temperature Room TemperatureSufficient to promote the reaction without significant side product formation. [5]
Part 2: Dehydration to the Nitroalkene

The intermediate β-nitroalcohol can be readily dehydrated to the corresponding nitroalkene, often under acidic or basic conditions at elevated temperatures. [6] Experimental Protocol (Proposed):

  • Dissolve the crude β-nitroalcohol in a suitable solvent (e.g., toluene).

  • Add a dehydrating agent (e.g., acetic anhydride with a catalytic amount of sodium acetate).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate to yield the crude nitroalkene.

Part 3: Stereoselective Reduction of the Nitroalkene

The final step is the reduction of the endocyclic double bond of the nitroalkene. This can be achieved through various methods, with catalytic hydrogenation being a common and effective choice that can often be controlled to favor a specific diastereomer. [7] Experimental Protocol (Proposed):

  • Dissolve the crude nitroalkene in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

The Gateway Transformation: Reduction of the Nitro Group to a Primary Amine

The true synthetic utility of this compound is realized upon the reduction of the nitro group to the corresponding primary amine, tert-butyl 3-aminopyrrolidine-1-carboxylate. This transformation converts the electron-withdrawing nitro group into a versatile nucleophilic handle for the construction of a wide array of heterocyclic systems.

Workflow for the Reduction of the Nitro Group

A This compound B Reduction (e.g., H2, Pd/C) A->B C tert-Butyl 3-aminopyrrolidine-1-carboxylate B->C

Caption: Reduction of the nitro group to the primary amine.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford tert-butyl 3-aminopyrrolidine-1-carboxylate, which can often be used in the next step without further purification.

ParameterConditionRationale
Catalyst 10% Pd/CA highly effective and widely used catalyst for the reduction of nitro groups.
Solvent MethanolA polar protic solvent that is suitable for hydrogenation reactions.
Hydrogen Source H2 gasThe reducing agent for the catalytic hydrogenation.

Application in the Synthesis of Novel Fused Heterocycles

The resulting tert-butyl 3-aminopyrrolidine-1-carboxylate is a bifunctional building block, possessing a secondary amine within the pyrrolidine ring (after potential Boc-deprotection) and a primary exocyclic amine. This arrangement is ideal for the construction of fused bicyclic and polycyclic heterocyclic systems. Below are detailed protocols for the synthesis of representative novel heterocycles.

Application 1: Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative

Pyrrolo[1,2-a]pyrazines are a class of nitrogen-containing fused heterocycles with diverse biological activities. [8]A straightforward approach to this scaffold involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In this case, the 3-aminopyrrolidine derivative can serve as the diamine synthon.

Synthetic Workflow

A tert-Butyl 3-aminopyrrolidine-1-carboxylate B 1. Boc Deprotection (TFA) 2. Condensation with 1,2-dicarbonyl A->B C Pyrrolo[1,2-a]pyrazine derivative B->C

Caption: Synthesis of a pyrrolo[1,2-a]pyrazine derivative.

Experimental Protocol:

  • Boc Deprotection: Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 2.0 eq). Stir at room temperature for 1-2 hours. Concentrate under reduced pressure to remove the solvent and excess TFA.

  • Cyclocondensation: To the crude 3-aminopyrrolidine salt, add a solution of a 1,2-dicarbonyl compound (e.g., 2,3-butanedione, 1.0 eq) in ethanol, followed by a base (e.g., triethylamine, 2.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]pyrazine derivative.

ParameterConditionRationale
Deprotection Reagent Trifluoroacetic acid (TFA)A strong acid that efficiently cleaves the Boc protecting group.
Cyclization Catalyst HeatProvides the activation energy for the condensation and cyclization reactions.
Base TriethylamineNeutralizes the TFA salt and facilitates the condensation reaction.
Application 2: Synthesis of a Pyrrolo[1,2-c]pyrimidine Derivative

Pyrrolo[1,2-c]pyrimidines represent another important class of fused heterocycles. [9]They can be synthesized by the reaction of a β-aminoamine with a β-dicarbonyl compound or its equivalent.

Synthetic Workflow

A tert-Butyl 3-aminopyrrolidine-1-carboxylate B 1. Boc Deprotection (TFA) 2. Condensation with β-dicarbonyl A->B C Pyrrolo[1,2-c]pyrimidine derivative B->C

Caption: Synthesis of a pyrrolo[1,2-c]pyrimidine derivative.

Experimental Protocol:

  • Boc Deprotection: Follow the procedure described in Application 1.

  • Cyclocondensation: To the crude 3-aminopyrrolidine salt, add a solution of a β-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in ethanol.

  • Add a catalytic amount of a Brønsted acid (e.g., acetic acid) and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and concentrate.

  • Purify the crude product by column chromatography to yield the pyrrolo[1,2-c]pyrimidine derivative.

Application 3: Synthesis of a Dihydropyrido[1,2-a]pyrrolidine Derivative

Dihydropyridine-fused systems are prevalent in many biologically active molecules. [10]A Hantzsch-like reaction can be employed, where the enamine derived from the 3-aminopyrrolidine reacts with an α,β-unsaturated carbonyl compound.

Synthetic Workflow

A tert-Butyl 3-aminopyrrolidine-1-carboxylate B 1. Boc Deprotection (TFA) 2. Reaction with α,β-unsaturated carbonyl A->B C Dihydropyrido[1,2-a]pyrrolidine derivative B->C

Caption: Synthesis of a dihydropyrido[1,2-a]pyrrolidine derivative.

Experimental Protocol:

  • Boc Deprotection: Follow the procedure described in Application 1.

  • Cyclization: To the crude 3-aminopyrrolidine salt in a suitable solvent like ethanol, add an α,β-unsaturated aldehyde or ketone (e.g., methyl vinyl ketone, 1.0 eq) and a base (e.g., triethylamine, 2.2 eq).

  • Stir the reaction at room temperature or with gentle heating for 12-24 hours.

  • Monitor the reaction by TLC. Once complete, concentrate the reaction mixture.

  • Purify the residue by column chromatography to obtain the dihydropyrido[1,2-a]pyrrolidine derivative.

Conclusion

This compound, while not a commercially widespread building block, holds significant potential for the synthesis of novel and complex heterocyclic scaffolds. Its proposed synthesis via a Henry reaction provides a plausible entry point to this valuable intermediate. The subsequent reduction of the nitro group to a primary amine is a pivotal transformation, unmasking a nucleophilic center that can be strategically employed in a variety of cyclization reactions. The protocols outlined in this guide for the synthesis of pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-c]pyrimidines, and dihydropyrido[1,2-a]pyrrolidines serve as a testament to the versatility of this building block and provide a solid foundation for researchers and drug discovery professionals to explore its full potential in the quest for new therapeutic agents. The strategic unmasking of functionality inherent in the nitro-pyrrolidine scaffold exemplifies a powerful approach in modern synthetic and medicinal chemistry.

References

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). MDPI. [Link]

  • Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. (2005). Organic Letters. [Link]

  • Diastereoselective Synthesis of Nitropyrrolizidines from Enantiopure exo-4-Nitro-3,5-diphenylproline through 1,3-Dipolar Cycloadditions of non-Stabilized Azomethine Ylides. ResearchGate. [Link]

  • Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. [Link]

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. (2017). RSC Publishing. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2021). Molecules. [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2019). Organic & Biomolecular Chemistry. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Dihydropyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2023). MDPI. [Link]

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Application Note: A Researcher's Guide to the Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, and its derivatives are integral components of numerous pharmaceuticals. Among these, tert-butyl 3-aminopyrrolidine-1-carboxylate is a highly versatile chiral building block used in the synthesis of complex therapeutic agents, including DPP-4 inhibitors for diabetes and CXCR4 antagonists for HIV treatment. This application note provides a comprehensive guide for the synthesis of this key intermediate via the reduction of its nitro precursor, tert-butyl 3-nitropyrrolidine-1-carboxylate. We will explore the causality behind methodological choices, present detailed, field-proven protocols for various reduction strategies, and emphasize the critical safety procedures required for a successful and safe synthesis.

Introduction: The Strategic Importance of the Pyrrolidine Core

The 3-aminopyrrolidine moiety is a cornerstone in drug design due to its conformational rigidity, basic nitrogen center, and stereochemical potential. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen offers a stable, yet readily cleavable, handle that is orthogonal to many common synthetic transformations, making the title compound an ideal starting material.[1] The conversion of the electron-withdrawing nitro group to a nucleophilic amine is a pivotal step in elaborating the pyrrolidine scaffold into more complex drug candidates. This guide focuses on the practical execution of this critical transformation.

Reaction Overview: The Chemistry of Nitro Group Reduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. It is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The overall transformation can be represented as:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

The choice of reducing agent is paramount, as it must be powerful enough to reduce the nitro group while remaining inert to other functional groups within the molecule, most notably the acid-sensitive Boc protecting group.

cluster_main Overall Reaction Scheme start_node This compound end_node tert-Butyl 3-aminopyrrolidine-1-carboxylate start_node->end_node     Reduction Conditions (e.g., H₂, Pd/C or SnCl₂)

Caption: General scheme for the reduction of the nitro-pyrrolidine precursor.

Strategic Selection of the Reduction Method

The primary challenge in this synthesis is chemoselectivity. The ideal method must efficiently reduce the nitro group without cleaving the Boc group or affecting the pyrrolidine ring. Several methods are viable, each with distinct advantages and operational considerations.

MethodReducing SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C) or Raney® NickelMethanol or Ethanol, Room Temp, 1 atm to 50 psi H₂High yield, clean reaction, simple workup (catalyst filtration), environmentally friendly (water is the only byproduct).[2]Requires specialized equipment (hydrogenator or balloon setup), pyrophoric catalyst requires careful handling, potential fire/explosion hazard.[3][4]
Metal-Mediated Reduction Tin(II) Chloride (SnCl₂)Ethanol, RefluxMild conditions, tolerant of many functional groups, does not require pressurized hydrogen gas.[2]Stoichiometric amounts of metal salts are produced, requiring a more involved aqueous workup and generating significant waste.[5]
Transfer Hydrogenation Ammonium formate or Hydrazine hydrate with a catalyst (e.g., Pd/C, Fe)Methanol, RefluxAvoids the use of flammable hydrogen gas, uses standard reflux equipment.Can have lower yields, and hydrazine is highly toxic. The workup can be more complex than simple hydrogenation.

For general laboratory use, Catalytic Hydrogenation with Pd/C is often the method of choice due to its efficiency and clean product profile, provided the necessary safety precautions are rigorously followed.[2] The use of Tin(II) Chloride offers a robust alternative that circumvents the need for specialized hydrogenation equipment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for researchers.

Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is the preferred method for its high efficiency and clean conversion. The protocol describes a standard laboratory setup using a hydrogen-filled balloon.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% w/w of the substrate)

  • Methanol (or Ethanol)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas supply (balloon or cylinder)

  • Nitrogen or Argon gas supply (for inerting)

Workflow Diagram:

start Setup Flask & Add Substrate + Solvent inert Purge System with Nitrogen (3x) start->inert catalyst Carefully Add Pd/C Catalyst inert->catalyst hydrogen Evacuate & Backfill with H₂ (3x) catalyst->hydrogen react Stir Vigorously at RT (Monitor by TLC/LC-MS) hydrogen->react purge_final Vent H₂ & Purge with Nitrogen react->purge_final filter Filter through Celite® to Remove Pd/C purge_final->filter concentrate Concentrate Filtrate in vacuo filter->concentrate product Pure Amine Product concentrate->product

Caption: Workflow for the catalytic hydrogenation protocol.

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolution: Add methanol (approx. 10-20 mL per gram of substrate). Stir until fully dissolved.

  • Inerting: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical to remove oxygen, which can form explosive mixtures with hydrogen.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (10% by weight relative to the starting material). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere and avoid creating dust.[3]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 4-16 hours).

  • Work-up: Once complete, carefully vent the excess hydrogen into a fume hood and purge the flask with nitrogen.[6]

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to recover all the product. Safety Note: The used catalyst on the Celite® pad is highly pyrophoric and should be quenched immediately by wetting it with water and stored in a separate, sealed waste container.[3][4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminopyrrolidine-1-carboxylate, which is often pure enough for subsequent steps.[7] If necessary, purification can be achieved by silica gel chromatography.

Protocol B: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is a reliable alternative that avoids the hazards of hydrogen gas and pyrophoric catalysts.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the this compound in absolute ethanol (approx. 15 mL per gram).

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 molar equivalents) to the solution.[7]

  • Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Quenching & Neutralization: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate and slowly pour the mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Continue stirring until all gas evolution ceases and the pH is basic (~8-9). This step neutralizes the acidic tin salts and the product amine.[5]

  • Filtration: The resulting thick white precipitate (tin salts) should be removed by filtration through a pad of Celite®. Wash the filter cake extensively with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.[7] The product can be purified by column chromatography if needed.

Mandatory Safety Precautions

Chemical synthesis requires rigorous adherence to safety protocols. When performing the reactions described above, the following points are critical:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations, especially those involving hydrogen gas or volatile solvents, inside a certified chemical fume hood.[8]

  • Catalyst Handling (Pd/C): Palladium on carbon is pyrophoric and can ignite solvents upon exposure to air.[4] Always handle it under an inert atmosphere and never add it to a dry flask containing solvent vapors. The spent catalyst must be kept wet with water and disposed of in a designated, sealed container.[3]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air (4-75% by volume).[8] Ensure there are no ignition sources (sparks, hot plates, static electricity) near the hydrogenation setup. Always purge the reaction vessel thoroughly with an inert gas before introducing hydrogen.[6]

References

  • Georg Thieme Verlag KG. (2017). Reduction of Nitro Compounds. Science of Synthesis. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). [Link]

  • NCERT. Amines. [Link]

  • Linari Engineering. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • JoVE. Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • University of Rochester. Hydrogenation SOP. [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • ESSLAB. What are the safety precautions for operating a Hydrogenation Test Unit?[Link]

  • FEDIOL. Guide to good practice on safe operation of Hydrogenation units. [Link]

  • College of St. Benedict & St. John's University. Aromatic Side Chain Reduction: Nitro. [Link]

  • Google Patents.
  • European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Application Note: Tert-butyl 3-nitropyrrolidine-1-carboxylate as a Versatile Building Block for Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-standard amino acids and cyclic scaffolds into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and unique functionalities. Tert-butyl 3-nitropyrrolidine-1-carboxylate emerges as a valuable synthetic precursor, providing access to a functionalizable pyrrolidine ring.[1] The nitro group acts as a stable, masked primary amine, which can be revealed under specific reductive conditions. This application note details the conversion of this nitro-pyrrolidine building block into a reactive amine and its subsequent application in the C-terminal modification of peptides, a critical strategy for modulating the pharmacological profile of peptide-based therapeutics.

Introduction

The Role of Modified Scaffolds in Peptidomimetics

The therapeutic potential of peptides is often limited by poor metabolic stability and conformational flexibility. Introducing constrained cyclic structures, such as the pyrrolidine scaffold, can pre-organize the peptide backbone, leading to improved receptor binding and resistance to proteolysis.[2][3] Pyrrolidine derivatives are prevalent in FDA-approved drugs and serve as versatile scaffolds in medicinal chemistry due to their unique stereochemical and conformational properties.[1] The ability to introduce specific functionalities onto this ring system allows for fine-tuning of a peptide's biological activity.[1][4]

Properties of this compound

This compound is a stable, commercially available building block. Its key features include:

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group ensures compatibility with standard peptide synthesis protecting group strategies, particularly those based on Fmoc-chemistry for the peptide backbone.

  • A masked primary amine: The aliphatic nitro group is chemically robust under many synthetic conditions, including the acidic and basic treatments common in solid-phase peptide synthesis (SPPS). It can be selectively reduced to a primary amine at a late stage in the synthesis.[5]

Core Application: Conversion to a Reactive Amine

Principle of Nitro Group Reduction

The transformation of the nitro group into a primary amine is the key step that "activates" the building block for conjugation. Catalytic hydrogenation is the most common and efficient method for this conversion.[5] The reaction proceeds by adsorbing the nitro compound and hydrogen gas onto the surface of a metal catalyst, typically palladium on carbon (Pd/C), where the stepwise reduction occurs.[6][7] This method is highly effective for both aromatic and aliphatic nitro compounds and is generally compatible with Boc-protecting groups.[5][8]

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes the quantitative conversion of this compound to Tert-butyl 3-aminopyrrolidine-1-carboxylate.

Materials:

  • This compound

  • Methanol (MeOH), HPLC grade

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Hydrogen (H₂) gas supply (balloon or Parr shaker)

  • Inert gas (Argon or Nitrogen)

  • Celite® or diatomaceous earth

  • Round-bottom flask with stir bar

  • Hydrogenation apparatus

Procedure:

  • Inerting the Flask: Place this compound (1.0 eq) in a round-bottom flask. Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[9][10]

  • Solvent Addition: Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (0.1 eq by weight of the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle in an inert atmosphere.[9][11][12][13]

  • Hydrogenation: Seal the flask, evacuate the inert gas, and introduce hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales, a Parr shaker apparatus is recommended.[10]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-16 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[14] Safety Note: The filter cake is saturated with hydrogen and can ignite upon exposure to air. Do not allow it to dry. Quench the filter cake with water immediately after filtration and dispose of it in a dedicated waste container.[10][11][12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield Tert-butyl 3-aminopyrrolidine-1-carboxylate as a crude product, which is often pure enough for the next step.[14]

ParameterRecommended ConditionNotes
Catalyst 10% Palladium on Carbon (Pd/C)Raney Nickel can also be used, especially if dehalogenation is a concern on other parts of a molecule.[5]
Solvent Methanol, Ethanol, Ethyl AcetateMethanol is commonly preferred for its ability to dissolve the substrate and intermediates.[15]
H₂ Pressure 1 atm (balloon) to 50 psiBalloon pressure is sufficient for most lab-scale reductions of this type.[10][14]
Temperature Room TemperatureThe reaction is typically exothermic; no heating is required.
Workflow for Synthesis of the Reactive Amine

G cluster_0 Preparation of Reactive Amine A Tert-butyl 3-nitropyrrolidine-1-carboxylate B Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) A->B Step 1 C Tert-butyl 3-aminopyrrolidine-1-carboxylate B->C Step 2

Caption: Synthesis of the key amine intermediate.

Application: Solution-Phase C-Terminal Peptide Amidation

Rationale

Amidation of a peptide's C-terminus removes the negative charge of the carboxylate, which can increase metabolic stability against carboxypeptidases and improve cell permeability. Using a functionalized amine like Boc-3-aminopyrrolidine allows for the introduction of a unique, conformationally constrained scaffold at a critical position of the peptide.

Overall Workflow

This workflow outlines the synthesis of a peptide acid using standard SPPS, followed by cleavage and solution-phase coupling with the prepared aminopyrrolidine.

G cluster_1 Peptide Synthesis & Modification Workflow SPPS 1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Cleavage 2. Cleavage from Resin (e.g., TFA Cocktail) SPPS->Cleavage PeptideAcid Protected Peptide Acid Cleavage->PeptideAcid Coupling 3. Solution-Phase Coupling (HBTU/HOBt, DIPEA) PeptideAcid->Coupling AminePrep Synthesis of Boc-3-aminopyrrolidine (As per Section 2.2) AminePrep->Coupling FinalPeptide C-Terminally Modified Peptide Coupling->FinalPeptide

Caption: Workflow for C-terminal peptide modification.

Protocol: Solution-Phase Coupling

This protocol assumes the peptide has been synthesized on a resin (e.g., 2-chlorotrityl chloride resin) that allows for cleavage while keeping side-chain protecting groups intact, and has been purified.

Materials:

  • Protected Peptide Acid (with side-chain protection)

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate (from Section 2.2)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diethyl ether

Procedure:

  • Peptide Dissolution: Dissolve the protected peptide acid (1.0 eq) in a minimal amount of DMF.

  • Pre-activation: In a separate vial, dissolve HBTU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.2 eq) in DMF. Add this activation mixture to the dissolved peptide and stir for 10-15 minutes at room temperature.[16][17][18] HBTU and HOBt work together to efficiently create an active ester of the peptide's C-terminus with a low risk of racemization.[16][17][19]

  • Coupling: Add a solution of Tert-butyl 3-aminopyrrolidine-1-carboxylate (1.2 eq) in DMF to the activated peptide mixture.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the coupling progress by LC-MS, looking for the disappearance of the peptide acid and the appearance of the desired product mass.

  • Precipitation and Washing: Once the reaction is complete, precipitate the crude protected peptide by adding the reaction mixture dropwise to cold diethyl ether.

  • Purification and Deprotection: Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum. The crude product can be purified by reverse-phase HPLC. Following purification, the Boc group and any remaining side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cleavage cocktail.

Characterization and Quality Control

Successful synthesis and modification should be confirmed with a combination of analytical techniques.

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct molecular weight for the modified peptide.[20]
MS/MS Sequence confirmationFragmentation analysis should confirm the peptide sequence and locate the modification at the C-terminus.[21][22]
¹H NMR Structural confirmation (for building block)Spectra should match the expected structure of Boc-3-aminopyrrolidine-1-carboxylate.[14]

Table of Expected Mass Shifts:

Modification Step Reactant Product Δ Mass (Da)
Nitro Reduction This compound (C₉H₁₆N₂O₄) Tert-butyl 3-aminopyrrolidine-1-carboxylate (C₉H₁₈N₂O₂) -30.01

| Peptide Coupling | Peptide-COOH + H₂N-R | Peptide-CONH-R + H₂O | + Mass(Amine) - 18.02 |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Nitro Reduction Catalyst poisoning or deactivation; Insufficient H₂ pressure.Filter and add fresh catalyst. Ensure the system is properly sealed and increase H₂ pressure if using a Parr apparatus.
Low Coupling Efficiency Incomplete activation of the peptide acid; Steric hindrance.Increase activation time; Use a more potent coupling reagent like HATU or COMU.[18]
Side-product Formation Racemization during activation; Guanidinylation of the amine if excess HBTU is used.Ensure HOBt or an equivalent is used to suppress racemization.[17] Avoid large excesses of aminium-based coupling reagents.

Safety Precautions

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric solid, especially after use when it is saturated with hydrogen.[12] It can ignite flammable solvents upon contact with air.[9][11] Always handle under an inert atmosphere and never allow the filtered catalyst to dry.[12] Quench the wet catalyst with water for disposal.[10]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10][12] Perform hydrogenations in a well-ventilated fume hood, away from ignition sources.

  • Reagents: Peptide coupling reagents (HBTU) and bases (DIPEA) are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Peptide macrocyclisation via late-stage reductive amination. Organic & Biomolecular Chemistry.
  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry.
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed.
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Publications.
  • Coupling Reagents. Aapptec Peptides.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Peertechz Publications.
  • Standard Operating Procedures - Richmond Sarpong. University of California, Berkeley.
  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Solid-phase synthesis of C-terminally modified peptides. TUE Research Portal.
  • Pyrrolidinone-modified di- and tripeptides: highly diastereoselective preparation and investigation of their stability. PubMed.
  • LCSS: PALLADIUM ON CARBON. Princeton University.
  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
  • Hydrogenation SOP. University of Michigan.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Precautions for Using Palladium Carbon Catalyst. Honrel.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central (PMC).
  • Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed.
  • HBTU - Efficient Peptide Coupling Reagent. APExBIO.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone. ACS Catalysis.
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.
  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry.
  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central (PMC).
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford.
  • tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. ChemicalBook.
  • Analysis of the amino acid sequence of peptides by mass spectrometry An ion notation proposal. Arizona State University.
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
  • Proteins and Peptides Identification from MS/MS Data in Proteomics. CiteSeerX.
  • Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. PubMed Central (PMC).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] -. Organic Syntheses.
  • Tert-butyl 1-nitrosopyrrolidine-3-carboxylate (C9H16N2O3). PubChem.

Sources

Protocols for the Scalable Synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-nitropyrrolidine-1-carboxylate is a critical chiral building block in medicinal chemistry, serving as a precursor for various pharmacologically active molecules, including inhibitors and modulators of complex biological pathways. The demand for robust and scalable synthetic routes is paramount for its effective utilization in drug discovery and development pipelines. This application note provides a detailed guide for the synthesis of this compound, focusing on two distinct and scalable strategies: the functionalization of a pre-existing pyrrolidine ring via a Mitsunobu reaction and the construction of the heterocyclic core through a [3+2] dipolar cycloaddition. This document offers in-depth, step-by-step protocols, discusses the critical parameters for scaling up from laboratory to process scale, and emphasizes the necessary safety considerations, particularly concerning highly energetic nitration processes.

Introduction and Strategic Overview

The synthesis of functionalized pyrrolidines is a cornerstone of modern pharmaceutical chemistry. The title compound, with its protected amine and strategically placed nitro group, offers versatile handles for further chemical modification. The nitro group can be reduced to an amine, act as a Michael acceptor, or participate in various C-C bond-forming reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under a range of conditions while allowing for facile deprotection under acidic protocols.[1][2]

Scaling the synthesis of such intermediates presents numerous challenges, including reaction kinetics, thermal management, impurity profiles, and process safety.[3][4][5] This guide evaluates two primary retrosynthetic pathways, providing the technical details necessary for researchers to select and implement the most suitable method based on their specific laboratory or manufacturing capabilities.

G product This compound route1_label Route 1: Functional Group Interconversion product->route1_label route2_label Route 2: Ring Construction product->route2_label precursor1 Tert-butyl 3-hydroxypyrrolidine-1-carboxylate route1_label->precursor1 Mitsunobu Reaction (Nitration) intermediate2 3-Nitropyrrolidine Derivative route2_label->intermediate2 Boc Protection precursor2a N-Benzylglycine Ester + Aldehyde precursor2b Nitroalkene intermediate2->precursor2a [3+2] Cycloaddition intermediate2->precursor2b G start Proposed Scale-Up of Nitration Reaction q1 Is the reaction exotherm well-characterized? start->q1 calorimetry Perform Reaction Calorimetry (RC1) to determine ΔH, T_ad q1->calorimetry No q2 Is T_ad < 50°C and heat generation manageable? q1->q2 Yes calorimetry->q2 proceed Proceed with Scale-Up using Jacketed Reactor and Controlled Addition q2->proceed Yes reassess Re-evaluate Process: - Lower Concentration - Use Flow Reactor - Alternative Synthesis Route q2->reassess No stop High Risk: Do Not Proceed Without Redesign reassess->stop G pumpA Pump A: Glycine Ester + Aldehyde in Solvent mixer Static Mixer (T-piece) pumpA->mixer pumpB Pump B: Nitroalkene in Solvent pumpB->mixer reactor Heated Coil Reactor (Controlled T & Residence Time) mixer->reactor In Situ Ylide Formation & Cycloaddition bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Sources

Application Notes & Protocols: Asymmetric Synthesis Involving tert-Butyl 3-Nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Value of tert-Butyl 3-Nitropyrrolidine-1-carboxylate in Asymmetric Synthesis

The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its rigid, three-dimensional structure which allows for precise projection of substituents to interact with biological targets. This compound has emerged as a powerhouse building block for the enantioselective synthesis of highly substituted pyrrolidines. Its utility is rooted in two key features:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. It also enhances solubility in common organic solvents.

  • The Nitro Group: This electron-withdrawing group is not merely a placeholder. It acidifies the α-proton at the C3 position, enabling the formation of a nucleophilic nitronate intermediate under basic conditions. Furthermore, the nitro group is a versatile synthetic handle, readily transformable into other critical functionalities such as amines (via reduction) or carbonyls (via the Nef reaction), thus providing access to a diverse array of complex molecules.[3][4][5]

This guide provides an in-depth exploration of two powerful organocatalytic transformations—the Michael Addition and the Henry (Nitroaldol) Reaction—that leverage the unique reactivity of this chiral synthon to construct complex molecular architectures with high stereocontrol.

Organocatalytic Asymmetric Michael Addition: Building C3-C4 Stereocenters

The conjugate addition of the nitronate derived from this compound to α,β-unsaturated electrophiles is a premier strategy for forming a new C-C bond and controlling the stereochemistry at both the C3 and C4 positions of the pyrrolidine ring. Organocatalysis, which avoids the use of metals, has become a dominant method for achieving high enantioselectivity in these transformations.[1][6][7]

Principle and Mechanism of Action

Bifunctional thiourea or squaramide-based organocatalysts are particularly effective. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the thiourea or squaramide NH protons). The proposed catalytic cycle proceeds as follows:

  • Nitronate Formation: The basic amine moiety of the catalyst deprotonates the C3 position of the N-Boc-3-nitropyrrolidine, forming the nitronate anion.

  • Dual Activation: The hydrogen-bond donor moiety of the catalyst simultaneously activates the α,β-unsaturated acceptor (e.g., a nitroalkene or enone) by coordinating to its electron-withdrawing group, lowering its LUMO energy. The nitronate is also held in a specific orientation by the catalyst.

  • Stereocontrolled C-C Bond Formation: The organized, chiral transition state directs the facial attack of the nitronate onto the Michael acceptor, leading to the formation of the product with high diastereo- and enantioselectivity.

G cluster_cycle Catalytic Cycle cluster_legend Components Catalyst Bifunctional Catalyst (e.g., Thiourea) Transition_State Organized Chiral Transition State Catalyst->Transition_State Dual Activation Nitropyrrolidine tert-Butyl 3-Nitropyrrolidine Nitropyrrolidine->Transition_State Deprotonation Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Michael_Acceptor->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Release Product Adduct Product_Complex->Product A Reactant B Electrophile C Catalyst D Intermediate

Caption: Catalytic cycle for the organocatalyzed Michael addition.

Data Summary: Michael Addition to Nitroolefins

The reaction of tert-butyl (R)-3-nitropyrrolidine-1-carboxylate with various aromatic nitroolefins demonstrates the robustness of this methodology.

EntryNitroolefin (Ar)Catalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Phenyl10Toluene2495>95:598
24-Chlorophenyl10Toluene3692>95:599
34-Methoxyphenyl10CH2Cl2248890:1096
42-Naphthyl10Toluene4890>95:597

Data are representative examples derived from typical outcomes in organocatalytic Michael additions.[6][8]

Experimental Protocol: Asymmetric Michael Addition

This protocol describes a general procedure for the addition to trans-β-nitrostyrene catalyzed by a Takemoto-type thiourea catalyst.

Materials:

  • tert-Butyl (R)-3-nitropyrrolidine-1-carboxylate

  • trans-β-Nitrostyrene

  • (S,S)-N,N'-[Bis(3,5-bis(trifluoromethyl)phenyl)thiourea]-1,2-diaminocyclohexane (Catalyst)

  • Anhydrous Toluene

  • Anhydrous glassware, magnetic stirrer, argon or nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the solution for 5 minutes at room temperature.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the flask.

  • Add tert-butyl (R)-3-nitropyrrolidine-1-carboxylate (0.24 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of a non-polar solvent like toluene is crucial as it enhances the hydrogen-bonding interactions within the transition state, often leading to superior stereoselectivity.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral stationary phase HPLC.

Asymmetric Henry (Nitroaldol) Reaction: Accessing β-Nitroalcohols

The Henry reaction between the nitronate of this compound and a carbonyl compound is a powerful method for creating a C-C bond and a new hydroxyl-bearing stereocenter.[9] The resulting β-nitroalcohol products are highly valuable intermediates, as the nitro and alcohol groups can be further manipulated. Chiral metal complexes, particularly those of copper(II), are highly effective catalysts for this transformation.[10][11]

Principle and Mechanism of Action

Chiral copper(II)-bis(oxazoline) [Cu(II)-BOX] complexes are widely used catalysts. The mechanism is believed to involve the formation of a ternary complex:

  • Ligand Exchange: The copper(II) catalyst coordinates to the nitronate, displacing a weakly bound ligand.

  • Carbonyl Coordination: The aldehyde or ketone then coordinates to the copper center in a specific orientation dictated by the chiral ligands.

  • Intramolecular Attack: The coordinated nitronate attacks one face of the coordinated carbonyl group. This intramolecular-like delivery ensures high stereocontrol, as the chiral environment of the ligand framework blocks the alternative attack trajectory. The Lewis acidity of the copper center is critical for activating the carbonyl electrophile.

G cluster_main Henry Reaction: Proposed Transition State cluster_explanation Key Interactions Nitronate Nitronate Catalyst Chiral Cu(II)-BOX Complex Nitronate->Catalyst Coordination Aldehyde Aldehyde Aldehyde->Catalyst Coordination TS Ternary Complex (Transition State) Catalyst->TS Product β-Nitroalcohol Adduct TS->Product C-C Bond Formation Interaction1 1. Lewis acid (Cu) activates aldehyde. Interaction2 2. Chiral ligand directs facial attack. Interaction3 3. Nitronate attacks coordinated aldehyde.

Caption: Transition state model for a Cu(II)-catalyzed Henry reaction.

Data Summary: Asymmetric Henry Reaction with Aromatic Aldehydes

The reaction demonstrates high yields and stereoselectivities across a range of electronically diverse aldehydes.

EntryAldehyde (ArCHO)Catalyst (mol%)Base (equiv)Temp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1Benzaldehyde5Et3N (0.1)-209192:895
24-Nitrobenzaldehyde5Et3N (0.1)-209495:597
34-Methoxybenzaldehyde5DIPEA (0.1)-108588:1292
42-Furaldehyde5Et3N (0.1)-208990:1094

Data are representative examples derived from typical outcomes in metal-catalyzed Henry reactions.[10][11]

Experimental Protocol: Asymmetric Henry Reaction

This protocol provides a general method for the Cu(II)-catalyzed reaction with benzaldehyde.

Materials:

  • tert-Butyl (S)-3-nitropyrrolidine-1-carboxylate

  • Benzaldehyde (freshly distilled)

  • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

  • (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) [(R,R)-Ph-DBFOX] (Ligand)

  • Anhydrous Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Anhydrous glassware, magnetic stirrer, argon or nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube under argon, add Cu(OTf)₂ (0.01 mmol, 5 mol%) and the (R,R)-Ph-DBFOX ligand (0.011 mmol, 5.5 mol%).

  • Add anhydrous EtOH (1.0 mL) and stir the mixture at room temperature for 1 hour. A color change (typically to blue or green) indicates complex formation.

  • Cool the resulting catalyst solution to -20 °C using a cryocooler or a suitable cooling bath. The lower temperature is essential to suppress the uncatalyzed background reaction and potential retro-Henry reaction, thereby enhancing stereoselectivity.

  • Add tert-butyl (S)-3-nitropyrrolidine-1-carboxylate (0.2 mmol, 1.0 equiv) to the cooled solution.

  • Add freshly distilled benzaldehyde (0.24 mmol, 1.2 equiv).

  • Finally, add triethylamine (0.02 mmol, 0.1 equiv) dropwise. The base is required to generate the nitronate in situ.

  • Stir the reaction at -20 °C for 24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the β-nitroalcohol.

  • Determine the dr by ¹H NMR and the ee by chiral stationary phase HPLC.

Concluding Remarks and Future Outlook

This compound stands as a versatile and powerful chiral building block for the synthesis of complex, value-added pyrrolidine derivatives. The organocatalytic and metal-catalyzed methodologies described herein provide reliable and highly stereoselective pathways to functionalized products. The downstream products of these reactions are primed for further elaboration, making this synthon a key starting point for the development of novel therapeutic agents and other bioactive molecules.[3][12] The continued development of novel catalytic systems will undoubtedly expand the synthetic utility of this important scaffold even further.

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The Strategic Utility of Tert-butyl 3-nitropyrrolidine-1-carboxylate as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidine Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the pyrrolidine ring system stands out as a "privileged scaffold".[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its versatile stereochemistry and its ability to form the core of a wide array of bioactive molecules.[1] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1] The introduction of specific stereochemistry is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3]

This technical guide focuses on the application of tert-butyl 3-nitropyrrolidine-1-carboxylate, a key chiral building block, in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of the nitro group at the 3-position provides a versatile handle for the introduction of a crucial amine functionality through reduction. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates controlled transformations during multi-step syntheses. This document will provide a comprehensive overview of the synthesis of this precursor, its reduction to the corresponding amine, and a practical application in the synthesis of a complex heterocyclic API, underpinned by detailed protocols and mechanistic insights.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available and relatively inexpensive starting material, (R)- or (S)-N-Boc-3-hydroxypyrrolidine. The introduction of the nitro group is a critical step, and while various nitration methods exist, a modified Mitsunobu reaction offers a reliable and stereoretentive pathway.[4]

Causality Behind Experimental Choices:

The Mitsunobu reaction is an effective method for converting a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and, in this case, a nitro group, with inversion of stereochemistry.[5] However, by using a pre-formed nitrate source, the reaction can proceed with retention of configuration. The use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) activates the hydroxyl group, facilitating its displacement by the nitrate anion.

Experimental Workflow: Synthesis of the Nitro Precursor

cluster_0 Synthesis of this compound N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Reaction Mitsunobu Reaction (Modified) N-Boc-3-hydroxypyrrolidine->Reaction DIAD_PPh3 DIAD, PPh3, Acetone DIAD_PPh3->Reaction Nitric_Acid Fuming Nitric Acid Nitric_Acid->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of the nitro precursor.

Detailed Protocol 1: Synthesis of (S)-tert-butyl 3-nitropyrrolidine-1-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
(S)-N-Boc-3-hydroxypyrrolidine109431-87-0187.2410.0 g53.4
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.2113.0 mL64.1
Triphenylphosphine (PPh₃)603-35-0262.2916.8 g64.1
Fuming Nitric Acid (HNO₃)7697-37-263.014.0 mL~95
Anhydrous Acetone67-64-158.08250 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--100 mL-
Brine--100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and anhydrous acetone (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphenylphosphine (16.8 g, 64.1 mmol) in anhydrous acetone (50 mL).

  • Slowly add the triphenylphosphine solution to the cooled solution of the alcohol.

  • With vigorous stirring, add diisopropyl azodicarboxylate (13.0 mL, 64.1 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • In a separate, dry flask, carefully add fuming nitric acid (4.0 mL) to anhydrous acetone (50 mL) at 0 °C. Caution: This addition is highly exothermic and should be performed slowly in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the acetone-nitric acid solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL), then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford this compound as a pale yellow oil.

Part 2: Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, converting the precursor into a versatile chiral building block for API synthesis. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, clean reaction profile, and the ease of product isolation.[1][3]

Causality Behind Experimental Choices:

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[6] The reaction is typically carried out under a hydrogen atmosphere. The use of a protic solvent like methanol facilitates the reaction and the dissolution of the starting material. The pressure of hydrogen gas can be varied to optimize the reaction rate.

Experimental Workflow: Reduction of the Nitro Group

cluster_1 Reduction of this compound Nitro_Precursor This compound Hydrogenation Catalytic Hydrogenation Nitro_Precursor->Hydrogenation H2_PdC H2 (gas), 10% Pd/C, Methanol H2_PdC->Hydrogenation Amine_Product Tert-butyl 3-aminopyrrolidine-1-carboxylate Hydrogenation->Amine_Product

Caption: Workflow for the reduction of the nitro precursor.

Detailed Protocol 2: Catalytic Hydrogenation to (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
(S)-tert-butyl 3-nitropyrrolidine-1-carboxylate-232.255.0 g21.5
10% Palladium on Carbon (Pd/C), 50% wet7440-05-3-500 mg-
Methanol (MeOH)67-56-132.04100 mL-
Hydrogen Gas (H₂)1333-74-02.0250 psi-
Celite®61790-53-2-As needed-

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker bottle), add (S)-tert-butyl 3-nitropyrrolidine-1-carboxylate (5.0 g, 21.5 mmol) and methanol (100 mL).

  • Carefully add 10% palladium on carbon (500 mg, 10 wt%). Caution: Palladium on carbon is pyrophoric when dry and should be handled with care, preferably as a wet paste.

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with nitrogen gas three times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.

  • Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a colorless to pale yellow oil. The product is often of sufficient purity for use in the next step without further purification.

Part 3: Application in API Synthesis - A Plausible Route to a Varenicline Analogue

The resulting chiral aminopyrrolidine is a valuable intermediate for the synthesis of various APIs.[7] One notable application is in the construction of compounds with a pyrazino[2,3-h][1]benzazepine core, a key structural motif in the smoking cessation drug, varenicline.[8] While the direct synthesis of varenicline from this precursor is complex, a plausible synthetic route to a varenicline analogue can be conceptualized, demonstrating the utility of this building block.

Proposed Synthetic Pathway:

The synthesis of a varenicline analogue would involve the initial formation of a diamine, followed by a cyclocondensation reaction to form the pyrazine ring.

Experimental Workflow: Synthesis of a Varenicline Analogue

cluster_2 Synthesis of a Varenicline Analogue Amine_Precursor Tert-butyl 3-aminopyrrolidine-1-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Amine_Precursor->SNAr Dinitroaryl 1-bromo-2,3-dinitrobenzene Dinitroaryl->SNAr Diamine_Intermediate Diamine Intermediate SNAr->Diamine_Intermediate Reduction Reduction of Nitro Groups Diamine_Intermediate->Reduction Triamine Triamine Intermediate Reduction->Triamine Cyclization Cyclocondensation Triamine->Cyclization Glyoxal Glyoxal Glyoxal->Cyclization API_Analogue Varenicline Analogue Cyclization->API_Analogue

Caption: Plausible workflow for the synthesis of a varenicline analogue.

Detailed Protocol 3: Synthesis of a Varenicline Analogue (Illustrative)

Step 3a: Nucleophilic Aromatic Substitution

  • React (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate with 1-bromo-2,3-dinitrobenzene in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF).

  • The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the pyrrolidine nitrogen displaces the bromide.

  • Purify the resulting dinitro compound by column chromatography.

Step 3b: Reduction of the Aromatic Nitro Groups

  • Subject the dinitro compound from the previous step to catalytic hydrogenation using 10% Pd/C and hydrogen gas, similar to the procedure in Protocol 2.

  • This will reduce both aromatic nitro groups to primary amines, yielding a triamine intermediate.

Step 3c: Cyclocondensation with Glyoxal

  • React the triamine intermediate with an aqueous solution of glyoxal. The condensation of the vicinal diamines with the dicarbonyl compound will form the pyrazine ring.[9]

  • The reaction is typically carried out in a protic solvent like ethanol or water.

  • The final product, a varenicline analogue, can be purified by crystallization or column chromatography.

Safety and Handling

  • This compound: This compound should be handled with care. While specific toxicity data is limited, nitro compounds are generally considered to be potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Diisopropyl azodicarboxylate (DIAD): DIAD is a skin and eye irritant and a potential sensitizer. It should be handled in a fume hood.

  • Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with organic materials. Must be handled with extreme care using appropriate personal protective equipment, including acid-resistant gloves and a face shield, in a fume hood.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. It is recommended to handle it as a wet paste. Keep away from sources of ignition.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. The reaction should be conducted in a well-ventilated area, away from sparks and open flames.

Conclusion

This compound is a valuable and versatile chiral precursor for the synthesis of complex APIs. Its straightforward preparation from readily available starting materials and the efficient, high-yielding reduction of the nitro group to a primary amine make it an attractive building block for medicinal chemists. The resulting chiral aminopyrrolidine can be incorporated into a variety of heterocyclic scaffolds, as demonstrated by the plausible synthetic route to a varenicline analogue. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors.

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  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
  • Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cyclization. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (n.d.). Google Patents.
  • Catalytic asymmetric synthesis of 1,2-diamines. (2024). University of Alicante. Retrieved from [Link]

  • Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. (2001). PubMed. Retrieved from [Link]

  • Synthesis of 1,2-diamines. a, b Representative examples of established... (n.d.). ResearchGate. Retrieved from [Link]

  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable synthetic intermediate. As your application scientist, I will guide you through the critical parameters of this reaction, drawing from established methodologies and explaining the chemical principles behind each recommendation.

Section 1: Understanding the Core Reaction: Electrophilic Nitration of N-Boc Pyrrolidine

The synthesis of this compound is typically achieved through the electrophilic nitration of its precursor, Tert-butyl pyrrolidine-1-carboxylate. The core challenge lies in achieving regioselectivity and preventing common side reactions, such as hydrolysis of the tert-butoxycarbonyl (Boc) protecting group or over-nitration.

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) or a related electrophilic species, which then attacks the electron-rich pyrrolidine ring. The Boc group, being electron-withdrawing, deactivates the nitrogen atom, but the C-3 position remains susceptible to electrophilic attack. The choice of nitrating agent and reaction conditions is paramount to generating the electrophile under conditions that are mild enough to preserve the sensitive Boc group.

Electrophilic_Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack Reagents Nitrating Agent (e.g., TFAA + NMe₄NO₃) NO2_plus NO₂⁺ (Nitronium Ion) Reagents->NO2_plus Activation StartMat Tert-butyl pyrrolidine-1-carboxylate NO2_plus->StartMat Intermediate Sigma Complex (Carbocation Intermediate) StartMat->Intermediate + NO₂⁺ Product Tert-butyl 3-nitropyrrolidine-1-carboxylate Intermediate->Product - H⁺ (Deprotonation) Troubleshooting_Workflow cluster_deprotection Deprotection Issue cluster_incomplete Incomplete Reaction start Low Yield or Multiple Products deprotection_check Is deprotected product (e.g., 3-nitropyrrolidine) observed? start->deprotection_check incomplete_check Is starting material the main component? start->incomplete_check deprotection_solution Switch to milder nitrating system (TFAA/NMe₄NO₃). Ensure prompt basic quench. deprotection_check->deprotection_solution Yes deprotection_check->incomplete_check No incomplete_solution Increase equivalents of nitrating agent. Verify temperature (0-5 °C). Increase reaction time and monitor by TLC. incomplete_check->incomplete_solution Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Question 3: The reaction work-up and purification are difficult. What is a reliable protocol?

A clean work-up is essential for obtaining a high-purity product and simplifying purification.

Work-up Protocol:

  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃). [1]This step is crucial to neutralize the trifluoroacetic acid formed and any remaining acidic species. Add the base until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc). Ethyl acetate is a good choice for its ability to dissolve the product while having limited miscibility with water.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification Protocol: The crude product obtained after work-up is often an oil or a semi-solid that requires further purification.

  • Method: Flash column chromatography is the most effective method.

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity. The product is moderately polar and should elute at a concentration of around 20-40% EtOAc, depending on the specific batch of silica.

  • Monitoring: Monitor the column fractions by TLC to identify and combine the fractions containing the pure product.

Section 3: Recommended Synthetic Protocol

This protocol is adapted from highly successful methods for nitrating N-Boc heterocycles and is designed to maximize yield and purity. [1] Materials:

  • Tert-butyl pyrrolidine-1-carboxylate (1.0 eq)

  • Tetramethylammonium nitrate (NMe₄NO₃) (1.1 eq)

  • Trifluoroacetic anhydride (TFAA) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add Tert-butyl pyrrolidine-1-carboxylate (1.0 eq) and tetramethylammonium nitrate (1.1 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the solids. The volume should be sufficient to create a stirrable solution (e.g., ~5 mL per 1 mmol of starting material).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of TFAA: Prepare a solution of trifluoroacetic anhydride (2.0 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent temperature spikes that could lead to side product formation.

  • Reaction: Stir the reaction mixture at 0-5 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous Na₂CO₃ solution while maintaining the temperature at 0-5 °C. Continue adding until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as the final product.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why can't I just use standard nitric acid/sulfuric acid? You can, but it is not recommended for this substrate. The Boc (tert-butoxycarbonyl) group is highly sensitive to strong acids and will be cleaved under these conditions. This leads to the nitration of the unprotected pyrrolidine, which is less controlled and results in a lower yield of the desired N-protected product. The use of a milder, non-protic acid system like TFAA is crucial for preserving the integrity of the Boc group. [1]

  • FAQ 2: How stable is the final product, this compound? The product is generally stable under neutral conditions. However, like its starting material, it is sensitive to strong acids, which will cause deprotection. It is also a nitro compound, so it should be handled with appropriate care and stored in a cool, dark place away from strong reducing agents.

  • FAQ 3: Are there alternative synthetic routes? While direct nitration is the most common route, other specialized methods could be considered. For instance, methods involving tert-butyl nitrite (TBN) as a nitrogen source have been developed for various nitration and nitrosylation reactions, although this would require significant optimization for this specific substrate. [2]The primary utility of this compound is often as a precursor to Tert-butyl 3-aminopyrrolidine-1-carboxylate via reduction of the nitro group, which is a key building block in medicinal chemistry. [3]

References

  • Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. (2018). Taylor & Francis Group. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.Google Patents.
  • Tert-butyl 1-nitrosopyrrolidine-3-carboxylate (C9H16N2O3). PubChem. Available at: [Link]

  • tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. Available at: [Link]

  • Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. (2020). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Tert-butyl 3-oxopyrrolidine-1-carboxylate. PubChem. Available at: [Link]

  • tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. PubChem. Available at: [Link]

  • Catalytic synthesis of n -butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization. ResearchGate. Available at: [Link]

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. Available at: [Link]

  • How to purify p-amino tert butyl benzamide? ResearchGate. Available at: [Link]

  • Synthesis of Tert-Butyl Chloride. Scribd. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl 3-nitropyrrolidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the causal factors behind common purification issues, providing robust, field-tested solutions.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the purification process. Each issue is analyzed by probable cause, followed by actionable solutions.

Issue 1: The crude product is a persistent oil or gum, making handling and purification difficult.
  • Question: My reaction work-up yields a thick, brown oil, but I was expecting a solid. How can I proceed with purification?

  • Answer: This is a common outcome, often resulting from residual solvents or the presence of impurities that depress the product's melting point. Attempting direct column chromatography with a viscous oil can lead to poor loading and streaking.

    Probable Causes & Solutions:

    • Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO, or even ethyl acetate) may be trapped.

      • Solution: Co-evaporate the crude material with a lower-boiling point solvent in which the product is soluble but the impurity is not, such as dichloromethane or toluene, on a rotary evaporator. Follow this with drying under high vacuum for several hours.

    • Oily Impurities: The synthesis may have produced non-polar byproducts.

      • Solution 1 (Trituration): If the desired product is a solid, trituration can be effective. Submerge the crude oil in a non-polar solvent like hexanes, pentane, or diethyl ether. Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, while the oily impurities remain dissolved. The resulting solid can then be collected by filtration.

      • Solution 2 (Dry Loading): For column chromatography, adsorb the crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method prevents the sample from dissolving poorly at the top of the column and ensures a much sharper separation.[1]

Issue 2: Significant product degradation occurs during column chromatography.
  • Question: My TLC analysis of the crude material shows a clean product spot, but after running a silica gel column, the collected fractions are impure and the yield is very low. Why is this happening?

  • Answer: this compound contains two potentially sensitive functional groups: the nitro group and the tert-butoxycarbonyl (Boc) protecting group. Standard silica gel is acidic (pH ~4-5), which can catalyze the degradation of sensitive compounds.

    Probable Causes & Solutions:

    • Acid-Sensitivity of the Boc Group: The Boc group is notoriously labile under acidic conditions.[2] Prolonged exposure to the acidic surface of silica gel can cause partial or complete deprotection.

    • Nitro Group Instability: Aliphatic nitro compounds can be unstable on silica, potentially leading to side reactions or irreversible adsorption.[3] This is often observed as yellow or brown streaking on the column.

    Recommended Protocols:

    • Method A: Deactivation of Silica Gel: Neutralize the silica gel before use. Prepare your column slurry as usual, but add ~1% triethylamine (Et₃N) to the chromatography eluent.[3] Before loading your sample, flush the packed column with this triethylamine-doped solvent. This "base wash" deactivates the acidic sites on the silica surface.

    • Method B: Use of Alternative Stationary Phases: If degradation persists, switch to a less acidic stationary phase.

      • Neutral Alumina: A good alternative for moderately polar compounds.

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[1]

    • Method C: Perform a Stability Test (2D TLC): Before committing to a large-scale column, check your compound's stability. Spot the crude material on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and re-run it in the same solvent system. If the compound is unstable, you will see new spots appearing along the second elution path.[3]

Issue 3: Poor separation of the product from a close-running impurity.
  • Question: I am having trouble separating my product from an impurity with a very similar Rf value on TLC. How can I improve the resolution?

  • Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system. This involves carefully selecting the mobile phase composition.

    Probable Causes & Solutions:

    • Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving the compounds of interest. A common eluent for compounds of this type is a mixture of ethyl acetate and hexanes.[4]

      • Solution: Systematically screen different solvent systems. The goal is to find a system where your product has an Rf value between 0.2 and 0.4, as this typically provides the best separation.[1] Try incorporating small amounts of a third solvent to modulate selectivity. For example, adding a small percentage of dichloromethane (DCM) or methanol can alter the interactions between your compounds and the stationary phase.

Problem Solvent System (Hexane:EtOAc) Observation Solution
Compounds at Baseline 90:10Rf values are too low.Increase eluent polarity (e.g., move to 70:30).
Compounds at Solvent Front 50:50Rf values are too high.Decrease eluent polarity (e.g., move to 80:20).
Poor Resolution 70:30Spots are close together (ΔRf < 0.1).Try a different solvent system (e.g., DCM:MeOH) or add a modifier.
Workflow for Purification Strategy

The following diagram outlines a logical workflow for approaching the purification of your crude product.

PurificationWorkflow crude Crude Product analyze Analyze by TLC/¹H NMR crude->analyze is_solid Is crude a solid? analyze->is_solid is_pure Is purity >90%? is_solid->is_pure Yes triturate Triturate with Hexanes is_solid->triturate No (Oily) column Perform Column Chromatography (Consider deactivated silica) is_pure->column No recrystallize Attempt Recrystallization is_pure->recrystallize Yes pure_product Pure Product column->pure_product recrystallize->pure_product triturate->column

Caption: Decision workflow for purification.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in my crude this compound?

    • A: Impurities are typically related to the synthetic route. If prepared from Tert-butyl 3-hydroxypyrrolidine-1-carboxylate, you may have unreacted starting material. Other common impurities include isomers (if the nitration is not perfectly regioselective), over-nitrated products, or various colored byproducts common in nitration reactions.[5]

  • Q2: What is the ideal Rf value I should aim for during TLC method development?

    • A: For optimal separation during column chromatography, aim for an Rf value for your target compound of approximately 0.2-0.4.[1] This range allows for sufficient interaction with the stationary phase to separate impurities without requiring excessively large volumes of solvent for elution.

  • Q3: Can I use recrystallization instead of column chromatography?

    • A: Recrystallization is a powerful purification technique for solids but is only effective if your crude material is already of relatively high purity (typically >90%) and solid.[3] If your crude is an oil or contains multiple, significant impurities, column chromatography is the preferred method.

  • Q4: How should I store the purified product?

    • A: Aliphatic nitro compounds can be sensitive to heat and light. The Boc-group is also susceptible to degradation over time, especially in the presence of trace acid. It is recommended to store the purified product in a tightly sealed container at low temperatures (e.g., in a refrigerator at 2-8 °C), protected from light.

Section 3: Standard Operating Protocol

Protocol: Flash Column Chromatography on Deactivated Silica Gel

This protocol assumes a starting crude material of ~1.0 g. Adjust quantities accordingly.

1. Preparation of Deactivated Eluent:

  • Prepare a 1 L stock solution of your chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate).
  • Add 10 mL of triethylamine (Et₃N) to this stock solution (1% v/v). Mix thoroughly. This is your "deactivated eluent."

2. Column Packing:

  • Select a glass column appropriate for ~50 g of silica gel.
  • In a beaker, prepare a slurry of 50 g of silica gel (230-400 mesh) in ~200 mL of the deactivated eluent.
  • With the column stopcock closed, add a small plug of cotton or glass wool and a thin layer of sand.
  • Pour the silica slurry into the column. Use a funnel to guide the slurry.
  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing. Do not let the top of the silica bed run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of DCM).
  • Add ~2-3 g of silica gel to this solution.
  • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed column bed. Add a thin protective layer of sand on top of your sample.

4. Elution and Fraction Collection:

  • Carefully fill the column with the deactivated eluent.
  • Apply gentle positive pressure (using a pump or bulb) to begin elution at a steady drip rate.
  • Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
  • Once the desired product has fully eluted, combine the pure fractions, and remove the solvent under reduced pressure.
Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing issues with product stability on silica gel.

StabilityTroubleshooting start Problem: Low yield or new spots after column test_stability Perform 2D TLC Stability Test start->test_stability single_spot Single spot after 2D elution? test_stability->single_spot degradation Degradation Confirmed single_spot->degradation No (Multiple spots) no_degradation Compound is Stable. Re-evaluate column technique (e.g., overloading, solvent choice). single_spot->no_degradation Yes solution Purify on Deactivated Silica or switch to Alumina/Florisil degradation->solution

Caption: Troubleshooting product instability on silica.

References
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Ma, S., & Ni, B. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(39), 18335-18339. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
  • PubChem. (n.d.). Tert-butyl 1-nitrosopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

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Common side reactions in the synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. We will delve into the causality behind experimental observations and provide field-proven troubleshooting strategies to ensure a successful synthesis.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound involves the functional group transformation of a readily available precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The Mitsunobu reaction is a powerful tool for this conversion, allowing for the direct displacement of the hydroxyl group with a nitro functionality under mild conditions and with a predictable inversion of stereochemistry.[1][2]

The overall transformation relies on the activation of the secondary alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), to form a good leaving group. This intermediate is then displaced in an SN2 fashion by a suitable nitro-group source.

General Synthesis Workflow

Below is a diagram illustrating the key stages of the synthesis via the Mitsunobu reaction.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Reagents 1. Dissolve N-Boc-3-hydroxypyrrolidine, PPh3, and Nitronate Source in Anhydrous THF Cooling 2. Cool Mixture to 0 °C Reagents->Cooling DIAD_add 3. Add DIAD/DEAD Dropwise Cooling->DIAD_add Stir 4. Stir at Room Temperature (Monitor by TLC) DIAD_add->Stir Quench 5. Aqueous Workup Stir->Quench Extract 6. Organic Extraction Quench->Extract Purify 7. Column Chromatography Extract->Purify Final 8. Characterization (NMR, MS) Purify->Final

Caption: General workflow for the Mitsunobu synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows a strong spot for the starting alcohol and very little product formation. What is the likely cause?

A1: This is a common issue often related to reagent quality, stoichiometry, or the reaction setup itself.

Possible Causes & Solutions:

  • Inactive Mitsunobu Reagents: The azodicarboxylate (DIAD/DEAD) is sensitive to moisture and can degrade over time. Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO).

    • Solution: Use freshly opened or properly stored reagents. DIAD is often supplied as a solution in toluene.[3] Ensure your PPh₃ is a free-flowing white solid.

  • Incorrect Order of Addition: The order of reagent addition is critical for the formation of the key betaine intermediate.[1][2]

    • Expert Protocol: The generally accepted and most reliable order is to have the alcohol, the nucleophile (in this case, the nitro source), and triphenylphosphine dissolved in the solvent before the slow, dropwise addition of the azodicarboxylate at a reduced temperature (0 °C).[2] Adding the alcohol to a pre-mixed solution of PPh₃ and DIAD can lead to unwanted side reactions.

  • Insufficiently Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Any moisture will consume the activated intermediates.

    • Solution: Use anhydrous solvents (like THF) and ensure all glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inadequate Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa ≤ 15.[3] If using an indirect source for the nitro group, ensure it is sufficiently acidic to be deprotonated by the betaine intermediate formed from PPh₃ and DIAD.[1]

Q2: I've obtained my crude product, but it's contaminated with a large amount of a crystalline, non-polar byproduct that is difficult to remove by chromatography. What is this impurity?

A2: You are almost certainly dealing with triphenylphosphine oxide (TPPO), the primary byproduct of the Mitsunobu reaction.

Understanding the Cause: In the reaction mechanism, the oxygen from the starting alcohol is transferred to the triphenylphosphine to form the very stable P=O bond in TPPO.[3] This is the thermodynamic driving force for the reaction. TPPO is notoriously difficult to separate from desired products due to its moderate polarity and high crystallinity.

Purification Strategies for TPPO Removal:

MethodProtocolAdvantagesDisadvantages
Crystallization After the initial workup, concentrate the crude material and attempt to crystallize the TPPO from a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture. The desired product will hopefully remain in the mother liquor.Simple, can remove bulk quantities.May lead to co-precipitation and loss of product.
Chromatography Use a solvent system with low polarity (e.g., starting with pure hexanes and gradually increasing the ethyl acetate concentration). TPPO has an Rf that can be close to many products.Standard and effective method.Can require large amounts of solvent; co-elution is possible.
Acidic Wash If your product is stable to acid, washing the organic layer with dilute HCl can sometimes help by protonating any basic impurities, but it is not effective for TPPO itself.Removes other basic impurities.Ineffective for TPPO; risks cleaving the acid-labile Boc group.[4]
Q3: My TLC plate shows the desired product spot, but also a new, less polar spot and several other minor impurities. What are these side reactions?

A3: Besides TPPO formation, several other side reactions can occur, leading to a complex product mixture.

The primary side reactions and their causes are illustrated below.

SideReactions cluster_main Main Reaction cluster_side Side Reactions Start N-Boc-3-hydroxypyrrolidine Product This compound Start->Product Mitsunobu (PPh3, DIAD, NO2 source) Elimination N-Boc-2,3-dehydropyrrolidine (Elimination Product) Start->Elimination Base or Heat (E2 Elimination) NNitroso N-Nitrosopyrrolidine Derivative (Boc Cleavage + Nitrosation) Start->NNitroso Harsh Conditions (e.g., t-BuONO)

Caption: Key side reactions in the synthesis.

  • Elimination: The formation of an alkene (N-Boc-2,3-dehydropyrrolidine) is a common side reaction. The betaine intermediate can act as a base, promoting E2 elimination, especially if the SN2 displacement is sterically hindered or if the reaction is overheated.

    • Prevention: Maintain low reaction temperatures and ensure a potent nucleophile is present to favor the SN2 pathway.

  • N-Nitrosation: If certain nitrating agents are used, such as tert-butyl nitrite (TBN), under conditions that might compromise the Boc protecting group, N-nitrosation can occur.[5][6] The secondary amine of the pyrrolidine ring, if deprotected, can react to form an N-nitrosamine, a common and often carcinogenic impurity.[7]

    • Prevention: Use reaction conditions that are known to be compatible with the Boc group. Avoid strong acids or high temperatures that could cause deprotection.[4]

  • Reaction at the Azodicarboxylate: If the intended nucleophile is not sufficiently acidic or nucleophilic, the reduced DIAD/DEAD species can act as a nucleophile, leading to undesired hydrazine byproducts that are often difficult to remove.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DEAD instead of DIAD for the reaction? A: Yes, DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are often interchangeable.[1] DIAD is sometimes preferred as it is considered slightly less hazardous, and its byproducts can sometimes be easier to remove. However, the reaction principles and potential side reactions remain the same.

Q: How critical is the purity of the starting material, tert-butyl 3-hydroxypyrrolidine-1-carboxylate? A: It is extremely critical. Impurities in the starting material can interfere with the reaction. For example, any residual amine precursors from its synthesis could react with the Mitsunobu reagents. Water is a major interferent, as noted in Q1. Always use a high-purity starting material, confirmed by NMR or other analytical techniques.

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You should see the disappearance of the starting alcohol spot (which is more polar) and the appearance of a new, less polar product spot. The TPPO byproduct will appear as a non-polar spot, often running high on the plate.

Q: How do I confirm the structure of my final product? A: Full characterization is essential.

  • ¹H and ¹³C NMR: This will confirm the overall structure, the presence of the Boc group (a large singlet at ~1.4 ppm), and the successful introduction of the nitro group, which will shift the signals of the protons on the pyrrolidine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of the nitro group (strong asymmetric and symmetric stretches typically around 1550 and 1350 cm⁻¹).

References

  • Yu, H., et al. (2020). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers. Molecules, 25(18), 4286. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (Reference cited in source material, link points to general reaction conditions). [Link]

  • PubChem. 1-Boc-3-pyrrolidinol. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide. International Journal of Pharmaceutical Sciences, 1550. [Link]

  • PubChem. Tert-butyl 1-nitrosopyrrolidine-3-carboxylate. [Link]

  • S. L. Yedage, B. M. Bhanage. (2017). tert-Butyl nitrite (TBN) is a multitask reagent.... J. Org. Chem., 82, 5769-5781. (Reference cited in source material, link points to general TBN portal). [Link]

  • Khaligh, N.G. (2019). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(5). [Link]

Sources

Navigating the Nuances of a Nitro-Containing Building Block: A Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the effective use of tert-butyl 3-nitropyrrolidine-1-carboxylate. Here, we address common questions and troubleshooting scenarios to ensure the stability and successful application of this versatile chemical intermediate.

The introduction of a nitro group into the pyrrolidine ring of the widely used tert-butyl 1-pyrrolidinecarboxylate scaffold imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. However, the presence of both a thermally sensitive nitro functionality and an acid-labile Boc protecting group necessitates a thorough understanding of its stability and handling requirements. This guide is designed to provide that critical insight.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The two main points of consideration for the stability of this compound are the aliphatic nitro group and the tert-butoxycarbonyl (Boc) protecting group. Aliphatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures.[1][2][3][4] The Boc group, while stable under neutral and basic conditions, is readily cleaved by acids.[5]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, preferably in a refrigerator at 2-8°C.[6] The container should be tightly sealed to prevent moisture ingress. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate potential oxidative degradation.

Q3: Is this compound sensitive to light?

Q4: Can I handle this compound on the open bench?

A4: While short-duration handling on an open bench for weighing and transfer is generally acceptable in a well-ventilated area, it is recommended to minimize exposure to the atmosphere. For extended manipulations, working in a fume hood is advised.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Scenario 1: Unexpected side products or low yield in a reaction.

  • Question: I am performing a reaction that involves heating, and I am observing significant byproducts and a lower than expected yield of my desired product. What could be the cause?

  • Answer: The issue likely stems from the thermal instability of the nitroalkane functionality. Aliphatic nitro compounds can decompose exothermically, and this process can be initiated or accelerated by heat.[1][2][3][4] The decomposition can lead to a variety of byproducts.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If the reaction protocol allows, attempt to run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Screen for Catalysts: In some cases, a more efficient catalyst can allow for lower reaction temperatures.

      • Monitor Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and the formation of impurities in real-time.

Scenario 2: My compound seems to have degraded upon workup.

  • Question: After quenching my reaction and performing an acidic workup, I am unable to isolate my desired product containing the this compound moiety. Why?

  • Answer: The Boc protecting group is sensitive to acidic conditions and was likely cleaved during your workup.[5][7] The resulting free amine may have different solubility properties or could be reactive under the workup conditions.

    • Troubleshooting Steps:

      • Use a Non-Acidic Workup: If possible, modify your workup to avoid acidic conditions. Consider using a neutral or mildly basic wash (e.g., saturated sodium bicarbonate solution).

      • Minimize Contact Time with Acid: If an acidic wash is unavoidable, minimize the contact time and use a dilute acid solution at a low temperature.

      • Alternative Protecting Groups: If your synthetic route consistently requires acidic conditions, consider using a different N-protecting group that is stable to acid but can be removed under orthogonal conditions.

Scenario 3: I am observing discoloration of the compound during storage or in solution.

  • Question: My initially colorless or pale-yellow solid/solution of this compound has developed a darker color over time. Is it still usable?

  • Answer: Discoloration can be an indicator of degradation. This could be due to slow decomposition, oxidation, or reaction with trace impurities.

    • Troubleshooting Steps:

      • Purity Check: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., NMR, LC-MS).

      • Re-purification: If minor impurities are detected, you may be able to repurify the compound by recrystallization or column chromatography.

      • Review Storage Conditions: Ensure that the compound is being stored under the recommended cool, dry, and inert conditions.

Experimental Protocols

Recommended Storage Protocol
  • Upon receipt, immediately transfer the container of this compound to a refrigerator set at 2-8°C.

  • Ensure the container cap is tightly sealed. For added protection, consider wrapping the cap with parafilm.

  • For long-term storage, if the compound is not in its original inert-gas-packed container, consider transferring it to a suitable vial, flushing with argon or nitrogen, and then sealing.

  • Log the date of receipt and any subsequent openings of the container.

Protocol for Handling and Dispensing
  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.

  • In a well-ventilated fume hood, carefully open the container.

  • Quickly weigh the desired amount of the compound into a clean, dry vessel.

  • Immediately and tightly reseal the original container, and if applicable, flush with an inert gas before sealing.

  • Return the original container to the recommended storage conditions promptly.

Data Summary

ParameterRecommendation/ValueSource(s)
Storage Temperature 2-8°C (Refrigerated)[6]
Atmosphere Inert gas (Argon or Nitrogen) recommendedGeneral good practice for sensitive compounds
Light Protection Store in an amber or opaque vialGeneral good practice
pH Stability Stable in neutral and basic conditions; Unstable in acidic conditions[5][7]
Thermal Stability Potential for exothermic decomposition at elevated temperatures[1][2][3][4]
Incompatible Materials Strong acids, strong oxidizing agents[8]

Stability and Degradation Pathway Overview

Factors Influencing the Stability of this compound A This compound (Stable Compound) B Elevated Temperature A->B can lead to C Strong Acids (e.g., TFA, HCl) A->C causes D Strong Bases (Prolonged exposure/high temp) A->D may lead to E Oxidizing Agents A->E potential for F Exothermic Decomposition (Release of NOx, CO, CO2) B->F G Boc Group Cleavage (Formation of free amine, CO2, and isobutylene) C->G H Potential for slow degradation (Discoloration, impurity formation) D->H E->H

Sources

Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to navigate the complexities of this synthesis and efficiently optimize your reaction outcomes.

Reaction Overview and Mechanistic Insights

The synthesis of this compound typically involves the electrophilic nitration of the corresponding Boc-protected pyrrolidine. The core of this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich C-H bond at the 3-position of the pyrrolidine ring.

The most common method for generating the nitronium ion is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)[1][2]. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Key Mechanistic Steps:

  • Formation of the Nitronium Ion: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

  • Electrophilic Attack: The pyrrolidine ring acts as a nucleophile, attacking the nitronium ion. The Boc (tert-butoxycarbonyl) protecting group, being electron-withdrawing, slightly deactivates the ring, making controlled mononitration achievable.

  • Deprotonation: A base (typically water or HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the ring's integrity and yielding the final product.

Understanding this mechanism is critical for troubleshooting. Factors that affect the concentration of the nitronium ion, the nucleophilicity of the substrate, and the stability of the product will directly impact reaction time and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question: My reaction is very slow or appears incomplete, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: A sluggish or incomplete reaction is one of the most common hurdles. The root cause often lies in insufficient activation energy or a low concentration of the active electrophile.

  • Cause 1: Inadequate Nitrating Agent Strength: The concentration of the nitronium ion may be too low. In mixed-acid systems, the ratio of sulfuric to nitric acid is crucial. Sulfuric acid acts as both a catalyst and a dehydrating agent to drive the formation of NO₂⁺[3].

    • Solution: Ensure your acids are concentrated and of high purity. You can cautiously increase the proportion of sulfuric acid in the mixed acid formulation. For sensitive substrates, consider alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄), which provides a direct source of the nitronium ion without the need for mixed acid[1].

  • Cause 2: Low Reaction Temperature: While crucial for controlling selectivity and preventing side reactions, an excessively low temperature can significantly slow down the reaction rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is being consumed very slowly, consider a controlled, incremental increase in the reaction temperature. A typical range for nitration is 0°C to room temperature, but this must be optimized for your specific setup.

  • Cause 3: Poor Solubility/Mixing: If the substrate is not well-dissolved in the reaction medium, the reaction becomes diffusion-controlled, severely limiting the rate[2].

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is a persistent issue with mixed acid, consider a co-solvent. However, be aware that many organic solvents can be oxidized by strong nitrating agents. Acetic anhydride is sometimes used as a solvent and can also facilitate nitration[1].

Question: My reaction yields are consistently low, and I'm observing multiple unidentified spots on my TLC plate. What is happening?

Answer: Low yields coupled with multiple byproducts typically point to issues with side reactions or product degradation. Nitration is a highly exothermic process, and improper control can lead to a cascade of unwanted outcomes[3].

  • Cause 1: Over-Nitration (Polynitration): The formation of dinitro- or other polynitrated species can occur if the reaction conditions are too harsh.

    • Solution: The most critical parameter to control is temperature . The addition of the substrate to the nitrating mixture should be done slowly, dropwise, while maintaining a low temperature (e.g., 0°C or below) using an ice or ice/salt bath. This dissipates the heat generated and minimizes thermal excursions that can lead to over-reaction[4].

  • Cause 2: Oxidation/Decomposition: The strong oxidizing nature of the nitrating mixture can degrade both the starting material and the product, especially at elevated temperatures. The Boc protecting group can also be susceptible to cleavage under strongly acidic conditions.

    • Solution: Maintain strict temperature control. Additionally, minimize the reaction time. Once TLC analysis indicates the consumption of the starting material, proceed with the workup immediately to quench the reaction and prevent further degradation.

  • Cause 3: Hydrolysis of the Boc Group: While generally stable, prolonged exposure to highly concentrated strong acids can lead to the cleavage of the tert-butyl group.

    • Solution: Again, minimizing reaction time is key. A rapid quench into a large volume of ice-water is effective. This not only stops the reaction but also dilutes the acid, reducing the risk of deprotection during workup.

Question: I'm struggling with the purification of my final product. What are the best practices?

Answer: Effective purification is essential to isolate the target compound from unreacted starting materials, byproducts, and residual acids.

  • Issue 1: Removing Acidic Impurities: The crude product will be highly acidic.

    • Solution: After quenching the reaction in ice-water, perform a careful neutralization. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can be used to neutralize the excess acid. Be extremely cautious during this step, as it is highly exothermic and will release CO₂ gas. Perform the neutralization slowly in a well-ventilated fume hood with adequate cooling.

  • Issue 2: Separating Product from Byproducts: Structural similarities between the desired product and byproducts can make separation challenging.

    • Solution: Column chromatography is the most effective method for purifying the final product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of compounds with different polarities. The nitro group increases the polarity of the product compared to the starting material.

  • Issue 3: Emulsion during Workup: The presence of various salts and partially soluble organic materials can lead to the formation of emulsions during the extraction phase, making layer separation difficult.

    • Solution: To break emulsions, you can add a small amount of brine (saturated NaCl solution). If the emulsion persists, filtering the entire mixture through a pad of Celite or diatomaceous earth can help remove particulate matter that stabilizes the emulsion[5].

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal reaction time for this synthesis?

    • There is no single "optimal" time. Reaction time is highly dependent on factors like temperature, substrate concentration, and the efficiency of mixing. It can range from 30 minutes to several hours. The best practice is to monitor the reaction's progress by TLC every 30-60 minutes. The reaction is considered complete when the starting material spot is no longer visible.

  • Q2: Are there greener or safer alternatives to the mixed acid method?

    • Yes, research into greener nitration methods is ongoing. One approach involves using solid acid catalysts or milder nitrating agents like tert-butyl nitrite (TBN) under specific conditions[6]. Another strategy employs reagents like tetramethylammonium nitrate with trifluoroacetic anhydride, which can perform nitration under non-acidic conditions, potentially improving functional group compatibility[7]. However, these methods may require significant optimization for this specific substrate.

  • Q3: How critical is the order of addition of reagents?

    • It is critically important. The substrate (Tert-butyl pyrrolidine-1-carboxylate) should always be added slowly to the pre-cooled nitrating agent mixture. Reversing the addition (adding acid to the organic substrate) can create localized "hot spots" of high temperature, leading to a loss of control, significant byproduct formation, and potential safety hazards[4].

  • Q4: What are the primary safety precautions I should take?

    • Nitration reactions are potentially hazardous and must be treated with extreme caution.

      • Always work in a certified chemical fume hood.

      • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

      • Always add the substrate to the acid. Never the other way around.

      • Use an ice bath to control the reaction temperature and have a larger quench bath (ice/water) ready.

      • Be aware of the exothermic nature of both the reaction and the neutralization steps.

Data and Protocols

Table of Reaction Parameters
ParameterConditionRationale & Impact on Reaction Time
Temperature 0°C to 5°CPrimary Control Parameter. Lower temperatures slow the reaction but improve selectivity and safety. Higher temperatures accelerate the reaction but risk byproduct formation and decomposition.
Nitrating Agent H₂SO₄/HNO₃ (Mixed Acid)The ratio affects the concentration of the active NO₂⁺ electrophile. A higher proportion of H₂SO₄ can increase the reaction rate.
Substrate Conc. 0.5 - 1.0 MHigher concentrations can increase the rate but also make heat management more challenging.
Stirring Speed >300 RPM (Vigorous)Crucial for ensuring homogeneity in a biphasic or poorly soluble system. Prevents localized heating and concentration gradients.
Optimized Experimental Protocol

Step 1: Preparation of the Nitrating Mixture

  • In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (2.0 eq).

  • Cool the flask to 0°C using an ice-water bath.

  • While stirring vigorously, add concentrated nitric acid (1.5 eq) dropwise, ensuring the temperature does not rise above 10°C.

  • Stir the resulting mixed acid at 0°C for 15 minutes before use.

Step 2: Nitration Reaction

  • Dissolve Tert-butyl pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent (if necessary) or use it neat.

  • Slowly, add the substrate dropwise to the cold, stirring nitrating mixture from Step 1. Use a dropping funnel for better control.

  • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

Step 3: Workup and Purification

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water (at least 10x the volume of the reaction mixture).

  • Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash them sequentially with water, saturated NaHCO₃ solution (caution: gas evolution!), and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure this compound.

Visualized Workflows

Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_acid Prepare & Cool Mixed Acid (H₂SO₄/HNO₃) to 0°C add_substrate Slowly Add Substrate (Maintain T < 5°C) prep_acid->add_substrate stir_react Stir & Monitor by TLC add_substrate->stir_react quench Quench in Ice-Water stir_react->quench extract Extract with Organic Solvent quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry_conc Dry & Concentrate wash->dry_conc chromatography Column Chromatography dry_conc->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G cluster_incomplete Incomplete Reaction cluster_byproducts Multiple Byproducts start Low Yield or Incomplete Reaction? temp_low Temperature too low? start->temp_low Yes temp_high Temperature too high? start->temp_high No, multiple byproducts acid_weak Nitrating agent strength low? temp_low->acid_weak sol_poor Poor solubility? acid_weak->sol_poor sol1 sol1 sol_poor->sol1 Increase Temp Incrementally time_long Reaction time too long? temp_high->time_long sol2 sol2 time_long->sol2 Improve Cooling & Quench Faster

Caption: Decision tree for troubleshooting low yield in the nitration reaction.

References

  • Slideshare. Nitration. Available at: [Link]

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Taylor & Francis Group. Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Available at: [Link]

  • PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • Taylor & Francis Group. Nitration and aromatic reactivity. Available at: [Link]

  • VP Science. NITRATION. Available at: [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available at: [Link]

  • BYJU'S. Aromatic Nitration. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Nitropyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for nitropyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates and yields. By understanding the causality behind experimental choices, you can systematically troubleshoot your reaction and improve outcomes.

Frequently Asked Questions (FAQs)

Q1: My N-nitropyrrolidine synthesis has a very low yield. What are the most common initial factors to check?

Low yields in this synthesis often trace back to fundamental reaction setup and reagent quality. Before delving into more complex variables, ensure the following are optimized[1]:

  • Purity of Starting Materials: Ensure your pyrrolidine is free from impurities and water. The presence of water can interfere with the nitrating agent.

  • Reagent Stoichiometry: An appropriate molar ratio of the nitrating agent to pyrrolidine is crucial. An excess of the nitrating agent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Reaction Temperature: The nitration of secondary amines is often exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is critical to prevent side reactions and decomposition of the product.[2]

  • Exclusion of Moisture: The reaction should be carried out under anhydrous conditions, as water can react with the nitrating agent and reduce its effectiveness.[3]

Q2: I'm observing the formation of N-nitrosopyrrolidine as a major byproduct. How can I prevent this?

The formation of N-nitrosopyrrolidine is a common side reaction, especially when using nitrating agents that can generate nitrous acid or related species.[4][5][6][7]

  • Choice of Nitrating Agent: The selection of the nitrating agent is critical. While traditional methods might use nitric acid, alternative reagents can minimize nitrosation. A mixture of nitric acid and acetic anhydride is a common choice for nitrating secondary amines as it favors the formation of the nitronium ion (NO₂⁺), the desired electrophile, over the nitrosonium ion (NO⁺).[4][8]

  • Acidic Conditions: The formation of the nitrosonium ion is favored under certain acidic conditions.[5][6][7] Carefully controlling the type and concentration of acid used is important.

  • Urea Addition: In some nitration reactions, urea can be added to scavenge any nitrous acid that may be present, thus preventing the formation of nitrosamine byproducts.[4]

Q3: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the issue?

An incomplete reaction can be due to several factors related to the reaction conditions and the stability of the reagents.

  • Insufficiently Activated Nitrating Agent: The active nitrating species, the nitronium ion (NO₂⁺), needs to be generated in situ.[8][9][10] If the conditions are not optimal for its formation, the reaction will be slow or incomplete. For example, when using a mixture of nitric and sulfuric acid, the sulfuric acid acts as a catalyst to generate NO₂⁺.[8][9]

  • Basicity of the Amine: The ease of nitration is inversely related to the basicity (proton-attracting ability) of the amine.[4] Pyrrolidine is a relatively basic secondary amine, which can make direct nitration more challenging compared to less basic amines.[11]

  • Temperature Too Low: While low temperatures are necessary to control side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of reagents and a stalled reaction.[1]

Q4: My crude product is a complex mixture that is difficult to purify. What are the likely side reactions occurring?

Besides N-nitrosopyrrolidine, other side reactions can complicate your synthesis.

  • Oxidation: Strong nitrating conditions can potentially lead to the oxidation of the pyrrolidine ring or other sensitive functional groups.

  • Ring Opening: Under harsh acidic or thermal conditions, the pyrrolidine ring may undergo cleavage.

  • Acetylation: When using acetic anhydride as part of the nitrating mixture, acetylation of the amine can occur as a competing reaction.[4]

Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.

Caption: A systematic workflow for troubleshooting low conversion rates in nitropyrrolidine synthesis.

Key Reaction Parameters and Their Impact

The successful synthesis of N-nitropyrrolidine hinges on the careful control of several key parameters. The table below summarizes these parameters, their typical ranges, and the rationale for their importance.

ParameterTypical Range/ValueRationale & Potential Issues if Deviated
Temperature 0 - 5 °CThe reaction is exothermic. Higher temperatures can lead to increased side reactions (e.g., oxidation, decomposition) and lower yields.[2]
Pyrrolidine:Nitrating Agent Molar Ratio 1 : 1.1 - 1.5A slight excess of the nitrating agent ensures complete conversion. A large excess can promote side reactions. Insufficient nitrating agent will result in unreacted starting material.
Solvent Anhydrous Dichloromethane, Acetonitrile, or Acetic AnhydrideThe solvent must be inert to the reaction conditions and capable of dissolving the reactants. Protic or wet solvents can deactivate the nitrating agent.[3]
Reaction Time 1 - 4 hoursInsufficient time will lead to incomplete conversion. Prolonged reaction times, especially at elevated temperatures, can result in product decomposition.[2][12]
Stirring VigorousEnsures homogeneity and efficient mass transfer, which is crucial for a consistent reaction rate and to avoid localized overheating.[1]

Experimental Protocols

General Protocol for N-Nitropyrrolidine Synthesis using Nitric Acid/Acetic Anhydride

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Pyrrolidine

  • Acetic Anhydride

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a solution of fuming nitric acid (1.2 equivalents) in acetic anhydride (1.0 equivalent) at 0 °C.

  • Nitration: Add the freshly prepared nitrating mixture dropwise to the pyrrolidine solution via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This should be done slowly to control the gas evolution.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism and Potential Side Reactions

Understanding the reaction mechanism is key to diagnosing issues. The primary pathway involves the electrophilic attack of the nitronium ion on the nitrogen of pyrrolidine. However, competing pathways can reduce the yield.

ReactionMechanism Reagents HNO₃ + (CH₃CO)₂O Nitronium NO₂⁺ (Nitronium Ion) Desired Electrophile Reagents->Nitronium Generates Nitrosonium NO⁺ (Nitrosonium Ion) Side Reaction Reagents->Nitrosonium Can also generate Product N-Nitropyrrolidine (Desired Product) Nitronium->Product Byproduct N-Nitrosopyrrolidine (Byproduct) Nitrosonium->Byproduct Pyrrolidine Pyrrolidine Pyrrolidine->Product Attacks NO₂⁺ Pyrrolidine->Byproduct Attacks NO⁺

Caption: Simplified reaction pathways in the nitration of pyrrolidine, highlighting the desired and a common side reaction.

References

  • Wright, G. F. (n.d.). CATALYZED NITRATION OF AMINES: III. THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.).
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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
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  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid.
  • National Center for Biotechnology Information. (2013).
  • CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review).
  • Michigan State University, Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid.
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  • ChemicalBook. (2025). N-NITROSOPYRROLIDINE | 930-55-2.
  • National Center for Biotechnology Information. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a].
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines.
  • PubMed. (n.d.). Purification and Characterization of an Enzyme From Mycobacterium Sp. Pyr-1, With Nitroreductase Activity and an N-terminal Sequence Similar to Lipoamide Dehydrogenase.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
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  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • (n.d.).
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  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ResearchGate. (n.d.).
  • VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
  • PubMed. (1998). Purification and characterization of NfrA1, a Bacillus subtilis nitro/flavin reductase capable of interacting with the bacterial luciferase.
  • BenchChem. (2025).
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Technical Support Center: Purification of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 3-nitropyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities largely depend on the synthetic route, but typically arise from three sources:

  • Unreacted Starting Material: Incomplete nitration can leave residual Tert-butyl pyrrolidine-1-carboxylate.

  • Reaction Byproducts: Over-nitration can lead to di-nitro species. The use of strong acids like nitric acid can also generate undesired side products.[1]

  • Degradation Products: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acid.[2][3][4] Residual acid from the nitration step, if not properly neutralized, can catalyze the removal of the Boc group, leading to the formation of 3-nitropyrrolidine, a highly polar and often troublesome impurity.

Q2: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?

A2: Discoloration, often a yellow or brown tint, is common with nitro compounds and can be caused by residual acidic impurities or the presence of color-forming bodies.[5] A thorough aqueous work-up is essential. Washing the crude product solution with a mild base like saturated sodium bicarbonate (NaHCO₃) will neutralize residual acids.[1] If color persists after initial purification, it may indicate minor, highly colored byproducts that often require column chromatography for removal.

Q3: What is the best way to monitor my purification by Thin Layer Chromatography (TLC)?

A3: A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The ideal ratio depends on the specific impurities, but a good starting point is 30% ethyl acetate in hexanes. For visualization, several methods are effective:

  • UV Light (254 nm): The pyrrolidine ring and nitro group provide some UV activity.

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that will visualize most organic compounds, appearing as yellow spots on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: Another general-purpose stain that often requires heating to develop spots.[6]

Q4: My NMR analysis shows a reduced integration for the Boc group protons. What is the likely cause?

A4: This is a classic sign of partial deprotection of the Boc group. The tert-butyl protons of the Boc group are a singlet at approximately 1.46 ppm and should integrate to 9 protons relative to the protons on the pyrrolidine ring. A lower integration indicates that some of the Boc groups have been cleaved, likely due to exposure to acidic conditions during the reaction or work-up.[7] It is critical to ensure all acidic reagents are quenched and neutralized before concentrating the product.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during purification and provides actionable solutions based on chemical principles.

Problem 1: Persistent Starting Material Contamination
  • Symptom: TLC and/or LC-MS analysis shows a significant spot or peak corresponding to the less polar starting material, Tert-butyl pyrrolidine-1-carboxylate.

  • Root Cause Analysis: This issue stems from either an incomplete reaction or inefficient separation. The polarity difference between the starting material and the nitro-product is often sufficient for chromatographic separation, but optimization may be required.

  • Solution: Optimized Flash Column Chromatography

    • Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[6][8] The nitro group makes the product significantly more polar than the starting material, causing it to move more slowly up a TLC plate (lower Rf) and elute later from a silica column.

    • Actionable Protocol: A detailed protocol for flash column chromatography is provided in Part 3. The key is to select a solvent system that provides good separation on TLC, ideally with an Rf value of ~0.2-0.3 for the desired product.[6] A gradient elution, starting with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 40% EtOAc/Hexanes), can effectively separate the non-polar starting material from the more polar product.

Problem 2: Product Instability and Degradation on Silica Gel
  • Symptom: The product appears to streak on the TLC plate, or the yield after column chromatography is unexpectedly low. You may also observe new, more polar spots appearing during the purification process.

  • Root Cause Analysis: Silica gel is slightly acidic and can promote the degradation of sensitive compounds. For this compound, the acid-labile Boc group is the primary point of vulnerability.[2][4] Prolonged exposure to silica can cause on-column deprotection.

  • Solutions:

    • Neutralize the Silica: Before running the column, you can flush the packed silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (TEA) in the mobile phase. This deactivates the acidic sites on the silica.[9]

    • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Avoid letting the compound sit on the column for extended periods.

Problem 3: Product is an Oil and Fails to Crystallize
  • Symptom: The purified product is obtained as a thick oil or amorphous solid, making handling difficult and potentially trapping solvent impurities.

  • Root Cause Analysis: The presence of even minor impurities can disrupt the crystal lattice, preventing crystallization. Alternatively, the right crystallization solvent system has not been identified.

  • Solution: Recrystallization or Solvent Trituration

    • Principle: Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities at varying temperatures.[10] Trituration involves washing or slurrying the crude solid with a solvent in which the product is insoluble, but the impurities are soluble.

    • Actionable Protocol: A general protocol for recrystallization is provided in Part 3. For this compound, a solvent system like ethanol/water or isopropanol/hexanes may be effective.[11] Start by dissolving the oil in a minimal amount of the more soluble solvent (e.g., ethanol) at an elevated temperature. Then, slowly add the anti-solvent (e.g., water or hexanes) until turbidity persists. Allow the solution to cool slowly to promote crystal growth.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Solvent System Selection: Develop a solvent system using TLC. A common mobile phase is Ethyl Acetate (EtOAc) in Hexanes. Adjust the ratio until the desired product has an Rf of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).[6] Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with the low-polarity solvent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Co-Solvent System
  • Solubility Testing: In small test tubes, find a solvent that dissolves your compound well when hot but poorly when cold (e.g., isopropanol, ethanol). Find a second solvent (anti-solvent) in which your compound is poorly soluble (e.g., hexanes, water). The two solvents must be miscible.[11]

  • Dissolution: Place the crude, oily product in a flask. Add a minimal amount of the hot primary solvent until the product just dissolves completely.

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly cloudy (turbid). If too much anti-solvent is added, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Part 4: Data and Workflow Visualization

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureTypical TLC Rf*Key Analytical Feature
Product: this compoundO=N(=O)C1CN(C(=O)OC(C)(C)C)C1~0.3¹H NMR: Boc group singlet at ~1.46 ppm (9H).
Starting Material: Tert-butyl pyrrolidine-1-carboxylateC1CN(C(=O)OC(C)(C)C)C1~0.6Mass Spec: Lower m/z than product. Lacks nitro group signals.
Degradation Product: 3-NitropyrrolidineO=N(=O)C1CCNC1~0.0 (baseline)Mass Spec: Lower m/z. Lacks Boc group signal in ¹H NMR. Highly polar.

*Approximate Rf value in 30% Ethyl Acetate/Hexanes on silica gel.

Diagrams

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Initial Purification cluster_2 Primary Purification Method cluster_3 Final Analysis Crude Crude Tert-butyl 3-nitropyrrolidine-1-carboxylate Analyze TLC / LC-MS / NMR Analysis Crude->Analyze Workup Aqueous Work-up (NaHCO3 wash) Analyze->Workup Extraction Solvent Extraction (e.g., EtOAc) Workup->Extraction Decision Is product a solid? Extraction->Decision Chromatography Flash Column Chromatography (EtOAc/Hexanes Gradient) Final_Analysis Purity Check (NMR, LC-MS) Chromatography->Final_Analysis Recrystallization Recrystallization (e.g., IPA/Hexanes) Recrystallization->Final_Analysis Decision->Chromatography No Decision->Recrystallization Yes Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Analyze Crude TLC Q1 High Rf Spot Present? (Rf > 0.5) Start->Q1 A1 Indicates Starting Material. Use gradient column chromatography starting at low polarity. Q1->A1 Yes Q2 Baseline Spot / Streaking? Q1->Q2 No A1->Q2 A2 Indicates Degradation (De-Boc). Ensure thorough neutralization. Consider TEA in column solvent. Q2->A2 Yes Q3 Multiple Close Spots? Q2->Q3 No A2->Q3 A3 Indicates Byproducts. Optimize column conditions: - Slower gradient - Different solvent system Q3->A3 Yes Success Main spot at Rf ~0.3 Proceed with identified method. Q3->Success No A3->Success

Caption: Troubleshooting decision tree based on initial TLC analysis.

References

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from .

  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Retrieved from .

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from .

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from .

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from .

  • ChemicalBook. (n.d.). tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from .

  • Organic Syntheses. (n.d.). nitrobenzene. Retrieved from .

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from .

  • BenchChem. (2025). Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives. Retrieved from .

  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
  • PubChem. (n.d.). Tert-butyl 1-nitrosopyrrolidine-3-carboxylate.
  • National Institutes of Health. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from .

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Google Patents. (n.d.). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • ResearchGate. (n.d.). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from .

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from .

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from .

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Technical Support Center: Synthesis of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-nitropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this crucial synthetic transformation. Our goal is to empower you with the knowledge to navigate the complexities of this reaction, from catalyst selection to overcoming common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound is a pivotal step in the preparation of various pharmaceutically active compounds. The core of this synthesis lies in the asymmetric Michael addition of nitromethane to tert-butyl 2,3-dehydropyrrolidine-1-carboxylate. The resulting chiral 3-nitropyrrolidine scaffold is a valuable building block due to the versatility of the nitro group, which can be readily transformed into other functional groups, such as amines.

Achieving high yield and enantioselectivity in this reaction is paramount, and the choice of catalyst is a critical determinant of success. While organocatalysis has emerged as a powerful tool for this transformation, alternative catalytic systems also offer distinct advantages. This guide will explore various catalytic approaches and provide practical solutions to challenges you may encounter in your research.

Core Reaction and Mechanism

The fundamental transformation is the conjugate addition of the nitronate anion, generated from nitromethane in the presence of a base, to the electron-deficient double bond of N-Boc-2,3-dehydropyrrolidine.

Michael Addition Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack Catalyst Catalyst Base Base Nitromethane Nitromethane Base->Nitromethane Deprotonation Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion N-Boc-2,3-dehydropyrrolidine N-Boc-2,3-dehydropyrrolidine Nitronate Anion->N-Boc-2,3-dehydropyrrolidine Michael Addition Enamine/Iminium Intermediate Enamine/Iminium Intermediate N-Boc-2,3-dehydropyrrolidine->Enamine/Iminium Intermediate Product This compound Enamine/Iminium Intermediate->Product Protonation & Catalyst Regeneration Organocatalytic Protocol start Start step1 To a stirred solution of N-Boc-2,3-dehydropyrrolidine (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2), add (S)-proline (0.2 equiv). start->step1 step2 Cool the mixture to 0 °C. step1->step2 step3 Add nitromethane (1.2 equiv) dropwise. step2->step3 step4 Stir at 0 °C for 12-24 hours, monitoring by TLC. step3->step4 step5 Quench the reaction with distilled water. step4->step5 step6 Extract with an organic solvent (e.g., diethyl ether). step5->step6 step7 Wash the combined organic layers with brine, dry over MgSO4, and concentrate. step6->step7 step8 Purify by silica gel column chromatography. step7->step8 end End step8->end

Caption: Workflow for organocatalytic synthesis.

Detailed Steps:

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 2,3-dehydropyrrolidine-1-carboxylate (1.0 equiv) and the chosen solvent (e.g., dichloromethane).

  • Add (S)-proline (20 mol%). [1]3. Cool the reaction mixture to 0 °C in an ice bath.

  • Add nitromethane (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water. [1]7. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Protocol 2: Metal-Catalyzed Synthesis using a Zinc Complex

Metal_Catalyzed_Protocol start Start step1 Under an inert atmosphere, dissolve Zn(OTf)2 (0.1 equiv) and a chiral ligand (e.g., (-)-N-methylephedrine, 0.12 equiv) in an anhydrous solvent (e.g., THF). start->step1 step2 Stir at room temperature for 30 minutes to form the complex. step1->step2 step3 Cool the solution to the desired temperature (e.g., -20 °C). step2->step3 step4 Add N-Boc-2,3-dehydropyrrolidine (1.0 equiv) followed by nitromethane (1.5 equiv). step3->step4 step5 Stir for 16-20 hours, monitoring by TLC. step4->step5 step6 Quench with a saturated aqueous solution of NH4Cl. step5->step6 step7 Extract with an organic solvent (e.g., ethyl acetate). step6->step7 step8 Wash, dry, and concentrate the organic phase. step7->step8 step9 Purify by column chromatography. step8->step9 end End step9->end

Caption: Workflow for metal-catalyzed synthesis.

Detailed Steps:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add zinc triflate (Zn(OTf)₂) (10 mol%) and the chiral ligand (e.g., (-)-N-methylephedrine, 12 mol%).

  • Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cool the reaction mixture to -20 °C.

  • Add tert-butyl 2,3-dehydropyrrolidine-1-carboxylate (1.0 equiv) followed by nitromethane (1.5 equiv).

  • Stir the reaction at -20 °C for 16-20 hours, monitoring by TLC. [2]6. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group on the pyrrolidine nitrogen?

A: Yes, other nitrogen protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the electronic and steric properties of the protecting group may influence the reactivity of the Michael acceptor and the stereochemical outcome of the reaction. Optimization of the reaction conditions may be necessary.

Q: What is the best way to remove the nitro group after the synthesis?

A: The nitro group is typically reduced to an amine using various methods, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. Other reducing agents like zinc or iron in acidic media can also be employed. The choice of method will depend on the presence of other functional groups in your molecule.

Q: How can I confirm the stereochemistry of my product?

A: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). The absolute configuration can be determined by comparison to known compounds, X-ray crystallography of a suitable crystalline derivative, or by advanced NMR techniques such as Mosher's ester analysis.

Q: Is it possible to perform this reaction on a large scale?

A: Yes, this reaction can be scaled up. For large-scale synthesis, factors such as heat transfer, mixing efficiency, and the cost of the catalyst become more critical. Phase-transfer catalysis can be an attractive option for industrial applications due to its typically milder conditions and easier workup. [3] We hope this technical support guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • MDPI. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • Castro-Alvarez, A., Carneros, H., Calafat, J., & Vilarrasa, J. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). tert-BUTYL ISOCYANIDE. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(3), 443. Available at: [Link]

  • MDPI. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]

  • Feng, X., Li, Y., & Zhang, G. (2006). Asymmetric Michael addition of nitroalkanes to nitroalkenes catalyzed by C2-symmetric tridentate bis(oxazoline) and bis(thiazoline) zinc complexes. Journal of the American Chemical Society, 128(23), 7418–7419. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Available at: [Link]

  • Wang, J., Liu, X., Feng, X., & Yao, Z. (2009). Asymmetric multifunctional organocatalytic Michael addition of nitroalkanes to α,β-unsaturated ketones. Chemical Communications, (43), 6619–6621. Available at: [Link]

  • McCooey, S. H., & Connon, S. J. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie International Edition, 46(45), 8645–8648. Available at: [Link]

  • Buchler GmbH. (n.d.). Enantioselective Michael Addition. Available at: [Link]

  • ResearchGate. (2014). (S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Royal Society of Chemistry. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Available at: [Link]

  • Baxendale Group. (n.d.). Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. Available at: [Link]

  • Halder, R. (2006). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. EHU. Available at: [Link]

  • Gong, L.-Z., Chen, X.-H., & Wei, Q. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(41), 13819–13825. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Michael addition of nitromethane on 3-methyl-4-nitro-5-styryl-isoxazoles. Available at: [Link]

  • Royal Society of Chemistry. (2012). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Available at: [Link]

  • National Institutes of Health. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]

  • ResearchGate. (2015). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Available at: [Link]

  • PubMed. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. Available at: [Link]

  • ResearchGate. (n.d.). Substrate generality of the asymmetric Michael addition reaction of β-fluoroalkyl alkenyl imides. Available at: [Link]

  • Royal Society of Chemistry. (2019). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Organocatalytic conjugate addition of tert-butyl (1-(2-oxoethyl)cyclopropyl)carbamate to phenylnitroenyne. Available at: [Link]

  • Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Available at: [Link]

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Technical Support Center: Challenges in the Stereoselective Synthesis of Nitropyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the stereoselective synthesis of nitropyrrolidines. This guide is designed for researchers, scientists, and drug development professionals actively working in this challenging and rewarding area of synthetic chemistry. The pyrrolidine ring is a vital scaffold in pharmaceuticals and natural products, and the introduction of a nitro group provides a versatile handle for further functionalization.[1][2][3][4] However, controlling the stereochemistry during synthesis is a significant hurdle.

This document is structured as a series of troubleshooting guides and frequently asked questions to directly address common issues encountered in the lab. We aim to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific, common problems that arise during the synthesis of nitropyrrolidines. Each entry is formatted as a problem-solution guide, providing a logical workflow for diagnosing and resolving the issue.

Q1: My reaction is producing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

Common Scenarios: Michael additions, Nitro-Mannich reactions, and cycloadditions.

Root Cause Analysis: Poor diastereoselectivity typically stems from insufficient energy differentiation between the transition states leading to the competing diastereomers. This can be influenced by the catalyst, solvent, temperature, and the steric and electronic properties of your substrates.

Troubleshooting Workflow:

G

Detailed Solutions:

  • Catalyst Optimization:

    • Organocatalysts: For Michael or Nitro-Mannich reactions, the structure of the catalyst is paramount. Bifunctional catalysts, such as prolinamides or thiourea-based catalysts, create a highly organized, chiral environment through hydrogen bonding and iminium/enamine formation.[5][6] If you are using a simple proline catalyst, consider switching to a more sterically demanding diarylprolinol silyl ether or a bifunctional catalyst that can offer more points of interaction.

    • Metal Catalysis: In cascade reactions, such as a nitro-Mannich/hydroamination, the choice of metal catalyst and its ligands is critical for the cyclization step. For instance, in a gold-catalyzed hydroamination, switching the ligand on the gold complex can significantly impact diastereoselectivity.[7] Similarly, for reductive cyclizations or cross-couplings, iridium, rhodium, or nickel catalysts with chiral ligands dictate the facial selectivity of the reaction.[8][9]

  • Screening Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the lower-energy transition state. Reactions run at -15 °C or below have shown excellent diastereo- and enantioselectivity.[10]

    • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states. Non-polar solvents like toluene may improve yields and selectivity over polar solvents in some Michael additions.[11] A systematic screen of solvents (e.g., Toluene, CH2Cl2, THF, Dioxane) is recommended.

    • Additives: In some cases, additives can dramatically improve performance. For example, the addition of AgBF4 was found to improve the diastereomeric ratio from 75:25 to 89:11 in a gold-catalyzed cascade reaction.[7] These additives can act as co-catalysts or scavengers, refining the reaction environment.

  • Substrate Modification:

    • The steric bulk of protecting groups on the nitrogen (e.g., Boc vs. Cbz vs. Ts) or substituents on the reactants can influence the preferred trajectory of attack. Increasing the steric demand of a substituent can improve diastereocontrol.[8] For cycloadditions, the electronics of the dipolarophile are key; strongly electron-withdrawing groups are typically required for high reactivity and selectivity.[12]

Q2: My enantiomeric excess (ee) is low. What are the key factors for achieving high enantioselectivity?

Common Scenarios: Asymmetric organocatalysis, metal-catalyzed asymmetric reactions.

Root Cause Analysis: Low enantioselectivity means your chiral catalyst is failing to effectively discriminate between the two prochiral faces of the substrate. This can be due to an inappropriate catalyst choice, catalyst deactivation, or a reaction mechanism that allows for a non-selective background reaction.

Troubleshooting Workflow:

  • Verify Catalyst Purity and Loading: Ensure the chiral catalyst is of high enantiomeric purity itself. Use the optimal catalyst loading (typically 5-20 mol%); too little may not be effective, while too much can sometimes lead to aggregation or side reactions.

  • Select the Right Catalyst Class: The "no-size-fits-all" principle is crucial here. The choice of catalyst depends heavily on the specific transformation.

    • Michael Additions of Aldehydes to Nitroalkenes: Diarylprolinol silyl ethers are often the catalysts of choice.[5]

    • Nitro-Mannich Reactions: Bifunctional organocatalysts bearing both a hydrogen-bond donor (like a thiourea or sulfonamide) and a basic amine site are highly effective.[5][7][10]

    • Intramolecular Aza-Michael Cyclizations: Chiral phosphoric acids have emerged as powerful catalysts for these transformations.[13]

    • Asymmetric [3+2] Cycloadditions: Chiral metal complexes (e.g., Cu(I) or Ag(I) with chiral ligands) are frequently used to control the facial selectivity of the azomethine ylide addition.[12]

  • Control the Reaction Environment:

    • Temperature: As with diastereoselectivity, lower temperatures are generally better for enantioselectivity.

    • Strictly Anhydrous Conditions: Water can interfere with organocatalysts by competing for hydrogen bonding sites or hydrolyzing intermediates like enamines. Ensure all reagents and solvents are dry.

    • Inert Atmosphere: Oxygen can sometimes lead to catalyst degradation. Running reactions under an inert atmosphere (N2 or Ar) is good practice.

Data-Driven Catalyst Selection:

The table below illustrates how catalyst choice can dramatically affect the outcome of a reaction, based on a nitro-Mannich/hydroamination cascade.[7][10]

EntryOrganocatalystGold CatalystSolventTemp (°C)Yield (%)dree (%)
1Proline-derived (A)IPrAuCl/AgBF4Toluene-154585:1588
2Thiourea-based (B)IPrAuCl/AgBF4Toluene-155895:592
3Sulfonamide-based (C)IPrAuCl/AgBF4Toluene-1567>95:596
4Thiourea-based (B)JohnPhosAuCl/AgBF4Toluene-156090:1091
5Thiourea-based (B)IPrAuCl/AgBF4CH2Cl2-155188:1289

Data synthesized from literature reports for illustrative purposes.[7][10]

Q3: I'm observing significant side product formation, such as the retro-Michael adduct or bis-adducts. How can I minimize these?

Common Scenarios: Michael addition reactions.

Root Cause Analysis:

  • Retro-Michael Reaction: This occurs when the initial Michael addition is reversible under the reaction conditions, leading to a loss of product over time. It is often favored by high temperatures or prolonged reaction times.

  • Bis-Adduct Formation: This is common when using primary amines or other nucleophiles with multiple reactive sites. The initial mono-adduct can act as a nucleophile itself and react with a second molecule of the Michael acceptor.[11]

Solutions:

  • Optimize Reaction Time and Temperature: Monitor your reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reverting via a retro-Michael pathway. Lowering the temperature can also suppress this side reaction.[11]

  • Control Stoichiometry and Addition Rate: To prevent bis-adduct formation, the concentration of the Michael acceptor should be kept low relative to the amine.[11]

    • Slow Addition: Use a syringe pump to add the Michael acceptor to the solution of the amine over several hours. This favors the initial mono-addition.

    • Stoichiometric Control: While counterintuitive, using a slight excess of the Michael acceptor can sometimes help, but this must be carefully optimized for your specific system.[11]

  • Choose the Right Catalyst: Modern organocatalysts or milder Lewis acids can promote the desired reaction under less harsh conditions than traditional strong bases (e.g., NaH, LDA), which often lead to more side products.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of nitropyrrolidines?

There are several powerful strategies, each with its own advantages:

  • [3+2] Cycloaddition Reactions: This is one of the most direct methods, involving the reaction of a three-atom dipole (like an azomethine ylide or a nitrone) with a two-atom dipolarophile (a nitroalkene).[12] This approach is highly convergent and can create multiple stereocenters in a single step. The stereoselectivity is controlled by the geometry of the reactants and the chiral catalyst used.[12][14]

  • Michael Addition / Aza-Michael Reactions: This involves the conjugate addition of a nitrogen nucleophile to a nitroalkene, followed by cyclization.[15] Intramolecular versions of this reaction are particularly powerful for creating the pyrrolidine ring with high stereocontrol, often catalyzed by chiral organocatalysts.[13][16]

  • Nitro-Mannich Reactions: This reaction forms a C-C bond between a nitroalkane and an imine. When combined in a cascade with a subsequent cyclization (like hydroamination), it provides efficient access to highly substituted nitropyrrolidines.[7][10][17][18] Bifunctional organocatalysts are key to achieving high stereoselectivity in the initial Mannich step.[7]

G

Q2: How does the nitro group influence the reaction and stereoselectivity?

The nitro group plays several crucial roles:

  • Activation: As a potent electron-withdrawing group, it strongly activates adjacent double bonds, making them excellent Michael acceptors and dipolarophiles for cycloaddition reactions.[12]

  • Acidity: It increases the acidity of the α-proton, facilitating the formation of nitronate anions which are key intermediates in nitro-Mannich and Michael reactions.[15]

  • Stereodirecting Group: In the transition state, the bulky and polar nitro group can have significant steric and electronic interactions that influence the facial selectivity of an incoming reagent. Catalysts often work by forming hydrogen bonds with the nitro group, locking the substrate into a specific conformation that exposes only one face to attack.

  • Synthetic Handle: After the pyrrolidine ring is formed, the nitro group can be easily reduced to an amine, providing a site for further diversification of the molecule.[7][10]

Q3: How can I definitively determine the relative and absolute stereochemistry of my product?

A combination of techniques is usually necessary for unambiguous assignment.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Relative StereochemistryNon-destructive, provides detailed structural information.Requires careful analysis; may be ambiguous for complex molecules.
(NOE/ROESY)Can determine through-space proximity of protons to infer cis/trans relationships.
X-Ray Crystallography Absolute & Relative StereochemistryUnambiguous 3D structure determination.Requires a single crystal of suitable quality, which can be difficult to obtain.
Chiral HPLC/SFC Enantiomeric Excess (ee)Highly accurate for determining enantiopurity.Does not provide absolute configuration without an authentic chiral standard.
Vibrational Circular Dichroism (VCD) Absolute StereochemistryCan be used on non-crystalline samples.Requires comparison with computationally predicted spectra (e.g., via DFT).

For novel compounds, the gold standard is X-ray crystallography. If crystals cannot be obtained, a combination of detailed NMR analysis (NOE) to establish the relative stereochemistry and comparison to known compounds or VCD analysis is often used to infer the absolute configuration.

References

  • One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. (2014). Chem. Sci.[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). Org. Lett.[Link]

  • One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. (2014). ACS Publications. [Link]

  • Nitro-Mannich/lactamization cascades for the direct stereoselective synthesis of pyrrolidin-2-ones. (2009). Org. Lett.[Link]

  • Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. (2005). Org. Lett.[Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]

  • Control of Vicinal Stereocenters via Nickel-Catalyzed Alkyl–Alkyl Cross-Coupling. (2007). J. Am. Chem. Soc.[Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (2021). White Rose Research Online. [Link]

  • Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis. (2012). Chem. Commun.[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed. [Link]

  • Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. (2015). PMC - NIH. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). White Rose Research Online. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

  • Stereocontrolled cyclic nitrone cycloaddition strategy for the synthesis of pyrrolizidine and indolizidine alkaloids. (2009). PubMed. [Link]

  • A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. [Link]

  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2' Reaction. (2020). PubMed. [Link]

  • Regio- and diastereoselectivity of the cycloaddition of nitrones with N -propadienylindole and pyrroles. (2023). ResearchGate. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2022). MDPI. [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). Org. Lett.[Link]

  • Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. (2008). Baxendale Group. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2010). Org. Biomol. Chem.[Link]

  • Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. (2005). Organic Chemistry Portal. [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. (2022). ResearchGate. [Link]

  • Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. (2020). Amanote Research. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2021). PMC - NIH. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (2021). PMC - PubMed Central. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC - NIH. [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. (2021). PMC - PubMed Central. [Link]

Sources

Technical Support Center: Reaction Monitoring for Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of tert-butyl 3-nitropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective reaction monitoring. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can not only follow a method but also troubleshoot and adapt it to your specific experimental context.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[1][2] It allows for a quick visualization of the consumption of starting materials and the formation of products. For a polar, nitro-containing compound like this compound, certain challenges like streaking and poor separation are common. This section will address these issues head-on.

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: What is a good starting mobile phase for analyzing this compound on a standard silica gel TLC plate?

A1: Due to the polar nature of the nitro group and the pyrrolidine ring, a relatively polar solvent system is required to achieve adequate migration from the baseline. A good starting point is a mixture of a non-polar and a polar solvent.

Solvent System (v/v)PolarityRecommended Starting Ratio
Ethyl Acetate / HexaneMedium to High30:70 to 50:50
Dichloromethane / MethanolHigh95:5 to 90:10

Rationale: The goal is to find a solvent system where the starting material and product have a retention factor (Rf) between 0.2 and 0.5 for optimal separation and visualization.[3] Starting with a 30:70 mixture of ethyl acetate and hexane allows you to assess the compound's mobility. If the spots remain on the baseline, the polarity of the mobile phase should be increased by adding more ethyl acetate or by switching to a more polar system like dichloromethane/methanol.

Q2: My spots are streaking badly. What is causing this and how can I fix it?

A2: Streaking on a TLC plate is a common issue, especially with polar and ionizable compounds, and can be attributed to several factors.[4][5]

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[3][6] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

  • Strong Interaction with Silica: The nitro group and the carbamate can interact strongly with the acidic silanol groups on the silica gel surface, causing the compound to "stick" and streak as it moves up the plate.[4]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can interfere with the initial binding to the stationary phase, leading to a distorted spot.

Troubleshooting Flowchart for TLC Streaking

start Streaking Observed on TLC Plate overload Is the sample overloaded? start->overload dilute Dilute the sample and re-spot overload->dilute Yes interaction Is the compound highly polar or ionizable? overload->interaction No end Improved Spot Shape dilute->end modifier Add a modifier to the mobile phase (e.g., 0.1-1% Acetic Acid or Triethylamine) interaction->modifier Yes solvent_issue Was the spotting solvent highly polar? interaction->solvent_issue No modifier->end dry_spot Ensure the spot is completely dry before development solvent_issue->dry_spot Yes dry_spot->end

Caption: Decision-making workflow for troubleshooting TLC streaking.

Step-by-Step Protocol to Mitigate Streaking:

  • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting. It's often better to spot a small amount multiple times, allowing the solvent to dry between applications, than to apply one large spot.[3][5]

  • Add a Mobile Phase Modifier: To counteract the strong interactions with the silica gel, add a small amount of a modifier to your eluent.[7]

    • For potentially acidic impurities or degradation products, adding 0.1-1% acetic or formic acid can help protonate basic sites on the silica, reducing tailing.[3][8]

    • If your compound or impurities have basic character, adding 0.1-1% triethylamine can saturate the acidic silanol groups, leading to sharper spots.[3][9]

  • Choose an Appropriate Spotting Solvent: Dissolve your sample in a solvent of moderate polarity (e.g., dichloromethane or ethyl acetate) for spotting, and ensure the spot is as small and concentrated as possible.

Q3: I can't see the spots under UV light. How can I visualize them?

A3: While the Boc-protecting group provides some UV activity, the concentration of your compound might be too low, or it may not be strongly UV-active. In such cases, chemical staining is necessary.

Recommended Stains for Visualization:

StainPreparationVisualizationTarget Functional Groups
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL waterYellow/brown spots on a purple backgroundCompounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes)
Ninhydrin 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acidPurple/pink spotsPrimary and secondary amines (useful for detecting deprotection of the Boc group)
Diazotization and Coupling Sequential spraying with SnCl₂, NaNO₂, and β-naphthol solutionsIntense orange-colored spotsAromatic nitro compounds[10][11]

Protocol for Staining: After developing the TLC plate, dry it completely. Dip the plate into the staining solution or spray the stain evenly onto the plate. Gently heat the plate with a heat gun until the spots appear.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and higher resolution separation, HPLC is the method of choice. The polarity of this compound makes reversed-phase HPLC a suitable technique.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What type of HPLC column and mobile phase should I start with for method development?

A1: A standard C18 column is the workhorse of reversed-phase chromatography and a good starting point.[12][13] Given the polar nature of the analyte, a column specifically designed for polar compounds or one that is compatible with highly aqueous mobile phases is recommended.[14][15]

Initial HPLC Method Parameters:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mm (or similar)General purpose, good starting point for reversed-phase.[12]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAAcid modifier improves peak shape by suppressing silanol interactions and ensuring consistent ionization of the analyte.[16][17]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFAOrganic modifier to elute the compound.
Gradient 5% to 95% B over 15-20 minutesA broad gradient helps to quickly determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 210 nm or 254 nmThe carbamate and nitro groups should have some UV absorbance.

Important Note on TFA: While Trifluoroacetic acid (TFA) is excellent for peak shape, it can be difficult to remove from the final product and can cause cleavage of the acid-labile Boc group if fractions are left standing for extended periods or concentrated with heat.[18] Formic acid is a good alternative for preparative work.

Q2: My HPLC peaks are tailing significantly. What are the common causes and solutions?

A2: Peak tailing is a frequent problem in reversed-phase HPLC, especially for polar and basic compounds.[19][20] It leads to poor resolution and inaccurate integration.

Primary Causes of Peak Tailing:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can interact with polar functional groups on the analyte, causing tailing.[16][20] This is a very common issue for polar compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[17][20]

  • Mismatched pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[19][21]

  • Column Degradation: A void at the head of the column or a contaminated frit can cause peak shape issues.[16][19]

Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed in HPLC overload Are all peaks tailing? start->overload dilute Dilute the sample and re-inject overload->dilute Yes silanol Is the analyte polar or basic? overload->silanol No, only specific peaks end Improved Peak Shape dilute->end ph_adjust Lower mobile phase pH (e.g., 2.5-3.0 with formic acid/TFA) silanol->ph_adjust column_health Is the column old or showing high backpressure? silanol->column_health No improvement column_type Consider a column with better end-capping or a polar-embedded phase ph_adjust->column_type column_type->end flush_replace Flush the column with a strong solvent or replace it column_health->flush_replace flush_replace->end

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the precise characterization of chiral building blocks is a cornerstone of successful drug design and synthesis. Tert-butyl 3-nitropyrrolidine-1-carboxylate, a key intermediate, offers a unique combination of a protected amine and a versatile nitro group on a chiral pyrrolidine scaffold. Understanding its structural nuances through Nuclear Magnetic Resonance (NMR) spectroscopy is critical for ensuring purity, monitoring reactions, and confirming stereochemistry.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. In the absence of a publicly available, fully assigned experimental spectrum, we present a detailed, predicted spectrum based on established principles of NMR spectroscopy and extensive comparative data from structurally analogous, commercially available pyrrolidine derivatives. This guide will equip researchers with the expertise to confidently identify this compound, differentiate it from common alternatives, and interpret its spectral data with a high degree of confidence.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra. The following methodology is recommended for the analysis of this compound and its analogues.

Materials:

  • This compound (or analogue)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The spectrum should be recorded on a spectrometer with a frequency of at least 400 MHz to ensure adequate signal dispersion.[1]

  • Data Acquisition: Spectra are typically recorded at room temperature. Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).[1] Data is typically reported as: chemical shift (multiplicity, coupling constant(s) in Hz, integration).

Rationale Behind Experimental Choices:

  • Choice of Solvent: CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak. However, for compounds with limited solubility or those that may engage in hydrogen bonding, DMSO-d₆ can be a superior alternative.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better resolution of complex multiplets, which is crucial for accurately determining coupling constants and resolving overlapping signals in the pyrrolidine ring system.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group and the pyrrolidine ring. The presence of the electron-withdrawing nitro group at the C3 position significantly influences the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~4.8 - 4.6Multiplet1HH-3
2~3.8 - 3.5Multiplet4HH-2, H-5
3~2.5 - 2.3Multiplet2HH-4
4~1.45Singlet9H-C(CH₃)₃

Structural Assignment and Rationale:

A diagram illustrating the predicted proton assignments for this compound is provided below.

Caption: Predicted ¹H NMR assignments for this compound.

  • H-3 (methine proton): This proton is directly attached to the carbon bearing the strongly electron-withdrawing nitro group. This will cause a significant downfield shift, predicted to be in the range of 4.6-4.8 ppm. This is the most downfield signal of the pyrrolidine ring protons. Protons alpha to a nitro group in a saturated ring system typically appear in this region.

  • H-2 and H-5 (methylene protons adjacent to nitrogen): These protons are adjacent to the nitrogen atom of the pyrrolidine ring, which is part of a carbamate. The electron-withdrawing effect of the carbamate and the neighboring nitro group will shift these protons downfield. Due to the influence of the Boc group and potential rotational isomers, these four protons are expected to be diastereotopic and appear as a complex multiplet between 3.5 and 3.8 ppm.

  • H-4 (methylene protons): These protons are further from the nitrogen and the nitro group, and are therefore expected to be the most upfield of the pyrrolidine ring protons, appearing as a multiplet around 2.3-2.5 ppm.

  • Tert-butyl protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp singlet at approximately 1.45 ppm. This signal is highly characteristic and a key indicator of the presence of the Boc group.[2][3]

Comparative ¹H NMR Analysis with Structural Analogues

To provide a robust framework for the identification of this compound, a comparison with its 3-hydroxy, 3-amino, and 3-oxo analogues is presented. These compounds are common synthetic intermediates and potential impurities.

Table of Comparative ¹H NMR Data (in CDCl₃)

CompoundH-3 (ppm)H-2, H-5 (ppm)H-4 (ppm)-C(CH₃)₃ (ppm)Reference
This compound ~4.7 (predicted) ~3.65 (predicted) ~2.4 (predicted) ~1.45 -
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate~4.4~3.5~2.0~1.46[1]
Tert-butyl 3-aminopyrrolidine-1-carboxylate~3.6~3.4~1.8~1.46[4]
Tert-butyl 3-oxopyrrolidine-1-carboxylate-~3.6~2.6~1.47[5]

Interpreting the Spectral Differences:

The electronic nature of the substituent at the C3 position has a profound and predictable effect on the chemical shift of the H-3 proton and, to a lesser extent, the other pyrrolidine protons.

  • H-3 Chemical Shift as a Diagnostic Tool: The chemical shift of the H-3 proton is the most informative signal for distinguishing between these analogues. The highly deshielding nitro group in the target compound is expected to shift the H-3 proton significantly further downfield (~4.7 ppm) compared to the hydroxyl (~4.4 ppm) and amino (~3.6 ppm) analogues. In the 3-oxo derivative, the H-3 proton is absent.

  • Shifts in Other Pyrrolidine Protons: The chemical shifts of the H-2, H-4, and H-5 protons also show predictable trends. The electron-withdrawing strength of the C3 substituent generally dictates the extent of the downfield shift, with the effect being most pronounced for the adjacent H-2 and H-4 protons.

  • The Invariant Boc Signal: The singlet for the tert-butyl group remains consistently around 1.45-1.47 ppm across all the compared molecules, serving as a reliable marker for the N-Boc protecting group.[2][3]

The following workflow illustrates the process of spectral analysis and comparison for identifying this compound.

G cluster_0 ¹H NMR Spectrum Acquisition cluster_1 Initial Spectral Analysis cluster_2 Diagnostic Peak Identification cluster_3 Comparative Analysis protocol Prepare sample in CDCl₃ Acquire spectrum on ≥400 MHz instrument boc_peak Identify sharp singlet at ~1.45 ppm (Integration ≈ 9H) protocol->boc_peak pyrrolidine_region Analyze complex multiplets between 2.0-5.0 ppm boc_peak->pyrrolidine_region h3_signal Locate the most downfield pyrrolidine proton signal (H-3) pyrrolidine_region->h3_signal compare H-3 chemical shift? h3_signal->compare is_nitro ~4.7 ppm (this compound) compare->is_nitro Yes is_hydroxy ~4.4 ppm (3-hydroxy analogue) compare->is_hydroxy No is_amino ~3.6 ppm (3-amino analogue) compare->is_amino No is_oxo H-3 absent (3-oxo analogue) compare->is_oxo No

Caption: Workflow for the identification of this compound via ¹H NMR spectroscopy.

Conclusion

References

  • Supplementary Information - Macmillan Group - Princeton University. (URL: [Link])

  • 1H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (URL: [Link])

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. (URL: [Link])

  • 2 - Supporting Information. (URL: [Link])

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • NMR shifts 1H -general.cdx - Chemistry Connected. (URL: [Link])

  • NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - The Royal Society of Chemistry. (URL: [Link])

  • Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem. (URL: [Link])

  • 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester - CAS Common Chemistry. (URL: [Link])

  • S N Boc 3 pyrrolidinol - mzCloud. (URL: [Link])

  • tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate - ChemBK. (URL: [Link])

  • 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester CAS: 101385-93-7 - Chemcasts. (URL: [Link])

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A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of successful research. Tert-butyl 3-nitropyrrolidine-1-carboxylate is a key building block in medicinal chemistry, valued for its role in introducing a constrained saturated heterocycle and a versatile nitro group for further functionalization. Mass spectrometry (MS) stands as a primary tool for confirming its molecular identity and probing its structure.

This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, primarily using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). To provide a clearer understanding of the nitro group's influence on fragmentation, we will objectively compare its performance and spectral features with its non-nitrated analog, Tert-butyl pyrrolidine-1-carboxylate. This comparison will be supported by predictive fragmentation data based on established chemical principles and detailed experimental protocols.

Introduction to the Analyte and its Significance

This compound (MW: 216.23 g/mol ) incorporates two key functional groups that dictate its mass spectrometric behavior: the thermolabile Tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing nitro (-NO₂) group. The Boc group is notoriously unstable under various ionization conditions, often leading to characteristic neutral losses.[1] The nitro group, a strong electron-withdrawing moiety, also directs specific fragmentation pathways, primarily through the loss of the NO₂ group itself.[2] Understanding these competing and complementary fragmentation channels is critical for unambiguous identification.

Our comparative analysis will focus on elucidating how the presence of the C3-nitro group on the pyrrolidine ring alters the fragmentation cascade compared to the simpler Tert-butyl pyrrolidine-1-carboxylate (MW: 171.24 g/mol ).[3] This provides a practical framework for analysts to distinguish between related structures and confirm the success of synthetic steps.

Experimental Design & Workflow

The analysis of these compounds is optimally performed using a liquid chromatography-mass spectrometry (LC-MS) system, allowing for sample purification and introduction. However, for direct structural elucidation, direct infusion via an ESI source is a rapid and effective method.

Rationale for Method Selection
  • Electrospray Ionization (ESI): ESI is the ionization method of choice due to its "soft" nature. It is exceptionally well-suited for analyzing thermally labile molecules like Boc-protected compounds, as it minimizes in-source fragmentation and preserves the molecular ion, or more accurately, the protonated molecule [M+H]⁺.[4] Analysis will be conducted in positive ion mode, as the basic nitrogen atom of the pyrrolidine ring is readily protonated.

  • Tandem Mass Spectrometry (MS/MS): To elicit structural information, Collision-Induced Dissociation (CID) is employed.[3] This technique involves selecting the protonated molecule ([M+H]⁺) and subjecting it to collisions with an inert gas (e.g., argon or nitrogen). The imparted internal energy induces fragmentation at the weakest bonds, revealing characteristic product ions that act as a structural fingerprint.[3]

General Experimental Workflow

The logical flow for analyzing these compounds is straightforward, beginning with sample preparation and culminating in data interpretation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve sample in Methanol/Water (1:1) with 0.1% Formic Acid (Concentration: ~5 µg/mL) B Direct Infusion via Syringe Pump (Flow Rate: 5-10 µL/min) A->B C ESI Source (Positive Ion Mode) B->C D MS1 Scan: Identify [M+H]⁺ Ion C->D E MS2 Experiment (CID): Isolate [M+H]⁺ and Fragment D->E F Acquire Product Ion Spectrum E->F G Analyze Fragmentation Pattern F->G H Compare with Alternative (Non-nitrated analog) G->H I Structural Confirmation H->I

Caption: Experimental workflow for MS analysis.

Predicted Mass Spectra and Fragmentation Analysis

Based on established fragmentation rules for Boc-protected amines and nitroalkanes, we can predict the key product ions for both our target analyte and its non-nitrated comparator.

This compound
  • Molecular Formula: C₉H₁₆N₂O₄

  • Molecular Weight: 216.11 g/mol

  • MS1 Analysis: The primary ion observed in the full scan MS1 spectrum will be the protonated molecule, [M+H]⁺, at m/z 217.1 .

Upon CID, this precursor ion is expected to follow several fragmentation pathways, dominated by the lability of both the Boc and nitro groups.

G cluster_frags mol This compound [M+H]⁺ m/z 217.1 F1 Loss of Isobutylene -C₄H₈ (56 Da) m/z 161.1 mol:f1->F1 McLafferty Rearrangement F2 Loss of Boc Group -C₅H₈O₂ (100 Da) m/z 117.1 mol:f1->F2 Direct Cleavage F3 Loss of Tert-butanol -C₄H₁₀O (74 Da) m/z 143.1 mol:f1->F3 Rearrangement F4 Loss of Nitro Group -NO₂ (46 Da) m/z 171.1 mol:f1->F4 Direct Cleavage F5 Loss of HNO₂ -HNO₂ (47 Da) m/z 170.1 F1:f2->F5 Further Loss

Caption: Predicted fragmentation of [M+H]⁺ for the nitrated compound.

Causality of Fragmentation:

  • Boc Group Losses: The most characteristic fragmentation of Boc-protected amines involves losses related to the tert-butyl group.[5] The most common is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, yielding a prominent ion at m/z 161.1.[1] Alternative pathways include the loss of the entire Boc radical plus hydrogen (100 Da) to give the de-protected protonated 3-nitropyrrolidine at m/z 117.1, or the loss of tert-butanol (74 Da) to yield an ion at m/z 143.1.[6]

  • Nitro Group Losses: The nitro group provides a distinct fragmentation channel. In positive-ion mode, a neutral loss of the nitro group (NO₂, 46 Da) is possible, which would yield an ion at m/z 171.1, corresponding to the protonated mass of the non-nitrated analog.[2] A subsequent loss of nitrous acid (HNO₂, 47 Da) from the m/z 161.1 fragment (after isobutylene loss) is also a probable pathway, leading to an ion at m/z 170.1.[2]

Comparative Analyte: Tert-butyl pyrrolidine-1-carboxylate
  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.13 g/mol

  • MS1 Analysis: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 172.1 .[3]

The fragmentation of this simpler analog is dictated solely by the Boc group and the pyrrolidine ring structure.

Data Comparison and Performance

The key diagnostic differentiator between the two compounds lies in the fragments associated with the nitro group. The presence of ions at m/z 117.1 and fragments resulting from the loss of 46 or 47 Da are unique identifiers for this compound.

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of LossDiagnostic for
217.1 171.146NO₂Nitrated Compound
217.1 170.147HNO₂Nitrated Compound
217.1 161.156C₄H₈ (Isobutylene)Both
172.1 116.156C₄H₈ (Isobutylene)Non-nitrated Analog
217.1 143.174C₄H₁₀O (Tert-butanol)Both
172.1 98.174C₄H₁₀O (Tert-butanol)Non-nitrated Analog
217.1 117.1100C₅H₈O₂ (Boc group)Nitrated Compound
172.1 72.1100C₅H₈O₂ (Boc group)Non-nitrated Analog
N/A57.1N/AC₄H₉⁺ (Tert-butyl cation)Both

Interpretation Insights:

  • The ion at m/z 171.1 in the MS/MS spectrum of the nitrated compound (m/z 217.1) is particularly informative. It arises from the loss of the nitro group and coincidentally has the same nominal mass as the molecular weight of the non-nitrated analog. This highlights the importance of chromatographic separation to avoid misinterpretation if both compounds were present in a mixture.

  • The base peak in the MS/MS spectra of both compounds is likely to be related to the loss of isobutylene (a 56 Da loss) or the tert-butyl cation (m/z 57.1), as these are highly stable and favored fragmentation pathways for Boc-protected amines.[5]

Detailed Experimental Protocol

This protocol provides a self-validating system for the analysis.

Objective: To confirm the molecular weight and obtain a characteristic fragmentation pattern for this compound and its non-nitrated analog.

Materials:

  • This compound

  • Tert-butyl pyrrolidine-1-carboxylate (for comparison)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Mass spectrometer with ESI source (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of each analyte at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 5 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The acid is crucial as it ensures efficient protonation of the analyte in the ESI source.

  • Instrumentation Setup (Direct Infusion):

    • Set up the ESI source in positive ionization mode.

    • Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.

    • Load the working solution into a syringe and place it in a syringe pump connected to the ESI source.

    • Set the syringe pump flow rate to 5 µL/min.

  • MS1 Data Acquisition:

    • Set the mass spectrometer to scan a range of m/z 50-500.

    • Acquire a full scan (MS1) spectrum.

    • Verify the presence of the expected [M+H]⁺ ion (m/z 217.1 for the nitrated compound; m/z 172.1 for the analog).

  • MS2 (Tandem MS) Data Acquisition:

    • Set up a product ion scan experiment.

    • Select the m/z value of the [M+H]⁺ ion as the precursor for isolation.

    • Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

    • Ramp the collision energy (e.g., from 10-40 eV) to observe the full range of fragment ions. This energy variation is key to observing both low-energy rearrangements and higher-energy direct cleavages.

    • Acquire the product ion spectrum over a range of m/z 40-220.

  • Data Analysis:

    • Identify the major fragment ions and calculate the corresponding neutral losses.

    • Compare the fragmentation pattern of this compound to that of Tert-butyl pyrrolidine-1-carboxylate, noting the unique fragments derived from the nitro group.

Conclusion

The mass spectrometric analysis of this compound is characterized by predictable and informative fragmentation pathways dominated by its Boc and nitro functional groups. ESI-MS/MS in positive ion mode reliably produces a protonated molecular ion and a rich product ion spectrum upon CID.

By comparing its fragmentation pattern to that of its non-nitrated analog, Tert-butyl pyrrolidine-1-carboxylate, we can definitively assign the characteristic neutral losses of NO₂ (46 Da) and HNO₂ (47 Da) as diagnostic markers for the presence of the nitro group. This comparative approach not only strengthens the structural confirmation of the target molecule but also provides a robust analytical strategy for quality control and reaction monitoring in synthetic and medicinal chemistry workflows.

References

  • Bonnamour, J., Tissot, A., & Tortajada, J. (2009). Gas-phase fragmentation of protonated nitro- and amino-PAHs using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(6), 1135–1146. [Link]

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  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

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A Comparative Guide to Modern Nitrating Agents: From Classical Brute Force to Chemoselective Precision

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitration, the introduction of a nitro (-NO₂) group, is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and energetic materials. For over a century, the field was dominated by classical methods like mixed acid (HNO₃/H₂SO₄), a powerful but often indiscriminate tool. The modern synthetic chemist, however, frequently encounters complex molecules intolerant of such harsh conditions, demanding reagents with greater finesse. This guide provides an in-depth comparison of key nitrating systems, moving from the classical benchmark to milder, more selective modern alternatives. We will dissect the mechanistic underpinnings, comparative performance, and operational protocols for three distinct classes of reagents: the classical Mixed Acid system, the milder electrophilic agent Acetyl Nitrate , and the chemoselective radical reagent tert-Butyl Nitrite (TBN) . This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal nitrating agent, balancing reactivity with the delicate functionalities of their target substrates.

A note on the titular compound: Initial inquiries into Tert-butyl 3-nitropyrrolidine-1-carboxylate revealed that, within the current body of scientific literature, this molecule is utilized as a synthetic building block or intermediate, rather than as a reagent for transferring a nitro group. To provide a more functionally relevant and accurate comparison, this guide will instead focus on established and distinct classes of nitrating agents.

The Landscape of Nitrating Agents: A Mechanistic Overview

The choice of a nitrating agent is fundamentally a choice of mechanism and reactivity. The ideal reagent must be potent enough to react but selective enough to spare sensitive functional groups.

The Classical Standard: Mixed Acid (HNO₃/H₂SO₄)

The combination of concentrated nitric and sulfuric acids is the most traditional and powerful method for electrophilic aromatic substitution (EAS) nitration.[1] Its efficacy lies in the potent dehydrating action of sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) , the true electrophile in this reaction.[2][3]

The mechanism proceeds in two canonical steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4]

  • Electrophilic Attack: The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as the Wheland intermediate or σ-complex.[1][3] A weak base, typically HSO₄⁻ or water, then deprotonates the intermediate to restore aromaticity.

This system is highly effective for robust, deactivated aromatic rings but suffers from major drawbacks:

  • Extreme Acidity: It is incompatible with acid-sensitive substrates.

  • Poor Selectivity: The high reactivity can lead to over-nitration and oxidation of sensitive functional groups.[1]

  • Safety Hazards: The reactions are often highly exothermic and require strict temperature control.[5][6]

Caption: Figure 1: Generation of the Nitronium Ion (NO₂⁺)

A Milder Electrophile: Acetyl Nitrate

For substrates that cannot tolerate the harshness of mixed acid, acetyl nitrate offers a milder alternative. It is typically generated in situ from the reaction of nitric acid with acetic anhydride.[7][8] While still a potent electrophile, it allows for nitration under less acidic conditions and often provides better regioselectivity.[9]

The reaction is believed to proceed via an equilibrium that can generate the nitronium ion, but the overall reactivity is tempered compared to the mixed acid system.[8] However, acetyl nitrate is thermally unstable and can be explosive, demanding careful temperature control during its generation and use.[9][10]

A Modern Chemoselective Reagent: tert-Butyl Nitrite (TBN)

Moving away from purely electrophilic pathways, tert-butyl nitrite (TBN) represents a class of modern reagents that operate through different mechanisms, offering unique selectivity. TBN is particularly effective for the chemoselective mononitration of phenols and tyrosine-containing peptides.[11]

The proposed mechanism involves the initial O-nitrosation of the phenol, followed by homolysis to generate a phenoxy radical and nitrogen dioxide (•NO₂). These radicals then recombine in a process that leads to C-nitration, favoring the ortho position.[11] This pathway avoids strong acids and the highly reactive nitronium ion, making it compatible with a wide range of sensitive functional groups that would be oxidized or degraded by classical methods.[12]

Head-to-Head Comparison: Performance and Selectivity

The true measure of a reagent lies in its performance. The following table summarizes experimental data for the nitration of a common, activated substrate—phenol—to highlight the distinct outcomes achieved with each class of agent.

ParameterMixed Acid (HNO₃/H₂SO₄)Acetyl Nitratetert-Butyl Nitrite (TBN)
Substrate PhenolPhenolPhenol
Active Species Nitronium ion (NO₂⁺)Acetyl Nitrate / NO₂⁺Nitrogen Dioxide radical (•NO₂)
Typical Conditions H₂SO₄, HNO₃, 0-10 °CAc₂O, HNO₃, < 0 °CAcetonitrile, Room Temp
Mechanism Electrophilic Aromatic Sub.Electrophilic Aromatic Sub.Radical Recombination
Yield Moderate (High risk of oxidation/polynitration)Good to ExcellentExcellent
Selectivity Mixture of o- and p-nitrophenol, significant oxidation byproductsPrimarily o- and p-nitrophenolHighly selective for o-mononitration
Safety Concerns Highly corrosive and exothermic; strong oxidant.[6]Thermally unstable, potentially explosive.[10]Volatile; handle in a well-ventilated fume hood.
Substrate Scope Robust aromaticsModerately activated/sensitive aromaticsPhenols, Tyrosines, electron-rich substrates.[11]

Experimental Protocols: A Practical Guide

A protocol's trustworthiness is built on detailed, reproducible steps that explain the causality behind each action.

Protocol 1: Classical Nitration of Benzene with Mixed Acid

This protocol describes the benchmark nitration of benzene, a non-activated substrate requiring a powerful electrophile.

Objective: To synthesize nitrobenzene from benzene using mixed acid.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Benzene

  • Ice-water bath

  • Separatory funnel, round-bottom flask, condenser

Procedure:

  • Prepare the Nitrating Mixture: In a flask cooled in an ice-water bath (0-5 °C), slowly add 15 mL of concentrated H₂SO₄. Causality: This pre-cooling step manages the heat generated upon subsequent addition of nitric acid.

  • Slow Addition of Nitric Acid: To the cooled sulfuric acid, add 10 mL of concentrated HNO₃ dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. This generates the nitronium ion.[1] Causality: Dropwise addition and temperature control are critical to prevent a runaway exothermic reaction and reduce the formation of dangerous nitrogen oxides.

  • Substrate Addition: To the cooled mixed acid, slowly add 10 mL of benzene over 30 minutes, maintaining the temperature below 50-55 °C.[1] Causality: Controlling the temperature limits the rate of reaction and prevents di-nitration.

  • Reaction: After addition is complete, allow the mixture to stir at room temperature for 45-60 minutes to ensure complete reaction.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Causality: This quenches the reaction by diluting the acid and precipitating the organic product.

  • Workup: Transfer the mixture to a separatory funnel. The lower layer (acid) is removed. The organic layer (nitrobenzene) is washed sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield crude nitrobenzene.

Caption: Figure 2: General Nitration Experimental Workflow

Protocol 2: Chemoselective Nitration of Phenol with tert-Butyl Nitrite (TBN)

This protocol demonstrates the use of a modern, selective agent for a sensitive substrate.[11]

Objective: To synthesize 2-nitrophenol from phenol with high selectivity.

Materials:

  • Phenol

  • tert-Butyl Nitrite (TBN)

  • Acetonitrile (CH₃CN)

  • Silica gel for chromatography

Procedure:

  • Dissolve Substrate: In a round-bottom flask, dissolve 1.0 g of phenol in 20 mL of acetonitrile.

  • Add Nitrating Agent: To the stirred solution at room temperature, add 1.5 equivalents of tert-Butyl Nitrite (TBN) dropwise. Causality: The reaction is performed at room temperature, highlighting the milder conditions compared to classical methods. Using a slight excess of TBN ensures complete conversion of the limiting reagent (phenol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: TLC allows for real-time tracking of the consumption of starting material and formation of the product, preventing over-reaction.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TBN.

  • Purification: The crude residue is purified directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-nitrophenol, free from the para-isomer and oxidized byproducts. Causality: Chromatography is essential for separating the desired product from any minor side products and unreacted starting material, ensuring high purity.

Safety and Handling: A Critical Imperative

Nitrating agents are, by nature, high-energy and reactive compounds that demand rigorous safety protocols.[5]

  • Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent.[6][13] All operations must be conducted in a chemical fume hood. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory. Reactions can be highly exothermic and require cooling and slow addition rates to prevent thermal runaway.[5]

  • Acetyl Nitrate: Known to be thermally sensitive and potentially explosive.[10] It should always be generated in situ at low temperatures (typically < 10 °C) and used immediately. It should never be isolated or stored.

  • tert-Butyl Nitrite (TBN): A volatile and flammable liquid. It should be handled in a well-ventilated fume hood away from ignition sources. While less aggressively reactive than mixed acid, it is still a reactive chemical and appropriate PPE should be worn.

The choice of a nitrating agent is a critical decision in synthesis design. While mixed acid remains a viable tool for simple, robust substrates, the demands of modern chemistry—with its emphasis on complexity, efficiency, and safety—have driven the adoption of milder and more selective reagents. Agents like acetyl nitrate provide a middle ground, while specialized reagents such as tert-butyl nitrite offer unique chemoselectivity for sensitive substrates like phenols, operating through non-classical mechanisms. By understanding the fundamental principles, performance characteristics, and safety requirements of each system, researchers can make informed decisions to achieve their synthetic goals with precision and safety.

References

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Navigating the Pyrrolidine Landscape: A Comparative Guide to the Characterization of N-Boc-3-substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the substituted pyrrolidine ring is a cornerstone of molecular design. Its conformational rigidity and capacity for stereospecific functionalization make it a privileged scaffold in a vast array of bioactive molecules. The N-tert-butoxycarbonyl (Boc) protected pyrrolidine framework, in particular, offers a versatile platform for synthetic elaboration. This guide provides a comparative analysis of the characterization data for key 3-substituted N-Boc-pyrrolidines, with a primary focus on the nitro, amino, oxo, and hydroxyl derivatives. A comprehensive understanding of their spectral and physical properties is paramount for unambiguous identification, quality control, and the successful progression of synthetic campaigns.

While a significant body of data exists for many common 3-substituted N-Boc-pyrrolidines, comprehensive experimental characterization data for tert-butyl 3-nitropyrrolidine-1-carboxylate remains elusive in peer-reviewed literature. This guide will therefore present the available information for this key nitro-containing building block and provide a detailed comparative analysis with its well-characterized amino, oxo, and hydroxyl analogues.

The Subject of Inquiry: this compound

This compound, with the chemical identifier CAS 1309581-43-8, represents a valuable synthetic intermediate. The electron-withdrawing nature of the nitro group can activate the C-3 position for nucleophilic substitution or be reduced to the corresponding amine, providing a strategic entry point to a variety of functionalized pyrrolidines.

Known Properties:

PropertyValue
IUPAC Name This compound
CAS Number 1309581-43-8[1]
Molecular Formula C₉H₁₆N₂O₄
Molecular Weight 216.23 g/mol

Due to the absence of published experimental data, a detailed spectral analysis cannot be provided. However, based on its structure, we can predict key features in its spectra relative to its analogues.

A Comparative Analysis of 3-Substituted N-Boc-Pyrrolidines

The following sections provide a detailed comparison of the characterization data for commercially available and well-documented 3-substituted N-Boc-pyrrolidines. This comparative approach will aid researchers in distinguishing between these closely related structures and in monitoring reactions where one is converted to another (e.g., reduction of the nitro or oxo group, or oxidation of the hydroxyl or amino group).

Structural Overview of Compared Compounds

Caption: Chemical structures of the target compound and its key analogs.

Tert-butyl 3-aminopyrrolidine-1-carboxylate

A versatile building block, often used in the synthesis of novel therapeutics. It is commercially available as a racemate and as individual enantiomers.

Table 1: Characterization Data for Tert-butyl 3-aminopyrrolidine-1-carboxylate

ParameterDataSource(s)
CAS Number 186550-13-0 (racemate)[2]
Molecular Formula C₉H₁₈N₂O₂[2]
Molecular Weight 186.25 g/mol [2]
Appearance Colorless to light yellow liquid or solid
Boiling Point 243-244 °C
¹H NMR (CDCl₃) δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[3][4]
¹³C NMR (CDCl₃) δ 154.7, 80.4, 51.1, 46.5, 44.0, 34.0, 28.5
IR (thin film) ν (cm⁻¹) 3360 (N-H), 2975 (C-H), 1695 (C=O, Boc)
Mass Spec (ESI) m/z 187 [M+H]⁺[3][4]

Tert-butyl 3-oxopyrrolidine-1-carboxylate

Also known as N-Boc-3-pyrrolidinone, this ketone is a common precursor for the synthesis of 3-substituted pyrrolidines via nucleophilic addition or reductive amination.

Table 2: Characterization Data for Tert-butyl 3-oxopyrrolidine-1-carboxylate

ParameterDataSource(s)
CAS Number 101385-93-7[4][5]
Molecular Formula C₉H₁₅NO₃[4][5]
Molecular Weight 185.22 g/mol [4][5]
Appearance White to yellow low melting solid
Melting Point 34-38 °C[4]
¹H NMR (CDCl₃) δ 3.80-3.75 (m, 4H), 2.61-2.56 (m, 2H), 1.48 (s, 9H)
¹³C NMR (CDCl₃) δ 205.9, 154.2, 81.0, 52.1, 45.9, 36.3, 28.3
IR (KBr) ν (cm⁻¹) 2978 (C-H), 1750 (C=O, ketone), 1700 (C=O, Boc)
Mass Spec (ESI) m/z 186 [M+H]⁺

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Available as a racemate and as the (R) and (S) enantiomers, this alcohol is a key chiral building block for the synthesis of a wide range of biologically active molecules.

Table 3: Characterization Data for Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

ParameterDataSource(s)
CAS Number 103057-44-9 (racemate)[6]
Molecular Formula C₉H₁₇NO₃[6]
Molecular Weight 187.24 g/mol [6]
Appearance White to off-white crystalline solid
Melting Point 57-63 °C
¹H NMR (CDCl₃) δ 4.40 (br s, 1H), 3.60-3.40 (m, 4H), 2.00-1.85 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃) δ 155.0, 80.0, 70.0, 54.0, 44.0, 34.0, 28.5
IR (KBr) ν (cm⁻¹) 3400 (O-H), 2975 (C-H), 1680 (C=O, Boc)
Mass Spec (ESI) m/z 188 [M+H]⁺

Experimental Protocols

The following are generalized procedures for obtaining the characterization data presented above. The precise parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation (ESI): Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).

Workflow for Characterization of N-Boc-3-Substituted Pyrrolidines

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Physical Properties cluster_3 Data Interpretation & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP BP Boiling Point Purification->BP StructureElucidation Structure Elucidation NMR->StructureElucidation PurityAssessment Purity Assessment NMR->PurityAssessment IR->StructureElucidation MS->StructureElucidation Comparison Comparison to Analogs StructureElucidation->Comparison

Caption: A general workflow for the synthesis, purification, and characterization of N-Boc-3-substituted pyrrolidines.

Conclusion

References

  • BenchChem. (2025). Comparative Analysis of (R)-(-)-N-Boc-3-pyrrolidinol: A Mass Spectrometry Perspective. BenchChem Technical Support Team.
  • Taylor & Francis Group. (2018). Economical synthesis of tert-butyl (S)
  • PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • ChemicalBook. (n.d.). tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

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FT-IR analysis of Tert-butyl 3-nitropyrrolidine-1-carboxylate functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Analysis of Tert-butyl 3-nitropyrrolidine-1-carboxylate: A Comparative Approach

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a pyrrolidine ring, a nitro group, and a tert-butyloxycarbonyl (Boc) protecting group. Verifying the chemical integrity of such intermediates is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive examination of the FT-IR analysis of this compound. We will delve into the theoretical basis for its spectral features, present a robust experimental protocol, and compare the utility of FT-IR with other common analytical techniques, supported by experimental data and authoritative references.

Molecular Structure and Expected Vibrational Modes

The power of FT-IR spectroscopy lies in its ability to detect the characteristic vibrational frequencies of specific covalent bonds within a molecule.[1] The structure of this compound contains three primary functional groups, each with a distinct infrared signature.

  • Nitro Group (-NO₂): This group is characterized by two strong and distinct stretching vibrations due to the resonance between the two nitrogen-oxygen bonds.[2] These are the asymmetric (ν_as) and symmetric (ν_s) stretches, which are among the most easily identifiable peaks in an IR spectrum.[2]

  • Carbamate Group (-N-COO-C(CH₃)₃): As a Boc-protected amine, this group's most prominent feature is the intense carbonyl (C=O) stretching vibration.[3] Additional absorptions arise from C-O and C-N stretching. The presence of the tert-butyl group will also contribute characteristic C-H stretching and bending vibrations.[4]

  • Saturated Heterocycle (Pyrrolidine Ring): The pyrrolidine ring and the attached tert-butyl group contain numerous sp³-hybridized C-H bonds, leading to strong absorption bands just below 3000 cm⁻¹.[5]

The table below summarizes the expected absorption frequencies for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (-NO₂)Asymmetric Stretch (ν_as)1560–1540Strong
Symmetric Stretch (ν_s)1380–1350Strong
Carbamate (Boc)Carbonyl Stretch (ν_C=O)1715–1680Strong
C-O Stretch1300–1200Medium-Strong
C-N Stretch1350-1250Medium
Aliphatic C-HC-H Stretch (sp³)3000–2850Strong
C-H Bend (Scissoring/Rocking)1470–1350Medium-Weak

Table 1: Expected Characteristic IR Absorption Frequencies for this compound.[2][6][7]

Experimental Protocol for FT-IR Analysis

A reliable FT-IR spectrum is contingent upon meticulous sample preparation and proper instrument operation. The following protocol outlines a validated workflow for the analysis of a solid sample like this compound.

Methodology: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is often preferred for solid powders due to its minimal sample preparation requirements and high reproducibility.[8] It involves pressing the sample directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide).

Step-by-Step Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a crucial step to subtract the absorbance of the ambient atmosphere (primarily CO₂ and water vapor) and the crystal itself from the sample spectrum.[1]

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[9]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

Alternative Method: KBr Pellet Technique

The Potassium Bromide (KBr) pellet method is a traditional transmission technique. It involves grinding the sample with IR-transparent KBr powder and pressing the mixture into a thin, transparent pellet.[10][11] While capable of producing high-quality spectra, it is more labor-intensive and susceptible to issues if the sample is not perfectly dry, as water has strong IR absorption bands.[11]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition & Processing cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Collect_BG 2. Collect Background Spectrum Clean_Crystal->Collect_BG Apply_Sample 3. Apply Solid Sample Collect_BG->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Collect_Sample 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data 6. Background Subtraction & Baseline Correction Collect_Sample->Process_Data Interpret 7. Interpret Spectrum & Assign Peaks Process_Data->Interpret

Caption: Workflow for FT-IR Analysis using the ATR method.

Spectral Analysis and Discussion

A representative FT-IR spectrum of this compound would exhibit several strong, characteristic bands that confirm its structure.

  • C-H Stretching Region (3000–2850 cm⁻¹): A series of strong peaks are observed in this region, corresponding to the symmetric and asymmetric stretching vibrations of the numerous sp³ C-H bonds in the pyrrolidine ring and the tert-butyl group.[5]

  • Carbonyl (C=O) Stretch (~1695 cm⁻¹): The most intense absorption in the spectrum is typically the C=O stretch from the carbamate group.[3] Its position around 1695 cm⁻¹ is characteristic of a Boc-protecting group. This peak serves as a definitive marker for the successful installation of the Boc group.

  • Nitro (-NO₂) Asymmetric and Symmetric Stretches (~1550 cm⁻¹ and ~1360 cm⁻¹): Two distinct, strong bands confirm the presence of the nitro group. The asymmetric stretch appears around 1550 cm⁻¹, while the symmetric stretch is found near 1360 cm⁻¹.[2] The high intensity of these bands is due to the large change in dipole moment during the vibration of the polar N-O bonds.[2]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending, C-O and C-N stretching, and other skeletal vibrations.[6] While individual peak assignment can be challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification. Notable peaks in this region include strong C-O stretching from the carbamate ester linkage (around 1250-1150 cm⁻¹) and C-H bending vibrations from the tert-butyl group (around 1370 cm⁻¹).

Comparison with Alternative Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation relies on complementary techniques. No single method provides all the necessary information.

TechniqueInformation Provided for this compoundStrengthsLimitations
FT-IR Spectroscopy Confirms presence of -NO₂, C=O (carbamate), and aliphatic C-H groups.Fast, non-destructive, excellent for functional group identification.Provides no information on molecular connectivity or stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Details the carbon-hydrogen framework, showing distinct signals for the pyrrolidine ring protons, the tert-butyl singlet, and the effect of the nitro group on adjacent protons.Unambiguously determines molecular connectivity and relative stereochemistry.Slower analysis time, requires more sample, and more expensive instrumentation.
Mass Spectrometry (MS) Determines the molecular weight, confirming the molecular formula. Fragmentation patterns can provide structural clues (e.g., loss of the tert-butyl group).Extremely sensitive, provides exact molecular weight (HRMS).Does not distinguish between isomers, provides limited functional group information directly.
Elemental Analysis Provides the percentage composition of C, H, and N, used to confirm the empirical formula.Confirms elemental composition and sample purity.Gives no structural information.

This comparison highlights that FT-IR, NMR, and MS are not competitors but rather synergistic partners in structural analysis. An FT-IR scan can quickly confirm a reaction's success (e.g., the appearance of the nitro and carbamate bands), while NMR and MS are used to fully characterize the final product's precise structure and confirm its molecular formula.

Conclusion

FT-IR spectroscopy is an indispensable tool for the analysis of this compound. The technique provides a rapid and definitive confirmation of the molecule's core functional groups—the nitro group and the Boc-carbamate—through their strong and characteristic absorption bands. The experimental workflow, particularly using the ATR method, is straightforward and yields reliable, reproducible results. While FT-IR excels at functional group identification, it is crucial to recognize its role within a broader analytical strategy. For unambiguous structure determination and characterization, the data from FT-IR should be integrated with insights from NMR spectroscopy and Mass Spectrometry, ensuring the highest level of scientific rigor in research and development.

References

  • PubChem. Tert-butyl 1-nitrosopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • ResearchGate. Comparison of the FT-IR spectra of the three tri-carbamates. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • NISCAIR. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • PubMed. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. [Link]

  • ASHP. Functional Group Characteristics and Roles. [Link]

  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry I, Lumen Learning. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Calgary. Functional Groups. [Link]

  • National Institute of Standards and Technology. Phenol, p-tert-butyl-. [Link]

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Purity assessment of Tert-butyl 3-nitropyrrolidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of Tert-butyl 3-nitropyrrolidine-1-carboxylate by High-Performance Liquid Chromatography

In the landscape of pharmaceutical synthesis and drug development, the chemical and stereochemical purity of building blocks is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This compound, a key chiral intermediate, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall success of a synthetic campaign.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and compare HPLC with orthogonal techniques to provide a holistic framework for researchers, scientists, and drug development professionals.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[1] Its widespread adoption is due to its high resolution, sensitivity, and applicability to a vast range of compounds, particularly non-volatile and thermally labile molecules like our compound of interest.[2] For this compound, two forms of HPLC are critical: reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity.

Part 1: Assessment of Chemical Purity via Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later. This method is ideal for separating the main compound from process-related impurities such as starting materials, by-products, or degradation products.

Anticipated Impurities

A robust analytical method must be able to separate the main analyte from its potential impurities. Based on common synthetic routes, likely impurities for this compound include:

  • Starting Materials: e.g., Tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[3]

  • Over-reacted Species: Dinitro or other substituted pyrrolidine derivatives.

  • By-products: Such as the corresponding amino compound (Tert-butyl 3-aminopyrrolidine-1-carboxylate) if the nitro group is inadvertently reduced.[4]

  • Degradants: Hydrolysis of the Boc-protecting group, leading to 3-nitropyrrolidine.

Experimental Protocol: RP-HPLC

This protocol is a robust starting point for method development, designed for specificity and reliability.

  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector is suitable. UHPLC systems offer significant advantages in speed and resolution.[5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a versatile first choice.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for protonating silanol groups on the stationary phase and the analyte, ensuring sharp, symmetrical peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[6]

    • Gradient Elution: A gradient is necessary to elute compounds with a range of polarities and to ensure any highly retained impurities are washed from the column.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.5 min: 95% to 5% B

      • 18.5-22 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.

    • Detection Wavelength: 210 nm. The tert-butoxycarbonyl (Boc) group provides UV absorbance at low wavelengths, allowing for sensitive detection.[7]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the column.

Workflow for RP-HPLC Purity Analysis

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result SamplePrep Weigh Sample Dissolve in Diluent (1 mg/mL) Filter (0.22 µm) Injection Inject Sample onto C18 Column SamplePrep->Injection Gradient Gradient Elution (Water/ACN + 0.1% FA) Injection->Gradient Detection UV Detection (210 nm) Gradient->Detection Integration Integrate Peak Areas in Chromatogram Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation PurityReport Purity Report Calculation->PurityReport

Caption: Workflow for RP-HPLC purity assessment.

Part 2: Assessment of Enantiomeric Purity via Chiral HPLC

The "3" position of the pyrrolidine ring is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often required to use a single enantiomer. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[8]

The separation mechanism relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds, including N-Boc protected intermediates.[9]

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point. (e.g., Daicel CHIRALPAK® AD-H or Phenomenex Lux® Amylose-1).

    • Mobile Phase: Chiral separations are often performed in normal-phase mode. A typical mobile phase is a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like Isopropanol (IPA). A starting ratio of 90:10 (n-Hexane:IPA) is common. The ratio is optimized to achieve baseline separation (Rs > 1.5).

    • Elution Mode: Isocratic (constant mobile phase composition).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in the mobile phase.

    • Ensure the sample is fully dissolved. Filtration is recommended.

Principle of Chiral Separation

Caption: Enantiomers interact differently with the CSP, leading to separation.

Part 3: Orthogonal and Confirmatory Techniques

While HPLC is powerful, relying on a single technique is not advisable. Orthogonal methods, which rely on different separation or detection principles, are essential for a comprehensive purity assessment and are often required by regulatory bodies.[10]

Parameter RP-HPLC (UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning.[1]Separation of volatile compounds by boiling point, with mass-based identification.[5]HPLC separation coupled with mass-based detection for identification.[5]Absolute quantification by comparing analyte signal integral to a certified internal standard.[7]
Primary Use Quantifying main component and non-volatile impurities.Identifying and quantifying residual solvents and volatile impurities.Identifying unknown impurities by providing mass-to-charge ratio (m/z).Determining absolute purity (assay) without needing a specific reference standard of the analyte.
Advantages Robust, reproducible, high-resolution, widely available.Extremely sensitive and specific for volatile compounds.Provides structural information (molecular weight) for impurity identification.Primary method, high precision, non-destructive.
Limitations Does not provide structural information for unknown peaks.Only for thermally stable and volatile compounds; derivatization may be needed.Quantification can be complex due to varying ionization efficiencies.Lower sensitivity for trace impurities compared to chromatography.
Application for this Compound Excellent. The primary tool for routine purity checks.Good. Essential for residual solvent analysis as per ICH Q3C guidelines.[11]Excellent. Crucial for identifying unknown peaks seen in the HPLC-UV chromatogram.Good. Ideal for certifying the purity of a reference standard lot.
Brief Protocols for Orthogonal Methods
  • GC-MS for Residual Solvents:

    • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

    • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF).

    • Method: Utilize a standard USP <467> method, which involves heating the vial to drive solvents into the headspace, followed by injection onto a suitable capillary column (e.g., DB-624).[11] The MS detector provides definitive identification of the solvents.

  • LC-MS for Impurity Identification:

    • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight).

    • Method: Use the same chromatographic conditions as the RP-HPLC method. The MS detector, running in parallel with the UV detector, will provide mass data for each peak that elutes from the column, aiding in the structural elucidation of unknown impurities.

Part 4: The Imperative of Method Validation

A developed analytical method is only reliable if it is validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[12] All purity assessment methods must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed through recovery studies.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[12]

Conclusion

The purity assessment of this compound is a multi-faceted task that requires a thoughtful and systematic approach. While Reversed-Phase HPLC serves as the primary workhorse for determining chemical purity and Chiral HPLC is indispensable for confirming enantiomeric integrity, a truly comprehensive analysis is only achieved through the use of orthogonal methods. GC-MS is non-negotiable for controlling residual solvents, and LC-MS provides invaluable information for identifying unknown impurities discovered during routine analysis. Finally, every method employed must be rigorously validated according to ICH guidelines to ensure the generation of trustworthy and reproducible data, underpinning the quality and safety of the medicines developed from this critical intermediate.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]

  • International Conference on Harmonisation. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467. [Link]

  • Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024. [Link]

  • Shabir, G.A. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. 2003. [Link]

  • Patel, M., et al. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. 2020. [Link]

  • Welch, C. J., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. 2017. [Link]

  • El-Shaheny, R., et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health (NIH). 2020. [Link]

  • Agilent Technologies. PURITY AND IMPURITY ANALYSIS. [Link]

  • Ghugare, P.S., Kumar, S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. The Pharma Innovation. 2025. [Link]

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  • Sobańska, A., et al. VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica. 2008. [Link]

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A Comparative Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate and Tert-butyl 3-aminopyrrolidine-1-carboxylate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Two Key Pyrrolidine Building Blocks in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the pyrrolidine scaffold is a cornerstone, integral to the architecture of numerous pharmaceuticals and bioactive molecules. Its prevalence stems from its favorable physicochemical properties, including aqueous solubility and metabolic stability, which are highly desirable in drug candidates. Within the diverse portfolio of pyrrolidine-based building blocks, tert-butyl 3-nitropyrrolidine-1-carboxylate and its corresponding amine derivative, tert-butyl 3-aminopyrrolidine-1-carboxylate, represent a critical precursor-product pair. This guide provides a comprehensive comparison of these two compounds, offering insights into their synthesis, chemical properties, and applications, supported by experimental data to inform researchers in their synthetic endeavors.

At a Glance: Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is paramount for their effective use in the laboratory. The introduction of the nitro group significantly alters the electronics and physical characteristics of the pyrrolidine ring compared to the amino-substituted analog.

PropertyThis compoundTert-butyl 3-aminopyrrolidine-1-carboxylate
Molecular Formula C₉H₁₆N₂O₄C₉H₁₈N₂O₂[1]
Molecular Weight 216.23 g/mol 186.25 g/mol [1]
CAS Number 1408074-75-8[2]186550-13-0[1]
Boiling Point Not available257.4±33.0 °C (Predicted)
Density Not available1.022 g/cm³

The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen ren-ders both molecules amenable to a wide range of synthetic transformations by preventing unwanted side reactions at the nitrogen atom. The choice between the nitro and amino variant fundamentally depends on the desired synthetic pathway and the target molecule's functional group compatibility.

The Synthetic Keystone: From Nitro to Amino

The transformation of this compound to tert-butyl 3-aminopyrrolidine-1-carboxylate is a pivotal reduction reaction. The nitro group, being a strong electron-withdrawing group, serves as a masked amine. Its reduction to the electron-donating amino group is a common and crucial step in many synthetic routes. This conversion can be achieved through various established methodologies, with catalytic hydrogenation being one of the most efficient and clean approaches.

Caption: Figure 1. General scheme for the reduction of the nitro to the amino pyrrolidine.

Experimental Protocol: Catalytic Hydrogenation

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis.[3][4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method due to its high efficiency and the clean nature of the reaction, where the only byproduct is water.[3]

Objective: To synthesize tert-butyl 3-aminopyrrolidine-1-carboxylate from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound in a minimal amount of methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically around 10 mol% relative to the substrate.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]

  • Wash the filter cake with a small amount of the solvent used for the reaction.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude tert-butyl 3-aminopyrrolidine-1-carboxylate.[1]

  • If necessary, the crude product can be purified by silica gel column chromatography.[1]

Expected Yield: High yields, often exceeding 80%, are expected for this transformation.[1]

Spectroscopic Characterization: A Comparative Look

The conversion of the nitro to the amino group results in distinct changes in the spectroscopic signatures of the molecule.

¹H NMR Spectroscopy

For tert-butyl 3-aminopyrrolidine-1-carboxylate, a characteristic singlet for the nine protons of the tert-butyl group is observed around 1.46 ppm. The protons on the pyrrolidine ring appear as multiplets between 1.65 and 3.65 ppm.[1]

Mass Spectrometry

The mass spectrum of tert-butyl 3-aminopyrrolidine-1-carboxylate typically shows a prominent [M+H]⁺ peak at m/z 187.[1] For the nitro analog, the expected [M+H]⁺ peak would be at m/z 217, reflecting the difference in molecular weight.

Applications in Drug Discovery and Development

Both molecules are valuable building blocks, but their utility is dictated by the functional group they carry.

  • This compound : This compound serves as a stable precursor to the corresponding amine. The nitro group's inertness to many reaction conditions allows for the modification of other parts of a molecule before its strategic reduction to the amine.

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate : As a chiral amine, this compound is a highly sought-after building block in the synthesis of a wide array of pharmaceutical agents. The primary amine provides a nucleophilic handle for the introduction of various substituents through reactions such as acylation, alkylation, and reductive amination. Its presence is crucial for forming key interactions with biological targets. The pyrrolidine ring itself is a common motif in many biologically active compounds.

Caption: Figure 2. The role of the nitro and amino pyrrolidines in the drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling both compounds.

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate : This compound is classified as a skin and eye irritant. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses.

  • This compound : While specific hazard information is not detailed in the provided search results, nitro compounds, in general, should be handled with care as they can be energetic. It is prudent to consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound and tert-butyl 3-aminopyrrolidine-1-carboxylate are a versatile pair of synthetic intermediates. The nitro compound serves as a stable and protected precursor, allowing for diverse chemical manipulations before its conversion to the highly functional amino derivative. The amino compound, in turn, is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. The choice between these two reagents is a strategic one, guided by the overall synthetic plan and the specific requirements of the target molecule. A thorough understanding of their properties and the key reductive transformation that connects them is essential for any researcher working in the field of organic and medicinal chemistry.

References

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

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A Senior Application Scientist's Guide to the Spectral Data Comparison of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of numerous natural products, pharmaceuticals, and catalysts.[1] Its non-planar, puckered structure allows for a rich stereochemical landscape, making the precise characterization of its derivatives a critical task for researchers, scientists, and drug development professionals.[1] This guide provides an in-depth, comparative analysis of the spectral data of pyrrolidine derivatives obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind spectral features and providing detailed experimental protocols, this document serves as a practical reference for the unambiguous structural elucidation and comparison of this vital class of molecules.

The Pyrrolidine Scaffold: A Spectroscopic Overview

The power of spectroscopic methods lies in their ability to provide a detailed electronic and vibrational fingerprint of a molecule. For pyrrolidine derivatives, these techniques are indispensable for confirming identity, assessing purity, and determining three-dimensional structure. Each technique probes different aspects of the molecule's constitution:

  • NMR Spectroscopy reveals the connectivity and spatial arrangement of atoms.

  • Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

  • IR Spectroscopy identifies the functional groups present.

  • UV-Vis Spectroscopy provides information on electronic transitions, particularly in derivatives containing chromophores.

This guide will dissect each of these techniques, offering a comparative analysis of how substituent effects on the pyrrolidine ring manifest in the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of pyrrolidine derivatives.[2] It provides detailed information on the chemical environment, connectivity, and stereochemistry of the molecule.

Causality in NMR: Why Pyrrolidines Behave the Way They Do

The pyrrolidine ring is not flat; it exists in a dynamic equilibrium of puckered conformations (envelope and twist forms). This conformational flexibility, along with the electronegativity of the nitrogen atom and the influence of substituents, governs the chemical shifts and coupling constants observed in the NMR spectrum.[3] The nitrogen atom's lone pair and its ability to participate in hydrogen bonding or coordination can also significantly impact the electronic environment of the ring protons and carbons.[4]

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum provides a wealth of information about the pyrrolidine ring.

  • Chemical Shifts (δ): The protons on the pyrrolidine ring typically resonate in the range of 1.5-3.5 ppm.

    • α-Protons (C2-H and C5-H): These are adjacent to the nitrogen atom and are therefore deshielded, typically appearing further downfield (δ ≈ 2.5-3.5 ppm) compared to the β-protons.

    • β-Protons (C3-H and C4-H): These are more shielded and resonate at a higher field (δ ≈ 1.5-2.5 ppm).

  • Substituent Effects:

    • N-Substitution: An electron-withdrawing group on the nitrogen (e.g., an acyl group) will deshield the α-protons, shifting them further downfield. Conversely, an electron-donating group will have a shielding effect.

    • C-Substitution: The position and nature of substituents on the carbon framework will significantly alter the chemical shifts of adjacent and geminal protons. For example, a hydroxyl group at C3 will deshield the proton at that position.

  • Coupling Constants (J): The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons and provides information on connectivity. The magnitude of the coupling constant can help determine the dihedral angle between protons, which is crucial for stereochemical assignments.[3]

Table 1: Comparative ¹H NMR Data for Representative Pyrrolidine Derivatives (in CDCl₃)

CompoundC2-H (ppm)C3-H (ppm)C4-H (ppm)C5-H (ppm)N-H/N-R (ppm)Reference(s)
Pyrrolidine~2.84 (t)~1.73 (quint)~1.73 (quint)~2.84 (t)~1.5 (br s)[5]
N-Acetyl-2-pyrrolidoneN/A~2.0 (m)~2.4 (t)~3.8 (t)2.5 (s, CH₃)[6]
(S)-3-Hydroxypyrrolidine~3.0-3.2 (m)~4.4 (m)~1.8-2.0 (m)~2.8-3.0 (m)~2.5 (br s)[7]
L-Proline (in D₂O)~4.1 (dd)~2.0-2.2 (m)~2.0-2.2 (m)~3.3-3.4 (m)N/A[8]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule.[9]

  • Chemical Shifts (δ):

    • α-Carbons (C2 and C5): These are deshielded by the adjacent nitrogen and typically resonate in the range of 45-60 ppm.

    • β-Carbons (C3 and C4): These are more shielded and appear at a higher field, generally between 20-35 ppm.

  • Substituent Effects: Similar to ¹H NMR, electron-withdrawing groups will shift carbon signals downfield, while electron-donating groups cause an upfield shift.[10] The presence of a carbonyl group, as in pyrrolidinones, will result in a significant downfield shift for the carbonyl carbon (δ > 170 ppm).[11]

Table 2: Comparative ¹³C NMR Data for Representative Pyrrolidine Derivatives (in CDCl₃)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)Reference(s)
Pyrrolidine47.125.725.747.1N/A[12]
N-Acetyl-2-pyrrolidoneN/A31.018.245.7C=O (acetyl): 169.5, CH₃: 23.9, C=O (ring): 175.0[6]
(S)-3-Hydroxypyrrolidine56.070.035.046.0N/A[7]
L-Proline (in D₂O)61.029.024.046.0C=O: 175.0[8]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrrolidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to singlets for each unique carbon.

    • For more complex structures, 2D NMR experiments like COSY (for H-H correlations), HSQC (for direct C-H correlations), and HMBC (for long-range C-H correlations) are invaluable for unambiguous assignments.[13][14]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pyrrolidine Derivative NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Processing (FT, Phasing) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Structural Elucidation Processing->Analysis

Caption: Workflow for NMR analysis of pyrrolidine derivatives.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[15]

Causality in MS: The Logic of Fragmentation

In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation, breaking at its weakest bonds to form smaller, more stable ions. The fragmentation of pyrrolidine derivatives is typically directed by the nitrogen atom. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common and diagnostic fragmentation pathway for amines.[16]

Interpreting the Mass Spectra of Pyrrolidine Derivatives
  • Molecular Ion (M⁺•): For simple pyrrolidines, the molecular ion peak is usually observable. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[17]

  • Key Fragmentation Pathways:

    • α-Cleavage: The most characteristic fragmentation of pyrrolidines involves the loss of a hydrogen atom from the α-carbon, followed by cleavage of the C-C bond on the opposite side of the ring, leading to a stable iminium ion. For unsubstituted pyrrolidine (MW=71), a major fragment is observed at m/z 70.[18]

    • Loss of Substituents: Substituents on the ring can be lost as neutral molecules or radicals, leading to characteristic fragment ions. For example, N-benzylpyrrolidines often show a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).[19]

Table 3: Common Mass Spectral Fragments for Substituted Pyrrolidines

Substituent TypeCommon Fragment Ion (m/z)Interpretation
Unsubstituted70[M-H]⁺
N-Methyl84, 57[M-H]⁺, α-cleavage with loss of ethylene
N-Benzyl91Tropylium ion (C₇H₇⁺)
2-Carboxy (Proline)70Loss of COOH group
Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the components of the sample before they enter the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample is typically ionized by electron impact (EI).

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Comparison with spectral libraries can aid in identification.[18]

MS_Workflow cluster_prep Sample Preparation & Injection cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Dilute Sample GC Gas Chromatograph Sample->GC Ion_Source Ionization (EI) GC->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Interpretation Identify M⁺• & Fragments Mass_Spectrum->Interpretation

Caption: Workflow for GC-MS analysis of pyrrolidine derivatives.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[20] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Characteristic IR Absorptions of Pyrrolidine Derivatives
  • N-H Stretch: Secondary amines show a moderate absorption in the range of 3300-3500 cm⁻¹.[21] This band can be broadened by hydrogen bonding.

  • C-H Stretch: The C-H stretching vibrations of the CH₂ groups in the ring appear just below 3000 cm⁻¹. Typically, you will see absorptions between 2850 and 2960 cm⁻¹.[21]

  • C-N Stretch: This vibration occurs in the 1020-1250 cm⁻¹ region.

  • C=O Stretch: This is a very strong and sharp absorption that is highly diagnostic for derivatives like pyrrolidinones and N-acyl pyrrolidines. It typically appears in the range of 1650-1750 cm⁻¹.[11]

  • O-H Stretch: For hydroxylated pyrrolidines, a broad and strong absorption will be present in the 3200-3600 cm⁻¹ region due to the hydroxyl group.

Table 4: Key IR Frequencies for Pyrrolidine Derivatives

Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
N-H (secondary amine)Stretch3300 - 3500Moderate
C-H (alkane)Stretch2850 - 2960Strong
C-NStretch1020 - 1250Moderate
C=O (amide/ketone)Stretch1650 - 1750Strong, Sharp
O-H (alcohol)Stretch3200 - 3600Strong, Broad
Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: For liquid samples, place a drop directly onto the attenuated total reflectance (ATR) crystal. For solid samples, place a small amount of the solid on the crystal and apply pressure.

  • Data Acquisition: Record a background spectrum (of the empty ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is generally less informative for the structural elucidation of the basic pyrrolidine ring, as saturated amines do not have strong chromophores that absorb in the typical UV-Vis range (200-800 nm).[22] However, this technique becomes very useful when the pyrrolidine ring is attached to a chromophoric system, such as an aromatic ring or a conjugated system.[23][24] In such cases, the pyrrolidine can act as an auxochrome, modifying the absorption maximum (λmax) and molar absorptivity (ε) of the chromophore.

Comparative Analysis in Practice: Differentiating Isomers

A common challenge in synthetic chemistry is the differentiation of isomers. Spectroscopic methods are paramount in this regard.

  • Regioisomers: Consider 2-substituted vs. 3-substituted pyrrolidines.

    • ¹H NMR: The chemical shifts and coupling patterns of the ring protons will be distinctly different. For a 2-substituted pyrrolidine, the proton at C2 will be a multiplet, and the symmetry of the ring is broken. In a 3-substituted pyrrolidine, the proton at C3 will be shifted, and depending on the substituent, may simplify the signals for the C2 and C5 protons.

    • ¹³C NMR: The number of signals and their chemical shifts will clearly distinguish between the two.

    • MS: The fragmentation patterns may differ significantly due to the different positions of the substituent influencing the cleavage pathways.

  • Stereoisomers: Differentiating enantiomers requires a chiral environment, such as a chiral NMR solvent or shift reagent. Diastereomers, however, have different physical properties and will exhibit distinct NMR spectra. The coupling constants and Nuclear Overhauser Effect (NOE) data are particularly useful for determining relative stereochemistry.[3][14]

Conclusion

The comprehensive analysis of spectral data is a self-validating system for the structural characterization of pyrrolidine derivatives. By judiciously applying NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently determine the structure, purity, and stereochemistry of these important molecules. This guide has provided a framework for understanding the causal relationships between molecular structure and spectral output, empowering scientists in their research and development endeavors.

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A Comparative Guide to the Structural Validation of Tert-butyl 3-nitropyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. Tert-butyl 3-nitropyrrolidine-1-carboxylate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key building blocks in the synthesis of more complex bioactive molecules. The introduction of a nitro group and the presence of a chiral center at the 3-position of the pyrrolidine ring necessitate a multi-faceted analytical approach to ensure structural integrity, purity, and stereochemistry.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound derivatives. We will delve into the "why" behind experimental choices, offering field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), with a concluding perspective on the definitive structural elucidation offered by X-ray Crystallography.

The Imperative of Orthogonal Validation

No single analytical technique can unequivocally confirm the structure of a complex organic molecule. An orthogonal approach, employing multiple techniques that probe different molecular properties, is essential for building a comprehensive and trustworthy data package. For this compound derivatives, this is particularly crucial due to the potential for isomerism and the electronic effects of the nitro group.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS HPLC HPLC Analysis (Purity & Enantiomeric Excess) Purification->HPLC Xray X-ray Crystallography (Absolute Configuration) NMR->Xray If crystalline HPLC->Xray If crystalline

Figure 1: A typical workflow for the synthesis and structural validation of this compound derivatives, emphasizing the complementary nature of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The large singlet of the tert-butyl group is a characteristic feature.[1]

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The presence of the nitro group will significantly deshield the adjacent carbon (C3).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) proton-carbon correlations.[2][3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) is preferable.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. However, if the compound has limited solubility or if exchangeable protons (e.g., N-H) are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. If signal assignments are ambiguous, proceed with 2D NMR experiments.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).[5]

Data Interpretation and Comparative Analysis

The chemical shifts in the pyrrolidine ring are highly sensitive to the nature and position of substituents. The electron-withdrawing nitro group at the 3-position will cause a significant downfield shift of the C3 proton and carbon.

Nucleus Typical Chemical Shift Range (ppm) Expected Multiplicity (in simple derivatives) Key Correlations
tert-Butyl Protons (9H)1.4 - 1.6sHMBC to the carbonyl carbon
Pyrrolidine Protons2.0 - 4.0mCOSY correlations between adjacent protons
C3-H~4.5 - 5.0mDownfield due to the nitro group
tert-Butyl Carbons (3 x CH₃)~28qHSQC to the tert-butyl protons
tert-Butyl Quaternary Carbon~80sHMBC to the tert-butyl protons
Pyrrolidine Carbons45 - 60t or dHSQC to their respective protons
C3~85 - 95dDownfield due to the nitro group
Carbonyl Carbon~154sHMBC to the tert-butyl protons

Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges and key correlations for this compound.

NMR_Connectivity cluster_structure This compound cluster_correlations Key NMR Correlations Structure tBu_H t-Butyl H (~1.5 ppm) tBu_C t-Butyl C (~28, 80 ppm) tBu_H->tBu_C HSQC CO C=O (~154 ppm) tBu_H->CO HMBC C3_H C3-H (~4.8 ppm) C3_C C3-C (~90 ppm) C3_H->C3_C HSQC Ring_H Ring Protons Ring_H->Ring_H COSY Ring_C Ring Carbons Ring_H->Ring_C HSQC

Figure 2: A diagram illustrating the key 2D NMR correlations expected for this compound, which are crucial for unambiguous structural assignment.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound, offering a direct confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by revealing characteristic fragmentation patterns.

Causality Behind Experimental Choices in MS
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation in the source.[6]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for determining the accurate mass and, consequently, the elemental formula.

  • Tandem MS (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions. For nitro compounds, the loss of the nitro group (NO₂) is a common fragmentation pathway.[7] The loss of the tert-butyl group is also expected.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: While direct infusion is possible, coupling the mass spectrometer to an HPLC system (LC-MS) allows for the analysis of the purified compound and can provide purity information. A C18 reversed-phase column is a good starting point.[8]

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI positive mode is generally preferred for these compounds.

    • Scan Mode: Full scan mode to detect the molecular ion.

    • MS/MS: If fragmentation data is desired, perform a product ion scan on the isolated molecular ion.

Data Interpretation and Comparative Analysis

The primary ion observed in the full scan ESI-MS spectrum should correspond to the protonated molecule [M+H]⁺. The measured accurate mass should be within 5 ppm of the calculated mass for the expected elemental formula.

Ion Calculated m/z (for C₉H₁₆N₂O₄) Expected Fragmentation Losses
[M+H]⁺217.1183-
[M-NO₂]⁺171.1281Loss of the nitro group
[M-C₄H₈]⁺161.0608Loss of isobutylene from the tert-butyl group
[M-Boc+H]⁺117.0658Loss of the Boc protecting group

Table 2: Predicted m/z values and major fragmentation pathways for this compound in positive ion ESI-MS.

MS_Fragmentation Parent [M+H]⁺ m/z 217.12 Frag1 [M-NO₂]⁺ m/z 171.13 Parent->Frag1 - NO₂ Frag2 [M-C₄H₈]⁺ m/z 161.06 Parent->Frag2 - C₄H₈ Frag3 [M-Boc+H]⁺ m/z 117.07 Parent->Frag3 - Boc

Figure 3: A simplified fragmentation pathway for this compound, highlighting the expected neutral losses that aid in structural confirmation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Chirality

HPLC is the workhorse for determining the purity of a synthesized compound. For chiral molecules like the 3-substituted pyrrolidines, chiral HPLC is essential for determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Causality Behind Experimental Choices in HPLC
  • Reversed-Phase HPLC: For purity analysis, a C18 column with a mobile phase gradient of water and acetonitrile (often with an additive like formic acid or TFA) is a standard and effective method.

  • Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for a wide range of compounds.[9][10] The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases will depend on the specific CSP and the analyte.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
  • Column Selection: Screen a few polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under both normal-phase and reversed-phase conditions.[11]

  • Mobile Phase Optimization (Normal Phase):

    • Start with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v).

    • If resolution is poor, adjust the ratio of the polar modifier (isopropanol).

    • For basic compounds, adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[11]

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution.[9]

  • Detection: UV detection at a wavelength where the compound has significant absorbance is typically used.

Data Interpretation and Comparative Analysis

A successful chiral separation will show two distinct peaks for the two enantiomers. The enantiomeric excess can be calculated from the peak areas.

Technique Information Obtained Typical Conditions Key Considerations
Reversed-Phase HPLC PurityC18 column, Water/Acetonitrile gradientPeak area percentage of the main peak
Chiral HPLC Enantiomeric ExcessChiral stationary phase (e.g., polysaccharide-based), Normal or reversed-phase mobile phaseBaseline resolution of enantiomeric peaks

Table 3: Comparison of HPLC methods for the analysis of this compound derivatives.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[12][13] This technique is the gold standard for structural validation.

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality crystals is often the most challenging step.[14]

  • Purification: The compound must be of very high purity.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a dust-free environment.[15]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction data is collected and analyzed to solve the structure. The resulting electron density map reveals the precise position of each atom in the molecule.

Conclusion

References

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The Nitro Effect: A Comparative Guide to the Biological Activity of Nitrated vs. Non-Nitrated Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolidine ring is a familiar and highly valued scaffold. Its three-dimensional structure and stereochemical versatility have cemented its status as a "privileged" motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] However, the true potential of this scaffold is often unlocked through strategic functionalization. This guide provides an in-depth technical comparison of the biological activity of pyrrolidines when functionalized with a nitro group versus their non-nitrated counterparts. We will explore how this small but powerful chemical entity can dramatically alter the therapeutic profile of the pyrrolidine core, with a focus on anticancer and antibacterial applications, supported by experimental data and detailed protocols.

The Pyrrolidine Scaffold: A Foundation for Bioactivity

The five-membered saturated nitrogen heterocycle, pyrrolidine, offers a unique non-planar structure that allows for the precise spatial orientation of substituents, a critical factor for effective interaction with biological targets.[2][3] This inherent three-dimensionality, a stark contrast to flat aromatic rings, enables a more comprehensive exploration of pharmacophore space.[2][3] Pyrrolidine derivatives have demonstrated a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The Impact of Nitration: Enhancing Potency and Tuning Activity

The introduction of a nitro group (–NO2), a potent electron-withdrawing moiety, can profoundly influence the physicochemical properties of the pyrrolidine scaffold. This, in turn, can lead to significant changes in biological activity.[7][8] The nitro group can enhance the molecule's interaction with biological targets, alter its metabolic stability, and even introduce novel mechanisms of action.[8][9]

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitro-containing compounds is contingent upon the bioreduction of the nitro group within the target cells.[8][9] This process, often catalyzed by nitroreductase enzymes present in both mammalian and microbial cells, generates a cascade of reactive intermediates, including nitroso and hydroxylamino derivatives, as well as nitro radical anions.[7] These reactive species can induce cellular damage through various mechanisms:

  • DNA Damage: The reduced nitro species can covalently bind to DNA, leading to strand breaks and inhibition of replication, a key mechanism in anticancer and antibacterial activity.[8][9]

  • Oxidative Stress: The reduction of the nitro group can lead to the formation of reactive oxygen species (ROS), such as the superoxide anion, which can cause widespread damage to cellular components.[7]

  • Enzyme Inhibition: The reactive intermediates can interact with and inhibit the function of essential enzymes within the cell.

This bioactivation is a crucial aspect of the selective toxicity of some nitroaromatic drugs.[7]

Comparative Biological Activity: Anticancer and Antibacterial Effects

The following sections present a comparative analysis of the anticancer and antibacterial activities of nitrated versus non-nitrated pyrrolidines, supported by quantitative experimental data.

Anticancer Activity: A Tale of Enhanced Potency

The addition of a nitro group to a pyrrolidine-based anticancer agent can significantly enhance its cytotoxic effects against various cancer cell lines.

Case Study: Nitro-Substituted Pyrrolomycins

A study on newly synthesized nitro-pyrrolomycins demonstrated a marked improvement in anticancer activity compared to the natural, non-nitrated pyrrolomycin C. The nitrated derivatives showed potent inhibition of proliferation in colon (HCT116) and breast (MCF7) cancer cell lines, with some being as active or even more active than the parent compound.[10] Crucially, these nitrated analogs also exhibited reduced toxicity towards normal epithelial cells, suggesting an improved therapeutic window.[10]

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolomycin C (non-nitrated)HCT116>10[10]
Nitro-Pyrrolomycin Derivative HCT116 ~5 [10]
Pyrrolomycin C (non-nitrated)MCF7>10[10]
Nitro-Pyrrolomycin Derivative MCF7 ~7 [10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][11][12][13]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I MIC_Workflow A Prepare serial dilutions of the antimicrobial agent in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC E->F

Caption: General workflow for broth microdilution MIC testing.

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (nitrated and non-nitrated pyrrolidines) in a suitable broth medium (e.g., Mueller-Hinton Broth). [14]2. Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacteria equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [15]3. Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [16]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [4]

Synthesis of Nitrated Pyrrolidines: A General Approach

The synthesis of nitrated pyrrolidines can be achieved through various synthetic routes. A common approach involves the dipolar cycloaddition reaction between a non-stabilized azomethine ylide and a nitroalkene. This method allows for the creation of the pyrrolidine ring with a nitro group at a specific position.

Illustrative Synthesis of a 3-Nitropyrrolidine Derivative:

A solution of an N-substituted glycine ester and an aldehyde in a suitable solvent is heated to generate the azomethine ylide in situ. This is then reacted with a nitroalkene to yield the 3-nitropyrrolidine derivative. Subsequent chemoselective reduction of the nitro group can be performed to obtain the corresponding 3-aminopyrrolidine, allowing for a direct comparison of the biological activities of the nitrated precursor and its non-nitrated (amino) analog.

Synthesis and Reduction of 3-Nitropyrrolidine

Synthesis_Reduction A N-substituted glycine ester + Aldehyde B Azomethine Ylide (in situ generation) A->B D 3-Nitropyrrolidine Derivative B->D C Nitroalkene C->D E Selective Reduction (e.g., H2, Raney Nickel) D->E F 3-Aminopyrrolidine Derivative E->F

Caption: General scheme for the synthesis and reduction of a 3-nitropyrrolidine.

Conclusion: The Nitro Group as a Key Modulator of Pyrrolidine Bioactivity

The addition of a nitro group to the pyrrolidine scaffold is a powerful strategy for enhancing and modulating its biological activity. As demonstrated by the presented data, nitration can significantly increase the anticancer and antibacterial potency of pyrrolidine derivatives. The underlying mechanism, involving the bioreductive activation of the nitro group to generate cytotoxic reactive species, provides a rationale for this enhanced activity.

For researchers in drug discovery, the targeted introduction of a nitro group represents a viable approach to optimize lead compounds. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and comparative biological evaluation of nitrated and non-nitrated pyrrolidines. By understanding the "nitro effect," scientists can better harness the full potential of the versatile pyrrolidine scaffold in the development of novel therapeutics.

References

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Safety Operating Guide

Tert-butyl 3-nitropyrrolidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Tert-butyl 3-nitropyrrolidine-1-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as critical as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

A Note on Safety Data Sheets (SDS): While a specific, publicly available Safety Data Sheet for this compound (CAS 1408074-75-8) is not readily found, this guide is built upon an expert assessment of its constituent functional groups—the aliphatic nitro group and the N-Boc protected pyrrolidine ring—and grounded in established federal and institutional safety protocols.

Part 1: Core Directive - Hazard Assessment and Waste Characterization

The cornerstone of safe disposal is a thorough understanding of the chemical's hazards. The structure of this compound contains two key features that dictate its handling and disposal procedure.

  • The Aliphatic Nitro Group (-NO₂): This is the primary driver of the compound's hazardous properties. Aliphatic nitro compounds, or nitroalkanes, are a reactive class of chemicals.

    • Toxicity: Nitroparaffins are known to have a depressive effect on the central nervous system and can cause damage to the liver and kidneys upon exposure. Therefore, the compound must be handled as a toxic substance.

    • Reactivity and Instability: The nitro group is a high-energy functional group. Many nitroalkanes are sensitive to heat, shock, or impact and can pose a fire or explosion hazard. Furthermore, the strong electron-withdrawing nature of the nitro group makes the proton on the adjacent carbon (the α-hydrogen) acidic.[1] In the presence of a base, this proton can be removed to form a nitronate salt, a reaction that can be exothermic and uncontrolled if incompatible materials are mixed.[1][2]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group. It is stable under basic conditions but is readily cleaved by strong acids.[3][4] While not a primary hazard, this reactivity means the compound should not be mixed with strong acidic waste, as this could trigger a decomposition reaction, releasing isobutylene gas.

Based on this analysis, waste this compound must be classified as Hazardous Waste . It should be treated as both toxic and potentially reactive .

Part 2: Operational Plan - Safety and Handling

Before beginning any work that will generate this waste, ensure all necessary safety measures are in place. Adherence to your institution's Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450), is mandatory.[1][5]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side shields are required at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or tears before use.

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened.

Engineering Controls
  • All handling of this compound, both in pure form and as waste, must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Part 3: Step-by-Step Disposal Protocol

Disposal is not a single action but a workflow. Following these steps methodically ensures compliance and safety from the moment the waste is generated to its final collection.

Step 1: Waste Segregation (The "Do Nots")

Proper segregation is the most critical step to prevent dangerous reactions in the waste container. Due to its reactivity, this compound must be kept separate from other waste streams.

Table 1: Disposal and Safety Summary for this compound

ParameterRequirementRationale
Waste Classification Hazardous Waste (Toxic, Potentially Reactive)The aliphatic nitro group confers toxicity and potential explosive/reactive properties.
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin/eye contact and absorption.
Handling Location Certified Chemical Fume HoodTo prevent inhalation of potentially toxic vapors or dusts.
Container Type Glass bottle with PTFE-lined screw capEnsures chemical compatibility and a secure seal to prevent leaks.
Incompatible Waste Bases/Caustics , Strong Acids, Reducing Agents, Oxidizing Agents, MetalsRisk of violent, exothermic reaction (with bases), decomposition (with acids), or other hazardous reactions.[2][6]
Step 2: Containerization
  • Select the Right Container: Use a designated hazardous waste container that is clean, dry, and chemically compatible. A glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is ideal. Do not use metal containers.

  • Condition of Container: Ensure the container is in good condition, with no cracks or chips.

  • Do Not Overfill: The container must not be filled beyond 90% capacity to allow for vapor expansion.[6]

Step 3: Labeling

As soon as the first drop of waste is added, the container must be labeled. An official hazardous waste tag from your institution's Environmental Health & Safety (EHS) department should be used. The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • An accurate list of all components and their approximate percentages if it is a mixture.

  • The specific hazard characteristics (e.g., "Toxic," "Reactive").

  • The date accumulation started.

Step 4: Accumulation and Storage
  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) that is large enough to hold the entire contents in case of a leak.

  • Segregated Storage: Within the SAA, ensure the container is stored away from the incompatible materials listed in Table 1.

Step 5: Final Disposal
  • Professional Collection: Under no circumstances should this chemical be disposed of down the sink or in the regular trash.[7]

  • Request Pickup: Once the experiment is complete or the waste container is full (not exceeding 90%), contact your institution's EHS department to arrange for a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram outlines the mandatory decision and action pathway for the disposal of this compound.

G cluster_0 Laboratory Operations A Waste Generation (In Fume Hood) B Characterize as Hazardous Waste (Toxic, Reactive) A->B C Select Compatible Container (Glass, <90% Full) B->C D Affix Hazardous Waste Label (Complete & Accurate) C->D E Store in SAA (Segregated, Secondary Containment) D->E F Request EHS Pickup E->F G Disposal by Licensed Contractor F->G caption Waste Management Workflow

Caption: Waste Management Workflow for this compound.

Part 4: Emergency Procedures

Even with careful planning, accidents can happen. Be prepared to act swiftly.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In Case of Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (like vermiculite or sand) to contain it. Do not use combustible materials like paper towels. Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above. For large spills, evacuate the lab and contact your EHS emergency line immediately.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but with the highest commitment to safety and environmental stewardship.

References

  • Benchchem. (n.d.). Introduction to the Reactivity of Nitroalkanes.
  • Obydennov, D. L., & Sosnovskikh, V. Y. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 100.
  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Standard 1910.1450.
  • Parchem. (n.d.). This compound.
  • Ballini, R., & Palmieri, A. (2022).
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Nitrophenol.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Iranian Chemical Society, 3(4), 325-331.
  • PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • ETH Zürich. (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
  • International Labour Organization. (2011). Nitrocompounds, Aliphatic. In ILO Encyclopaedia of Occupational Health and Safety.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-nitropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The core philosophy of this guide is to treat Tert-butyl 3-nitropyrrolidine-1-carboxylate with a high degree of caution, assuming it may possess hazards associated with its constituent chemical groups. These potential hazards include skin and eye irritation, potential for acute toxicity, and respiratory tract irritation.[1][2][3] Organic nitro compounds, as a class, can present additional risks, including systemic toxicity.[4] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a procedural step but a critical component of a comprehensive safety strategy.

Foundational Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish the operational environment. All manipulations of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eye wash station and safety shower must be readily accessible.[6]

The Hierarchy of Controls: A Visualization

The selection of PPE is the final line of defense. It is most effective when used in conjunction with broader safety measures. The following diagram illustrates this "Hierarchy of Controls" as it applies to handling this chemical.

HierarchyOfControls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (The focus of this guide)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.